Conduritol B
説明
Conduritol B is a natural product found in Leptadenia arborea, Asclepias curassavica, and Cynanchum bungei with data available.
Structure
3D Structure
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H |
InChIキー |
LRUBQXAKGXQBHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C(C(C1O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Topic: The Mechanism of Action of Conduritol B Epoxide on β-Glucosidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the elucidation of enzyme mechanisms is not merely an academic exercise; it is the bedrock upon which novel therapeutics and diagnostics are built. Conduritol B epoxide (CBE) represents a classic, yet profoundly elegant, tool for dissecting the function of retaining β-glucosidases. Its utility lies in its deceptive simplicity—a substrate mimic that hijacks the enzyme's own catalytic machinery to deliver a fatal, covalent blow. This guide is structured not as a static protocol book, but as a dynamic exploration of the CBE-β-glucosidase interaction. We will delve into the causality of the mechanism, the logic behind the experimental designs used to probe it, and the structural truths that validate our understanding. The goal is to equip you, the researcher, with a foundational and practical understanding of this powerful inhibitor, enabling its confident application in your own research endeavors, from basic science to drug discovery.
Part 1: β-Glucosidases: The Catalytic Target
β-Glucosidases (EC 3.2.1.21) are a vital class of glycoside hydrolases responsible for the cleavage of β-glucosidic linkages, releasing glucose from various glycoconjugates.[1] In humans, the lysosomal enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase), is paramount. A deficiency in GCase function, caused by genetic mutations, leads to the accumulation of its substrate, glucosylceramide, resulting in the lysosomal storage disorder known as Gaucher disease.[2][3] The critical role of GCase in human health has made it a key target for therapeutic intervention and mechanistic studies. CBE is widely used in research to create reliable in vitro and in vivo models of Gaucher disease, which in turn aids in studying the disease's pathology and developing new treatments.[4][5]
Part 2: Conduritol B Epoxide: An Archetypal Mechanism-Based Inhibitor
Conduritol B epoxide (CBE) is a potent and selective irreversible inhibitor of retaining β-glucosidases.[4][6] Its efficacy stems from its design as a mechanism-based inhibitor , or "suicide substrate." The inhibitor's structural resemblance to glucose allows it to be recognized and accommodated by the enzyme's active site.[7] However, unlike a true substrate, CBE contains a reactive epoxide group. This functionality is poised to intercept the catalytic cycle, leading to the enzyme's permanent inactivation.[2][7]
The core principle of mechanism-based inhibition is that the inhibitor itself is relatively unreactive until it is activated by the target enzyme's catalytic action. This provides a high degree of specificity, as the inhibitor is only "armed" within the active site of the intended target, minimizing off-target effects at therapeutic concentrations.[3][5]
Part 3: The Covalent Inactivation Pathway: A Molecular Hijacking
Retaining β-glucosidases operate via a double-displacement mechanism involving two critical carboxylic acid residues within the active site: a catalytic nucleophile (typically glutamate or aspartate) and a general acid/base catalyst . CBE masterfully exploits this pathway.
-
Initial Binding: CBE enters the active site and forms a non-covalent Michaelis-like complex (E•I).
-
Catalytic Activation: The general acid/base catalyst protonates the epoxide oxygen, enhancing the electrophilicity of the epoxide carbons.
-
Nucleophilic Attack and Covalent Linkage: The catalytic nucleophile, now primed, attacks one of the epoxide carbons. This results in the opening of the strained epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[7][8] This step effectively transforms the enzyme into an inert, covalently modified complex (E-I).
This covalent modification is, for all practical purposes, irreversible, leading to a complete loss of catalytic activity.[2][4][7] The crystal structure of human GCase bound to CBE confirms that the catalytic nucleophile Glu340 is covalently linked to the inhibitor.[2][9][10]
Caption: Mechanism of irreversible inhibition of β-glucosidase by Conduritol B Epoxide.
Part 4: Structural Validation: Insights from X-Ray Crystallography
The adage "seeing is believing" holds particularly true in structural biology. The X-ray crystal structure of human acid-β-glucosidase covalently bound to CBE (PDB ID: 1y7v) provides definitive proof of this mechanism.[1][9]
Key Findings:
-
Confirmation of the Nucleophile: The structure unambiguously shows a covalent bond with a measured distance of 1.43 Å between the C1 atom of the inhibitor and the Oε2 atom of the glutamate residue at position 340 (Glu340).[9] This provided unequivocal evidence that Glu340 serves as the catalytic nucleophile.
-
Minimal Conformational Change: The binding of CBE does not induce a significant global conformational change in the enzyme's structure.[9][10] This supports the model of CBE acting as a substrate mimic that fits neatly into the pre-existing active site.
-
Active Site Lid Dynamics: The structure revealed that flexible loops at the entrance to the active site adopt a conformation that is accessible to the inhibitor. Analysis suggests these loops may act as a "lid," and mutations in this region that cause Gaucher disease appear to stabilize a less accessible conformation, providing a mechanistic explanation for their pathogenicity.[10]
Part 5: Methodologies for Mechanistic Interrogation
A multi-faceted experimental approach is required to fully characterize an irreversible inhibitor like CBE. The choice of experiment is dictated by the specific question being asked, from determining kinetic potency to identifying the site of modification.
Experimental Protocol 1: Determining Kinetic Parameters of Inactivation
Causality: This assay quantifies the efficiency of the inhibitor. It measures how quickly the enzyme becomes inactivated at a given concentration of the inhibitor. The key parameter, kinact/KI, represents the second-order rate constant for inactivation and is a crucial metric for comparing inhibitor potency.
Step-by-Step Methodology:
-
Reagents & Setup:
-
Purified β-glucosidase enzyme.
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside).
-
A range of concentrations of Conduritol B Epoxide.
-
Assay buffer (e.g., citrate/phosphate buffer at optimal pH).
-
96-well microplate and fluorescence plate reader.
-
-
Incubation:
-
In separate tubes, pre-incubate the enzyme with each concentration of CBE (and a vehicle control) at a constant temperature.
-
-
Time-Point Sampling:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation tube.
-
-
Residual Activity Measurement:
-
Immediately dilute the aliquot into the assay buffer containing the fluorogenic substrate in a microplate well. This dilution effectively stops the inactivation reaction.
-
Monitor the rate of fluorescence increase, which is proportional to the remaining active enzyme concentration.
-
-
Data Analysis:
-
For each CBE concentration, plot the natural log of the remaining activity (%) versus the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding CBE concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]). This will yield the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
Experimental Protocol 2: Active Site Labeling and Identification
Causality: This is the definitive experiment to prove covalent modification and identify the exact amino acid residue targeted by the inhibitor. The use of a tagged inhibitor allows for its tracking after the enzyme is broken down into smaller pieces.
Step-by-Step Methodology:
-
Inhibitor Labeling: Use a tagged version of the inhibitor, such as radiolabeled [3H]CBE.[8][11]
-
Stoichiometric Inactivation: Incubate the β-glucosidase with a slight molar excess of [3H]CBE until enzyme activity is completely abolished. Remove excess, unbound inhibitor via dialysis or size-exclusion chromatography.
-
Denaturation and Proteolysis: Denature the labeled enzyme and digest it into smaller peptides using a specific protease like trypsin.
-
Peptide Mapping: Separate the resulting peptide fragments using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Identification of Labeled Peptide: Collect HPLC fractions and identify the radioactive peptide(s) using a scintillation counter.
-
Sequence Analysis: Subject the purified radioactive peptide to Edman degradation or tandem mass spectrometry (MS/MS) to determine its amino acid sequence and pinpoint the exact residue that carries the radioactive label.
Caption: Key experimental workflows for characterizing CBE's interaction with β-glucosidase.
Part 6: Quantitative Data and Specificity
The potency of CBE can vary between different β-glucosidases. While highly selective for β-glucosidases over α-glucosidases, it is not perfectly specific.[6] At significantly higher concentrations, CBE has been shown to inhibit other glycosidases, such as the nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[3][5] This is a critical consideration when using CBE in complex biological systems like cell lysates or in vivo models, where a tight, acceptable window for selective inhibition of GCase must be established.[3][5]
Table 1: Kinetic Parameters of β-Glucosidase Inhibition by CBE
| Enzyme | KI (µM) | kinact (min-1) | Source |
| Normal Human Acid β-Glucosidase | 166 ± 57 | 0.051 ± 0.009 | [11] |
| Type 1 Gaucher Disease Acid β-Glucosidase | 839 ± 64 | 0.058 ± 0.016 | [11] |
| Calf Liver Cytosolic β-Glucosidase | Very High | Extremely Slow | [8] |
The cytosolic enzyme shows unusually low reactivity with CBE, suggesting an inability to effectively protonate the epoxide oxygen.[8]
Part 7: Conclusion: A Legacy of Mechanistic Insight
Conduritol B epoxide is more than just an inhibitor; it is a molecular probe that has been instrumental in defining the catalytic mechanism of retaining β-glucosidases. Its use has led to the definitive identification of the catalytic nucleophile in human GCase and has provided a robust chemical model for Gaucher disease, accelerating research into this devastating disorder.[2][5][10] For the modern researcher, understanding the intricacies of CBE's mechanism, the structural basis for its action, and the experimental logic used to characterize it provides a powerful framework for the study of enzyme function and the development of next-generation covalent therapeutics.
References
-
Title: Human acid-beta-glucosidase covalently bound to conduritol B epoxide Source: Proteopedia URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Beta-glucosidase Source: Proteopedia URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: ResearchGate URL: [Link]
-
Title: X-ray Structure of Human Acid-β-Glucosidase Covalently Bound to Conduritol-B-Epoxide Source: ResearchGate URL: [Link]
-
Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α -glucosidase and ( B ) a retaining β -glucosidase Source: ResearchGate URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PubMed URL: [Link]
-
Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes Source: PubMed URL: [Link]
-
Title: Biochemical and Structural Characterization of a Highly Glucose-Tolerant β-Glucosidase from the Termite Reticulitermes perilucifugus Source: MDPI URL: [Link]
-
Title: Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F Source: PubMed URL: [Link]
Sources
- 1. proteopedia.org [proteopedia.org]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 7. beta-glucosidase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Conduritol B and Conduritol B Epoxide: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of Conduritol B and its epoxide derivative, Conduritol B epoxide (CBE). We delve into the nuanced differences in their chemical structures, physicochemical properties, and spectroscopic signatures. A significant focus is placed on the synthetic route from the alkene precursor to the functionally active epoxide, including a detailed experimental protocol. Furthermore, this guide elucidates the mechanism of action of Conduritol B epoxide as a potent and irreversible inhibitor of β-glucosidases, a property that has established it as an invaluable tool in the study of lysosomal storage disorders, most notably Gaucher disease. A step-by-step protocol for a standard β-glucosidase inhibition assay is also provided to enable researchers to effectively utilize this compound in their own investigations.
Introduction: From a Natural Cyclitol to a Potent Enzymatic Inhibitor
Conduritols are a group of naturally occurring cyclitols, which are carbocyclic polyols, first isolated from the vine Marsdenia cundurango.[1] Among these, Conduritol B, a cyclohexenetetrol, serves as a key starting material for the synthesis of its more biologically active derivative, Conduritol B epoxide (CBE).[2] While Conduritol B itself exhibits some inhibitory activity against β-glucosidases, the introduction of an epoxide ring dramatically enhances its potency and confers irreversibility to its inhibitory action.[3]
This transformation from a relatively inert natural product to a highly specific and potent enzyme inhibitor underscores a fundamental principle in medicinal chemistry and drug development: the strategic modification of a chemical scaffold to elicit a desired biological response. For researchers in glycobiology and related fields, Conduritol B epoxide has become an indispensable molecular probe for investigating the function and dysfunction of glycosidases. Its ability to covalently bind to the active site of enzymes like glucocerebrosidase (GCase) has been instrumental in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.[4][5] This guide aims to provide a detailed understanding of the chemical and biological distinctions between Conduritol B and its epoxide, empowering researchers to effectively synthesize and utilize these compounds in their studies.
Chemical Structure and Physicochemical Properties: A Comparative Overview
The fundamental difference between Conduritol B and Conduritol B epoxide lies in the presence of a strained three-membered epoxide ring in the latter, which replaces the double bond of the former. This seemingly minor alteration has profound implications for the molecule's reactivity and biological activity.
Conduritol B is systematically named (1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetraol. Its structure features a cyclohexene ring with four hydroxyl groups.
Conduritol B epoxide , or (1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol, is the result of the epoxidation of the double bond in Conduritol B.[6] This epoxide ring introduces significant ring strain, making it susceptible to nucleophilic attack, a key feature in its mechanism of enzyme inhibition.
The structural differences are visually represented below:
A comparative summary of their key physicochemical properties is presented in the table below.
| Property | Conduritol B | Conduritol B Epoxide |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₅ |
| Molecular Weight | 146.14 g/mol [1] | 162.14 g/mol [4] |
| Appearance | White solid | White to off-white crystalline solid[7] |
| Melting Point | 178-180 °C | 157-159 °C[8] |
| Solubility | Soluble in water | Soluble in water (up to 25 mg/mL), DMSO (up to 122.5 mg/mL), and ethanol.[7][8] |
| CAS Number | 526-87-4[1] | 6090-95-5[4] |
Spectroscopic Characterization: Distinguishing Features
The structural differences between Conduritol B and its epoxide are clearly reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of Conduritol B , the protons on the double bond (vinylic protons) typically appear as a multiplet in the downfield region, usually between 5.5 and 6.0 ppm. The protons attached to the carbons bearing hydroxyl groups resonate in the region of 3.5 to 4.5 ppm.
In contrast, the ¹H NMR spectrum of Conduritol B epoxide lacks the signals corresponding to the vinylic protons. Instead, new signals appear for the protons on the epoxide ring, typically in the range of 3.0 to 3.5 ppm. The chemical shifts of the other ring protons are also influenced by the presence of the epoxide.
Similarly, the ¹³C NMR spectra show distinct differences. Conduritol B will exhibit two signals in the alkene region (typically 120-140 ppm). These signals are absent in the spectrum of Conduritol B epoxide , which instead shows two signals for the carbons of the epoxide ring in the range of 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Conduritol B is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. A medium intensity peak around 1650 cm⁻¹ corresponds to the C=C stretching of the alkene bond.
For Conduritol B epoxide , the broad O-H stretching band is also present. However, the C=C stretching peak is absent. The presence of the epoxide ring is indicated by characteristic C-O stretching vibrations. The symmetric ring breathing vibration of the epoxide ring typically appears around 1250 cm⁻¹, while the asymmetric C-O-C stretch is found in the 950-810 cm⁻¹ region, and a symmetric C-O-C stretch appears between 880-750 cm⁻¹.[9]
Synthesis of Conduritol B Epoxide from Conduritol B
The conversion of Conduritol B to its epoxide is a critical step in producing the active glycosidase inhibitor. This is typically achieved through an epoxidation reaction, where the double bond of the cyclohexene ring is oxidized to form the epoxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Sources
- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 2. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Conduritol B epoxide | β-glucosidase Inhibitor | TargetMol [targetmol.com]
- 8. Conduritol B Epoxide CAS-no-6090-95-5 - Career Henan Chemical Co. [coreychem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Irreversible Inhibition of GCase by Conduritol B Epoxide (CBE)
[1][2][3][4][5]
Executive Summary
This technical guide details the mechanistic action and experimental application of Conduritol B Epoxide (CBE), a mechanism-based suicide inhibitor of acid
Part 1: Mechanistic Foundation[5]
The Chemistry of Inhibition
CBE is a cyclitol epoxide that functions as an active-site-directed irreversible inhibitor.[1][2] It mimics the oxocarbenium ion transition state of the natural substrate, glucosylceramide.
-
Target: The catalytic domain of GCase (GBA1).
-
Binding Site: The inhibitor docks into the active site, positioning the epoxide ring near the catalytic nucleophile.
-
Reaction: The catalytic nucleophile, Glutamate-340 (Glu340) (human numbering), attacks the epoxide ring. This results in the opening of the ring and the formation of a stable ester bond between the enzyme and the inhibitor.[3]
-
Outcome: The enzyme is permanently inactivated (suicide inhibition). Activity can only be restored via de novo protein synthesis.
Mechanism of Action Diagram
The following diagram illustrates the kinetic pathway of CBE inhibition, highlighting the transition from the Michaelis complex to the covalent adduct.
Figure 1. Kinetic pathway of GCase inactivation by CBE. The formation of the covalent bond at Glu340 is the rate-limiting, irreversible step.
Part 2: Experimental Utility & Applications
CBE is primarily used to induce a "Gaucher-like" phenotype in wild-type systems. This is critical for validating drug candidates that aim to restore lysosomal flux or reduce alpha-synuclein aggregation.
Comparison of Model Systems
| Feature | Genetic Knockout (CRISPR/KO) | Chemical Inhibition (CBE) |
| Onset | Constitutive (from conception) | Inducible (Acute or Chronic) |
| Compensation | High (developmental mechanisms) | Low (immediate stress) |
| Dosage Control | No (Binary: On/Off) | Tunable (Titrate to % activity) |
| Reversibility | Irreversible | Reversible (upon washout/clearance) |
| Key Artifacts | Off-target gene editing | Potential inhibition of GBA2/GAA |
Pathological Cascade
Inhibition of GCase by CBE triggers a specific downstream cascade relevant to neurodegeneration:
-
Substrate Accumulation: Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) build up in the lysosome.
-
Lysosomal pH Elevation: Accumulation of lipids compromises the proton gradient.
-
Alpha-Synuclein Aggregation: Impaired autophagy-lysosomal pathway (ALP) prevents the degradation of alpha-synuclein, leading to the formation of pathological aggregates (pS129).
Part 3: Validated Experimental Protocols
In Vitro Protocol: SH-SY5Y Cell Model
This protocol establishes a >90% reduction in GCase activity to model neuronal pathology.[4]
Reagents:
-
Conduritol B Epoxide (Source: Cayman Chem or Sigma).
-
Solvent: Anhydrous DMSO (Stock concentration: 100 mM).
-
Assay Buffer: Citrate-Phosphate buffer (pH 4.5).
Workflow:
-
Stock Preparation: Dissolve CBE in DMSO to 100 mM. Aliquot and store at -20°C. Critical: Do not store in water; the epoxide hydrolyzes spontaneously.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 6-well plates. Allow 24h for attachment. -
Treatment:
-
Maintenance: If treating >48h, replenish media with fresh CBE every 2 days to maintain inhibitory pressure.
-
Validation (Lysate Preparation):
-
Wash cells 2x with cold PBS.
-
Lyse in Triton X-100 lysis buffer.
-
Perform 4-MUG fluorescent assay to verify <10% residual activity.
-
In Vivo Protocol: Murine Model of PD
This protocol creates a chronic Parkinson’s disease model with alpha-synuclein pathology.
Dosage Strategy:
-
50 mg/kg/day: Partial inhibition (~50%).[10] Mimics heterozygous GBA mutation carriers.
-
100 mg/kg/day: Severe inhibition (>90%). Mimics homozygous Gaucher disease; induces neuropathology.
Workflow:
-
Formulation: Dissolve CBE in sterile saline immediately prior to injection. Stability Warning: CBE is unstable in saline; prepare fresh daily.
-
Administration: Intraperitoneal (IP) injection.[11]
-
Regimen: Daily injections for 28 consecutive days .
-
Readout:
-
Day 29: Euthanize animals.
-
Tissue Collection: Perfuse with PBS. Dissect Substantia Nigra and Cortex.
-
Biomarkers: Measure GlcSph (Lipidomics) and Insoluble Alpha-Synuclein (Sequential extraction/Western Blot).
-
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for establishing a validated GCase-deficient cell model.
Part 4: Troubleshooting & Optimization
Specificity and Off-Targets
While CBE is highly selective for GBA1 (lysosomal), high concentrations (>500 µM) or incorrect pH conditions can lead to the inhibition of:
Optimization: To distinguish GBA1 from GBA2 activity in lysates, perform the enzyme assay in the presence and absence of CBE. GBA2 is insensitive to CBE. Alternatively, use Cyclophellitol derivatives for distinct activity-based protein profiling (ABPP).
Stability Control
A common failure mode is the degradation of the inhibitor.
-
Symptom: Inconsistent inhibition between replicates.
-
Root Cause: Hydrolysis of the epoxide ring in aqueous buffers.
-
Solution: Never store working dilutions. Prepare the working solution in media/saline immediately before application.
References
-
Manning-Bog, A. B., et al. (2009). "Alpha-synuclein causes increased glucocerebrosidase instability and functional loss." Neurotoxicology.
-
Cleeter, M. W., et al. (2013). "Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage." PLoS One.
-
Kuo, C. L., et al. (2019).[1][9] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.
-
Rocha, E. M., et al. (2015). "Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice."[12][4] Antioxidants & Redox Signaling.[10]
-
Premkumar, L., et al. (2005).[2] "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[2] Journal of Biological Chemistry.
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. michaeljfox.org [michaeljfox.org]
- 11. pnas.org [pnas.org]
- 12. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Conduritol B Epoxide (CAS 6090-95-5): A Senior Application Scientist's In-depth Technical Guide
This guide provides an in-depth technical overview of Conduritol B epoxide (CBE), a pivotal tool for researchers and drug development professionals. With full editorial control, this document is structured to offer not just data, but a cohesive understanding of CBE's properties, mechanism, and applications, grounded in scientific integrity and practical insights.
Introduction: The Significance of Conduritol B Epoxide in Lysosomal Storage Disease Research
Conduritol B epoxide (CBE) is a potent, irreversible inhibitor of β-glucosidases, with a pronounced selectivity for the lysosomal enzyme glucocerebrosidase (GCase).[1][2] This specificity has established CBE as an indispensable chemical tool for modeling Gaucher disease, a common lysosomal storage disorder characterized by the deficiency of GCase.[3][4] By administering CBE to cell cultures or animal models, researchers can effectively mimic the biochemical and pathological hallmarks of Gaucher disease, creating a robust platform for studying disease pathogenesis and evaluating potential therapeutic interventions.[5][6][7][8] Furthermore, given that mutations in the GCase gene (GBA1) represent a significant genetic risk factor for Parkinson's disease, CBE-induced models are increasingly valuable in neurodegenerative disease research.[6][7][9]
Physicochemical Properties and Handling
A thorough understanding of CBE's properties is crucial for its effective and safe use in a research setting.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 6090-95-5 | [4][10][11] |
| Molecular Formula | C₆H₁₀O₅ | [4][10] |
| Molecular Weight | 162.14 g/mol | [4][10] |
| Appearance | Crystalline solid/powder | [10][12][13] |
| Solubility | Soluble in water (up to 100 mM) and DMSO. | |
| Storage | Store at -20°C in a dry, dark place.[3][10][11] Unstable in solution; reconstitute just prior to use.[10] | [3][10][11] |
Preparation of Stock Solutions
Due to its instability in solution, it is imperative to prepare CBE stock solutions fresh before each experiment.[10]
Protocol for 100 mM Stock Solution in Water:
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility, especially for cell culture applications.
-
Weighing: Accurately weigh the desired amount of CBE powder. For 1 mL of a 100 mM stock solution, 16.21 mg of CBE is required.
-
Dissolution: Add the CBE powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 100 mM.
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Sterilization (Optional but Recommended): If the stock solution is intended for cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.[14]
-
Immediate Use: Use the freshly prepared stock solution immediately. Do not store for later use.
Mechanism of Action: Irreversible Inhibition of β-Glucosidase
CBE functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," of retaining β-glucosidases.[3][4][6][7] Its efficacy stems from its structural resemblance to the natural substrate, glucose, which allows it to enter the enzyme's active site.
The catalytic mechanism of retaining β-glucosidases involves a two-step, double-displacement reaction. In the first step, a nucleophilic glutamate residue in the active site attacks the anomeric carbon of the glucose moiety, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone. In the second step, a water molecule, activated by an acid/base catalyst (another glutamate or aspartate residue), hydrolyzes the intermediate, releasing glucose and regenerating the free enzyme.
CBE's epoxide ring is highly susceptible to nucleophilic attack. Once positioned in the active site, the catalytic nucleophile of GCase (specifically, the glutamate residue Glu340) attacks one of the carbon atoms of the epoxide ring.[15] This results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme, effectively and irreversibly inactivating it.[16][17]
Caption: Workflow for creating an in vitro Gaucher model using CBE.
Safety and Handling
CBE is classified as harmful and an irritant. [10][18]Appropriate personal protective equipment, including gloves, eye shields, and a lab coat, should be worn when handling the compound. [13]All work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Statements: [18]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
Conduritol B epoxide is a powerful and selective tool for the study of β-glucosidases and the modeling of Gaucher disease. Its ability to irreversibly inhibit GCase allows for the controlled induction of a disease phenotype in both in vitro and in vivo systems. A thorough understanding of its properties, mechanism of action, and appropriate handling is essential for its effective and safe use in advancing our understanding of lysosomal storage diseases and related neurodegenerative disorders.
References
-
Kytidou, C., Artola, M., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1303–1317. [Link]
-
ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - and ( B ) a retaining β -glucosidase. Retrieved from [Link]
-
Kytidou, C., Artola, M., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Open Bio, 9(S1), 3-353. [Link]
-
Grabowski, G. A., Dinur, T., Osiecki, K. M., Kruse, J. R., Legler, G., & Gatt, S. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry, 261(18), 8263–8269. [Link]
-
Proteopedia. (2016). Human acid-beta-glucosidase covalently bound to conduritol B epoxide. Retrieved from [Link]
-
ResearchGate. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conduritol B Epoxide. PubChem Compound Database. Retrieved from [Link]
-
Adar, Y., & Futerman, A. H. (1998). Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. In vitro cellular & developmental biology. Animal, 34(8), 669–673. [Link]
-
Stephens, M. C., Bernatsky, A., Singh, H., Kanfer, J. N., & Legler, G. (1981). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Biochimica et biophysica acta, 672(1), 29–32. [Link]
-
University of Maryland. (2020). Developing a Gaucher Disease Pharmacological Model of the Blood-Brain Barrier. DRUM. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conduritol B epoxide | β-glucosidase Inhibitor | TargetMol [targetmol.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. biosynth.com [biosynth.com]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drum.lib.umd.edu [drum.lib.umd.edu]
- 9. researchgate.net [researchgate.net]
- 10. ≥98% (HPLC), solid, Glucocerebrosidase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. powder, ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. proteopedia.org [proteopedia.org]
- 16. beta-glucosidase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conduritol B Epoxide | C6H10O5 | CID 119054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Conduritol B Epoxide (CBE) in Lysosomal Storage Disorder Modeling
Executive Summary
Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of acid
Molecular Mechanism of Action
Structural Interaction
CBE is a cyclitol epoxide that structurally mimics the oxocarbenium ion transition state of the natural substrate, glucosylceramide (GlcCer). Unlike reversible inhibitors, CBE acts as a "suicide substrate."
-
Target: Lysosomal acid
-glucosidase (GCase; EC 3.2.1.45).[3] -
Binding Site: The epoxide ring of CBE reacts specifically with the
-carboxylate group of Glutamate 340 (Glu340) , the catalytic nucleophile in the GCase active site. -
Result: This reaction opens the epoxide ring, forming a stable ester bond. The enzyme is permanently inactivated, preventing the hydrolysis of GlcCer into glucose and ceramide.
Specificity and Off-Targets
While highly specific for GCase at low-to-moderate concentrations (<100
Diagram 1: Molecular Mechanism of GCase Inactivation
Caption: CBE acts as a suicide inhibitor, covalently modifying the Glu340 residue of GCase, thereby permanently blocking substrate hydrolysis.[1]
The CBE Model vs. Genetic Models[4][5][6]
The CBE model offers distinct advantages in drug discovery, particularly for screening pharmacological chaperones and substrate reduction therapies (SRT).
| Feature | CBE Chemical Model | Genetic Model (e.g., GBA1 Knockout) |
| Onset | Rapid (Hours to Days) | Constitutive (Birth/Embryonic) |
| Control | Tunable severity via dosage | Fixed severity (Heterozygous/Homozygous) |
| Lethality | Non-lethal (dose-dependent) | Homozygous KO often perinatal lethal |
| Reversibility | Reversible upon washout (if short-term) | Irreversible |
| Cost/Time | Low / Weeks | High / Months to Years |
| Pathology | Acute Lysosomal Stress | Chronic developmental compensation |
Experimental Protocols
In Vitro Protocol: SH-SY5Y & Primary Neurons
Objective: Induce lysosomal dysfunction and lipid accumulation in neuronal cells.
Reagents:
-
CBE Stock: Dissolve 5 mg CBE in 1.23 mL DMSO (anhydrous) to create a 25 mM stock .[4] Store at -20°C.
-
Differentiation Media (for SH-SY5Y): DMEM/F12 + 10
M Retinoic Acid.
Step-by-Step Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/cm . Differentiate for 5-7 days with Retinoic Acid to induce a neuronal phenotype. -
Treatment:
-
Dilute CBE stock into fresh culture media to a final concentration of 50–100
M . -
Note: 100
M achieves >95% GCase inhibition within 24 hours.
-
-
Incubation:
-
Short-term (Acute): 48–72 hours. Sufficient for lipid accumulation (GlcCer).
-
Long-term (Chronic): 8–14 days. Required to observe autophagic flux blockage (LC3-II accumulation) and potential
-synuclein aggregation. Replenish media + CBE every 2 days.
-
-
Validation (Self-Validating System):
-
Activity Assay: Lyse cells in citrate-phosphate buffer (pH 5.4). Incubate with 4-methylumbelliferyl
-D-glucopyranoside (4-MUG). Fluorescence readout (Ex 365nm / Em 445nm) should show <5% activity vs. control. -
Lipidomics: LC-MS/MS analysis of cell pellets should confirm 2-5 fold elevation of Glucosylsphingosine (Lyso-Gb1).
-
In Vivo Protocol: Murine Model of Neuronopathic GD
Objective: Induce neuroinflammation and
Protocol:
-
Preparation: Dissolve CBE in sterile saline (0.9% NaCl) immediately prior to injection.
-
Dosage: 100 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, once daily.
-
Timeline:
-
Day 0-9: Initial inhibition. Astrocytosis and microgliosis (GFAP/Iba1 markers) become visible.
-
Day 28: Full pathology. Significant accumulation of insoluble
-synuclein aggregates in the substantia nigra and cortex. Motor deficits (Rotarod test) are measurable.
-
-
Termination: Perfusion with PBS followed by 4% PFA for histology, or rapid brain dissection/snap-freezing for biochemical analysis.
Diagram 2: Experimental Workflow
Caption: Parallel workflows for in vitro cell modeling and in vivo mouse modeling of Gaucher disease using CBE.
Pathological Cascades: The GBA1-PD Axis
CBE is instrumental in studying the link between GCase deficiency and Parkinson's Disease (PD). The inhibition of GCase triggers a specific "loss-of-function" cascade.
-
Substrate Accumulation: Inhibition leads to the buildup of Glucosylceramide (GlcCer) and its deacylated, cytotoxic form, Glucosylsphingosine (Lyso-Gb1).
-
Lysosomal Dysfunction: Lipid storage compromises lysosomal acidity and membrane stability.
-
Autophagy Block: The fusion of autophagosomes with lysosomes is impaired. This is evidenced by the accumulation of LC3-II and p62 , markers of stalled autophagic flux.
-
-Synuclein Aggregation: Since
-synuclein is degraded via chaperone-mediated autophagy (CMA) and the lysosome, the blockage leads to the accumulation of phosphorylated (Ser129) and insoluble -synuclein species.
Diagram 3: The Pathological Cascade
Caption: The downstream cascade from GCase inhibition to neurodegeneration, highlighting the link to Parkinson's pathology.
Applications & Critical Limitations
Applications
-
Pharmacological Chaperone Screening: High-throughput screening of small molecules that can bind GCase and facilitate its trafficking to the lysosome.
-
Substrate Reduction Therapy (SRT): Testing inhibitors of Glucosylceramide Synthase (GCS) to lower substrate load in the presence of CBE.
Critical Limitations (Expert Insight)
-
The "Seeding" Nuance: In some cell lines (like SH-SY5Y), CBE treatment alone may increase soluble
-synuclein but fail to produce insoluble aggregates without the addition of Pre-formed Fibrils (PFFs) to "seed" the aggregation. -
Off-Target Effects: At doses >200 mg/kg or high in vitro concentrations, CBE may inhibit other glycosidases, confounding data. Always run a control with a specific GBA2 inhibitor if using high doses.
References
-
Manning-Bog, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism. Neurotoxicology. Link
-
Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. Journal of Pathology. Link
-
Premkumar, L., et al. (2005).[3][5] X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[3][6] Journal of Biological Chemistry. Link
-
Cleeter, M. W., et al. (2013). Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage. Neurochemistry International. Link
-
Artetxe, I., et al. (2023). Animal Models for the Study of Gaucher Disease.[7][8] International Journal of Molecular Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition Kinetics of Conduritol B Epoxide on Glucocerebrosidase
This guide provides a detailed examination of the inhibition kinetics of Conduritol B epoxide (CBE), a cornerstone tool for researchers in lysosomal storage diseases and neurodegeneration. We will delve into the molecular mechanism of its irreversible action, define the appropriate kinetic parameters for its characterization, present established kinetic values, and provide a practical framework for its experimental application, particularly in the creation of robust disease models.
The Molecular Mechanism: A Covalent Ambush of the Active Site
Conduritol B epoxide is not a conventional inhibitor. It is a mechanism-based, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3] Its efficacy stems from its ability to form a stable, covalent bond within the enzyme's active site, rendering the enzyme permanently non-functional.
The causality of this interaction is rooted in CBE's structural mimicry of the glucose moiety of GBA's natural substrate, glucosylceramide. This resemblance allows CBE to be recognized and admitted into the GBA active site. Once positioned, the catalytic machinery of the enzyme itself drives the inhibition. The key catalytic residue, a glutamate (Glu340), acts as a nucleophile, attacking the epoxide ring of CBE.[4] Instead of leading to substrate hydrolysis, this attack results in the formation of a covalent ester linkage between the inhibitor and the enzyme.[4] This event effectively sequesters the catalytic nucleophile, permanently inactivating the enzyme. This mode of action contrasts sharply with reversible inhibitors, which bind and dissociate from the enzyme, establishing an equilibrium.
The crystal structure of GBA covalently bound to CBE confirms that Glu340 is the catalytic nucleophile and that the inhibitor's binding does not induce a significant global conformational change.[4] This targeted, irreversible action is the foundation of CBE's utility as a potent and specific research tool.
Caption: Mechanism of irreversible GBA inhibition by CBE.
Deconstructing the Kinetics of Irreversible Inhibition
For irreversible inhibitors like CBE, a simple IC50 (half-maximal inhibitory concentration) value is insufficient and can be misleading.[5] An IC50 value is highly dependent on experimental conditions, particularly the pre-incubation time between the enzyme and the inhibitor. Because the inhibition is time-dependent, a longer incubation will result in a lower apparent IC50.
To properly characterize an irreversible inhibitor, two key parameters must be determined:
-
K_I (The Inactivation Constant): This represents the inhibitor concentration required to achieve half of the maximal rate of inactivation. It is a measure of the inhibitor's initial binding affinity for the enzyme before the covalent bond forms. A lower K_I indicates a higher affinity.[6]
-
k_inact (The Maximal Rate of Inactivation): This is the first-order rate constant for the inactivation of the enzyme when it is saturated with the inhibitor. It reflects the chemical reactivity of the inhibitor once it has bound to the active site.[6]
The true measure of an irreversible inhibitor's potency is the second-order rate constant k_inact/K_I .[5] This ratio represents the efficiency of inactivation at low inhibitor concentrations (when [I] << K_I) and is the most reliable metric for comparing the potency of different irreversible inhibitors, as it accounts for both binding affinity and chemical reactivity.
Quantitative Kinetic Data for CBE Inhibition
The kinetic parameters of CBE have been determined across various systems. While there is variability depending on the experimental setup (e.g., recombinant enzyme vs. cellular models, substrate used), the data consistently demonstrate potent inhibition of GBA.[7]
| Parameter | Target Enzyme | Value | System/Model | Source(s) |
| K_i | Glucocerebrosidase (GBA) | 53 µM | In vitro | [1][2] |
| IC50 | Glucocerebrosidase (GBA) | 4.28 - 9.49 µM | In vitro | [1][2] |
| IC50 | Glucocerebrosidase (GBA) | 9 µM | In vitro | [8] |
| IC50 | Glucocerebrosidase (GBA) | 0.331 µM | Cultured cells (24h) | [3][9] |
| IC50 | Non-lysosomal Glucosylceramidase (GBA2) | 272 µM | Cultured cells (24h) | [3][9] |
| IC50 | Lysosomal α-Glucosidase (GAA) | 309 µM | Cultured cells (24h) | [3][9] |
Note: The term K_i is used in some literature for irreversible inhibitors, but it conceptually represents K_I, the constant for the initial binding step.
The data clearly illustrate CBE's selectivity for GBA over other related glycosidases like GBA2 and GAA, which require significantly higher concentrations for inhibition.[3][9] This selectivity is a critical feature, ensuring that at appropriate concentrations, the observed phenotype in models is primarily due to the loss of GBA function.
Experimental Protocol: Determining k_inact and K_I for CBE
This protocol outlines a self-validating system for determining the kinetic parameters of CBE against purified GBA in vitro. The core principle is to measure the remaining enzyme activity after a fixed pre-incubation time with varying concentrations of the inhibitor.
A. Materials and Reagents:
-
Purified recombinant human GBA
-
Conduritol B epoxide (CBE) stock solution in a suitable solvent (e.g., water or DMSO)
-
Assay Buffer: Citrate-phosphate buffer with a suitable detergent (e.g., sodium taurocholate), pH 5.5
-
Fluorogenic Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG)
-
Stop Solution: Glycine-NaOH buffer, pH 10.7
-
96-well black microplates
-
Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
B. Experimental Workflow:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of CBE dilutions in Assay Buffer. A typical range would span from 0.1x to 10x the expected K_I. Include a vehicle-only control (0 µM CBE).
-
In the wells of a microplate, add a fixed amount of GBA enzyme to each CBE dilution. The final enzyme concentration should be low enough to ensure initial velocity conditions are met during the subsequent activity assay.
-
Incubate the enzyme-inhibitor mixtures for various fixed time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. This step is critical for observing the time-dependent inactivation.
-
-
Measurement of Residual Enzyme Activity:
-
Following each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the 4-MUG substrate to all wells. A substrate concentration of 5-10 times the K_m is recommended to ensure the reaction rate is independent of substrate concentration.
-
Allow the reaction to proceed for a fixed time (e.g., 15 minutes) at 37°C. The time should be short enough to remain within the linear range of product formation for the uninhibited control.
-
Terminate the reaction by adding the Stop Solution. This raises the pH, stopping the enzymatic reaction and maximizing the fluorescence of the 4-methylumbelliferone product.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
For each CBE concentration, plot the natural logarithm (ln) of the remaining enzyme activity (%) against the pre-incubation time. The slope of each of these lines will be the negative of the apparent rate of inactivation (k_obs) at that specific inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding CBE concentrations ([I]).
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])
-
This hyperbolic fit will yield the values for k_inact (the Vmax of the plot) and K_I (the concentration of inhibitor that gives half of k_inact). The ratio k_inact/K_I can then be calculated.
-
Application in Disease Modeling: Inducing the Gaucher Phenotype
The potent and specific inhibition of GBA by CBE is widely exploited to create pharmacological models of Gaucher disease, a condition caused by genetic deficiency of GBA.[10] These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of therapeutic strategies.[11][12]
The causality is direct: administering CBE to cells or animals inhibits GBA activity.[10][12] This enzymatic block prevents the breakdown of glucosylceramide, leading to its progressive accumulation within lysosomes, mimicking the primary biochemical hallmark of Gaucher disease. In animal models, chronic CBE administration can recapitulate key aspects of the disease, including substrate accumulation, neuroinflammation (astrocytosis and microgliosis), and in some cases, neuron loss.[10][13]
Caption: Workflow for creating a CBE-induced Gaucher model.
Conclusion
Conduritol B epoxide is an indispensable tool for probing the function of glucocerebrosidase and modeling Gaucher disease. A thorough understanding of its irreversible mechanism and the correct kinetic parameters—K_I, k_inact, and the k_inact/K_I ratio—is essential for its rigorous and effective application. By employing the principles and protocols outlined in this guide, researchers can ensure the generation of reliable, reproducible data, thereby advancing our understanding of lysosomal biology and the development of novel therapeutics for associated disorders.
References
-
Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) Source: PubMed URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: ResearchGate URL: [Link]
-
Title: β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology Source: PMC (PubMed Central) URL: [Link]
-
Title: IC50 values for conduritol B epoxide of GCase variants. Source: ResearchGate URL: [Link]
-
Title: Conduritol B epoxide - Biochemicals Source: Bertin Bioreagent URL: [Link]
-
Title: BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]
-
Title: Human acid-beta-glucosidase covalently bound to conduritol B epoxide Source: Proteopedia URL: [Link]
-
Title: Demystifying Functional Parameters for Irreversible Enzyme Inhibitors Source: ACS Publications URL: [Link]
-
Title: Animal Models for the Study of Gaucher Disease Source: MDPI URL: [Link]
-
Title: Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay Source: PubMed URL: [Link]
-
Title: Developing a Gaucher Disease Pharmacological Model of the Blood-Brain Barrier Source: DRUM (Digital Repository at the University of Maryland) URL: [Link]
-
Title: Gaucher Disease - Scantox | CRO Source: Scantox URL: [Link]
-
Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
- 11. mdpi.com [mdpi.com]
- 12. drum.lib.umd.edu [drum.lib.umd.edu]
- 13. michaeljfox.org [michaeljfox.org]
Navigating the Final Frontier: A Technical Guide to the Blood-Brain Barrier Permeability of Conduritol B Epoxide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the blood-brain barrier (BBB) permeability of Conduritol B epoxide (CBE), a critical tool in neurological research. As a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), CBE is instrumental in the development of animal models for Gaucher disease, the most common lysosomal storage disorder, which can present with severe neurological symptoms.[1][2][3] Understanding the extent and mechanism of CBE's central nervous system (CNS) penetration is paramount for the accurate interpretation of these models and for the broader field of neurotherapeutics development. This guide synthesizes direct and indirect evidence of CBE's BBB transport, details relevant experimental methodologies, and provides a framework for assessing the CNS accessibility of similar small molecules.
The Imperative of CNS Access for Neurological Disease Modeling
The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] For a pharmacological agent to be effective in studying or treating neurological disorders, it must first bypass this formidable barrier. The use of CBE to induce a Gaucher-like phenotype in animal models hinges on its ability to reach its target enzyme, GBA, within the brain.[1][3][5] The resulting neurological manifestations in these models, such as α-synuclein accumulation and neuroinflammation, provide a platform to investigate the pathogenesis of neuronopathic Gaucher disease and its links to other synucleinopathies like Parkinson's disease.[6][7][8]
Evidence for Conduritol B Epoxide's Passage Across the Blood-Brain Barrier
While contemporary high-throughput screening data for CBE's BBB permeability is not extensively documented in recent literature, a confluence of direct historical data, physicochemical properties, and a wealth of in vivo functional evidence substantiates its capacity to enter the CNS.
Direct Evidence from Radiolabeled Compound Distribution
Pioneering studies utilizing tritium-labeled CBE ([³H]CBE) provided the first direct insights into its biodistribution. Following a single intraperitoneal dose in mice, [³H]CBE was found to be rapidly distributed to most tissues.[9] Crucially, the study noted that the epoxide could pass the blood-brain barrier, although with some difficulty.[9] This was further corroborated by a delayed yet significant impact on its enzymatic target within the brain; no inhibition of β-glucosidase activity was detected at 1 hour post-administration, but a reduction to 37% of normal levels was observed after 12 hours.[9] This temporal dynamic is indicative of a slow but definite penetration into the brain parenchyma.
Physicochemical Properties Favoring Passive Diffusion
The ability of a small molecule to passively diffuse across the BBB is largely governed by its physicochemical characteristics. CBE's properties are in line with those of molecules known to penetrate the CNS.
| Property | Value | Implication for BBB Permeability |
| Molecular Weight | 162.14 g/mol [10][11][12] | Well below the generally accepted threshold of 400-500 Da for passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) | 93.5 Ų[12] | Below the 120 Ų threshold often associated with good brain penetration, suggesting a favorable desolvation penalty upon entering the lipidic environment of the BBB. |
| Solubility | Soluble in water | Adequate aqueous solubility is necessary for systemic administration and transport to the BBB. |
These properties strongly suggest that CBE is capable of traversing the BBB via passive transcellular diffusion. The molecule is small enough and has a sufficiently low polar surface area to facilitate its movement from the aqueous environment of the blood into and across the lipid-rich endothelial cell membranes of the BBB.
Logical Flow of Passive Diffusion Across the BBB
Caption: Passive diffusion of CBE across the BBB.
In Vivo Evidence of CNS Target Engagement and Neuropathology
The most extensive body of evidence for CBE's BBB permeability comes from numerous in vivo studies where systemic administration consistently leads to profound neurological effects.
-
Enzyme Inhibition in the Brain: Repeated intraperitoneal injections of CBE in mice lead to a significant reduction of GCase activity in the brain, confirming that the inhibitor reaches its target in the CNS in sufficient concentrations to exert its biological function.[8]
-
Induction of Neurological Phenotypes: Treatment with CBE is a well-established method for inducing a Gaucher-like neuropathology in mice.[5][7] Animals treated with CBE develop symptoms such as hind limb paralysis, astrocytosis, and activated microglia, all indicative of CNS dysfunction.[5][10]
-
Accumulation of Pathological Substrates: CBE administration results in the accumulation of glucosylceramide, the substrate of GCase, within the brain.[6] This biochemical change is a direct consequence of GBA inhibition in the CNS and would not be possible if CBE did not cross the BBB.
Methodologies for Assessing Blood-Brain Barrier Permeability
For researchers aiming to quantify the BBB permeability of CBE or similar compounds, a variety of well-established in vitro and in vivo methods can be employed. The choice of method depends on the specific research question, desired throughput, and the level of physiological relevance required.
In Vitro Models
In vitro models are valuable for initial screening and mechanistic studies. They typically involve a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment.
Step-by-Step Protocol for In Vitro Transwell Permeability Assay:
-
Cell Culture: Culture a monolayer of primary brain endothelial cells or a suitable cell line (e.g., hCMEC/D3) on the porous membrane of a Transwell insert until a confluent monolayer with robust tight junctions is formed.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value is indicative of well-formed tight junctions.
-
Compound Application: Add CBE to the apical (blood) chamber at a known concentration.
-
Sampling: At various time points, collect samples from the basolateral (brain) chamber.
-
Quantification: Analyze the concentration of CBE in the basolateral samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Workflow for In Vitro BBB Permeability Assessment
Caption: A typical workflow for an in vitro BBB permeability assay.
In Vivo Models
In vivo models provide the most physiologically relevant data on BBB permeability, accounting for factors such as plasma protein binding and metabolism.
-
Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of a live animal. Following systemic administration of CBE, samples of the brain's extracellular fluid are collected and analyzed to determine the unbound drug concentration in the brain.
-
Brain Tissue Homogenate Analysis: Animals are administered CBE, and at a designated time point, they are euthanized. The brain is perfused to remove any remaining blood, and the brain tissue is then homogenized and analyzed for CBE concentration. This data, in conjunction with plasma concentration data, can be used to calculate the brain-to-plasma concentration ratio (Kp).
-
In Situ Brain Perfusion: This method involves surgically isolating the brain circulation in an anesthetized animal and perfusing it with a solution containing the compound of interest. This technique allows for the precise measurement of the rate of drug uptake into the brain without the confounding effects of systemic distribution and metabolism.
Conclusion and Future Directions
Future research could focus on obtaining more precise quantitative measures of CBE's BBB permeability using modern techniques like in situ brain perfusion, which would allow for a more detailed pharmacokinetic/pharmacodynamic (PK/PD) understanding of its effects in the CNS. Furthermore, exploring the potential role of transporters, although passive diffusion is the most likely mechanism, could provide a more complete picture of its brain uptake. A deeper understanding of how CBE navigates the BBB will not only refine its use as a research tool but also contribute to the broader knowledge base for the development of novel neurotherapeutics.
References
- Oikonomou, E., et al. (2022).
- van den Berg, R. J., et al. (2017). A Generic Multi-Compartmental CNS Distribution Model Structure for 9 Drugs Allows Prediction of Human Brain Target Site Concentrations. Pharmaceutical Research, 34(3), 603-616.
- Aflaki, E., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1331-1348.
-
Aflaki, E., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. Retrieved from [Link]
-
Aflaki, E., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. Retrieved from [Link]
- Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263-8269.
- Xu, Y. H., et al. (2011). Accumulation and distribution of α-synuclein and ubiquitin in the CNS of Gaucher disease mouse models. Molecular Genetics and Metabolism, 102(4), 436-447.
- Lee, J. E., et al. (2020).
-
National Center for Biotechnology Information. (n.d.). Conduritol B Epoxide. PubChem Compound Database. Retrieved from [Link]
- Vardi, A., et al. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16183.
-
Bio-Techne. (n.d.). Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5). Retrieved from [Link]
-
The Establishment of a new CBE Gaucher mouse model. (n.d.). unipub. Retrieved from [Link]
-
ClinicalTrials.gov. (2024). A Study to Determine the Biodistribution, Safety, and Tolerability of a Microdose of Radiolabeled BIIB080 Co-administered With BIIB080 in Healthy Adults. Retrieved from [Link]
- Chen, Y., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(11), 3591.
- Wang, Y., et al. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in Pharmacology, 7, 269.
-
Scantox. (n.d.). Gaucher Disease. Retrieved from [Link]
- Kumar, P. (2016). Preclinical pharmacokinetics and cerebral distribution of D-enantiomeric peptides for the treatment of Alzheimer's disease. Universitäts-und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf.
- Sardi, S. P., et al. (2013). Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson's disease. Human Molecular Genetics, 22(19), 3944-3958.
- Li, A., et al. (2022). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 13(5), 738-744.
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unipub.uni-graz.at [unipub.uni-graz.at]
- 5. scantox.com [scantox.com]
- 6. Accumulation and distribution of α-synuclein and ubiquitin in the CNS of Gaucher disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Conduritol B Epoxide | C6H10O5 | CID 119054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conduritol B epoxide molecular weight and solubility
Physicochemical Profile, Solubility Optimization, and Experimental Application
Executive Summary
Conduritol B Epoxide (CBE) is a cyclic cyclitol derivative that functions as a mechanism-based, irreversible inhibitor of acid
This inhibition is a cornerstone methodology for modeling lysosomal storage disorders, specifically Gaucher Disease (GD) , and investigating the GCase-associated pathophysiology of Parkinson’s Disease (PD) .[2] When administered to cellular or animal models, CBE induces the accumulation of GlcCer and glucosylsphingosine, mimicking the biochemical phenotype of GBA1 mutations.
This guide provides a standardized technical framework for the solubilization, handling, and experimental application of CBE, ensuring high reproducibility and data integrity.
Physicochemical Specifications
Understanding the fundamental properties of CBE is critical for accurate dosing. The epoxide ring is reactive; improper handling can lead to hydrolysis and loss of potency.
| Parameter | Specification |
| Chemical Name | 1,2-Anhydro-myo-inositol |
| CAS Number | 6090-95-5 |
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | |
| Storage (Powder) | -20°C (Desiccated) |
Solubility Profile
CBE is a polar molecule with high aqueous solubility, distinct from many lipophilic inhibitors.
| Solvent | Max Solubility | Molarity (Approx.)[3][4][5][6][7] | Notes |
| Water (ddH₂O) | ~616 mM | Preferred for In Vivo. Requires sterilization. | |
| PBS (pH 7.2) | ~616 mM | Ideal for direct animal injection vehicles. | |
| DMSO | ~50 - 122 mg/mL | ~300 - 750 mM | Preferred for Master Stocks. Hygroscopic; use fresh DMSO.[6] |
| Ethanol | ~1.4 mg/mL | ~8.5 mM | Poor solubility. Not recommended. |
Handling & Reconstitution Protocols
Senior Scientist Insight: While CBE is highly water-soluble, the epoxide moiety is susceptible to spontaneous hydrolysis in aqueous environments over time. Therefore, Master Stocks should be prepared in anhydrous DMSO for long-term storage, while Working Solutions should be prepared in aqueous buffers immediately prior to use.
Diagram 1: Solubilization & Storage Workflow
The following decision tree outlines the optimal path for preparing CBE based on the experimental end-use.
Caption: Decision matrix for CBE reconstitution. DMSO is superior for stability; aqueous preparations must be fresh.
Protocol A: Preparation of 100 mM Master Stock (In Vitro)
-
Weighing: Accurately weigh 16.2 mg of CBE powder.
-
Solubilization: Add 1.0 mL of high-grade anhydrous DMSO.
-
Note: If the DMSO is old or hygroscopic, solubility may decrease.[6] Use a fresh bottle.
-
Technique: Vortex vigorously. If particles persist, sonicate in a water bath for 5–10 minutes at room temperature.
-
-
Aliquot: Dispense into 50
L aliquots in sterile microcentrifuge tubes. -
Storage: Store at -80°C. Stable for 6 months.
Protocol B: Preparation of Vehicle for Animal Dosing (In Vivo)
Target Dose: 100 mg/kg (Standard for inducing Gaucher-like phenotype). Vehicle: Sterile Saline (0.9% NaCl) or PBS.
-
Calculation: For a 25g mouse dosing at 100 mg/kg, you need 2.5 mg of CBE per mouse.
-
Concentration: Prepare a 10 mg/mL solution to inject a volume of 250
L (10 mL/kg volume factor). -
Dissolution: Dissolve pure CBE powder directly into sterile saline. It should dissolve rapidly.
-
Sterilization: Pass the solution through a 0.22
m PES syringe filter. -
Timing: Inject within 1 hour of preparation. Do not store aqueous CBE solutions for next-day use.
Mechanism of Action & Biological Application[2][3][5][10]
Mechanism
CBE mimics the structure of glucose but contains a reactive epoxide ring. It enters the active site of GCase, where a catalytic nucleophile (glutamate residue) attacks the epoxide. This results in the formation of a stable covalent ester bond, permanently inactivating the enzyme.
Diagram 2: GCase Inhibition Pathway
Caption: Mechanistic flow of CBE-induced GCase inactivation leading to substrate accumulation and pathology.[2][8][9][10]
Experimental Dosing Guidelines
| Application | Recommended Concentration/Dose | Duration | Expected Outcome |
| Cell Culture (SH-SY5Y, Neurons) | 10 – 100 | 24 – 72 Hours | >90% GCase inhibition; GlcCer accumulation. |
| Acute In Vivo (Mice) | 100 mg/kg (i.p.) | Single Dose | Rapid enzyme inhibition (recovery begins >12h). |
| Chronic In Vivo (Model Creation) | 100 mg/kg (i.p.) | Daily for 14–28 days | Sustained inhibition; neuropathology; motor deficits. |
Critical Note on Off-Target Effects:
At high concentrations (>500
Troubleshooting & FAQs
Q: My CBE solution in DMSO turned yellow. Is it still good? A: Faint yellowing is acceptable, but dark yellow/brown indicates significant degradation. Discard. Ensure storage is at -20°C or -80°C and protected from light.[3]
Q: Can I use a "Universal Solvent" mix (DMSO/PEG/Tween) for animals? A: While protocols exist (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80), they are generally unnecessary due to CBE's high water solubility. Pure saline/PBS vehicles are less toxic and preferred unless you are combining CBE with a lipophilic compound.
Q: Does CBE cross the Blood-Brain Barrier (BBB)?
A: Yes, but with lower efficiency than peripheral tissues. However, at the standard dose of 100 mg/kg, sufficient CBE enters the CNS to inhibit brain GCase by >90% and induce
References
-
Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal.[2] Available at: [Link]
-
Manning-Boğ, A. B., et al. (2009). Alpha-synuclein accumulation in a mouse model of Gaucher disease. (Contextualizing the 100mg/kg dosing protocol). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conduritol B epoxide | β-glucosidase Inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. michaeljfox.org [michaeljfox.org]
Technical Deep Dive: Conduritol B Epoxide & The Glu340 Nucleophile
[1]
Executive Summary
Conduritol B Epoxide (CBE) is a cyclitol-derived, mechanism-based irreversible inhibitor of acid
This guide details the molecular mechanics of CBE binding, specifically its interaction with the catalytic nucleophile Glu340 , and provides validated protocols for its application in kinetic profiling and in vivo disease modeling.
Part 1: Mechanistic Foundations[2][3]
Active Site Topology
The catalytic pocket of human GBA (GH1 family) operates via a double-displacement mechanism involving two critical glutamate residues located approximately 5.5 Å apart:
-
Glu340 (Nucleophile): This residue initiates catalysis by attacking the anomeric carbon of the substrate. In the presence of CBE, Glu340 attacks the epoxide ring.
-
Glu235 (Acid/Base): This residue acts as a general acid, protonating the glycosidic oxygen (or the epoxide oxygen in CBE) to facilitate leaving group departure or ring opening.
The Covalent Capture Mechanism
CBE acts as a "suicide substrate." It binds to the active site due to its structural similarity to glucose. However, instead of being hydrolyzed, it traps the enzyme in a covalent dead-end complex.
Reaction Trajectory:
-
Binding: CBE enters the active site, positioning its epoxide ring adjacent to the catalytic pair.[3][4]
-
Protonation: The carboxylic acid of Glu235 protonates the epoxide oxygen, increasing the electrophilicity of the ring carbons and creating a high-energy strained system.
-
Nucleophilic Attack: The carboxylate of Glu340 attacks the epoxide ring (typically at C1) in a trans-diaxial manner.
-
Ring Opening & Ester Formation: The epoxide ring opens, relieving strain and forming a stable ester bond between Glu340 and the cyclohexane ring. This covalent adduct prevents access to natural substrates (glucosylceramide), permanently inactivating the enzyme.
Mechanism Visualization
The following diagram illustrates the molecular events leading to irreversible inactivation.
Figure 1: Reaction coordinate of CBE-mediated GBA inactivation. Glu235 activates the epoxide, facilitating the nucleophilic attack by Glu340.
Part 2: Kinetic Data & Specificity
Unlike competitive inhibitors that exist in equilibrium, CBE inhibition is time-dependent. The potency is best described by the inactivation rate constant (
Kinetic Parameters (Human GBA)
| Parameter | Value | Description |
| IC50 (GBA) | ~1 - 5 µM | Concentration for 50% inhibition (Time-dependent). |
| IC50 (GAA) | ~100 µM | Inhibition of lysosomal |
| 166 ± 57 µM | Dissociation constant for the initial reversible complex.[5] | |
| 0.051 min | Maximal rate of covalent inactivation at saturation.[5] | |
| Specificity | High | Selectivity for |
Note: Data derived from human placental and splenic GBA studies [1][2].
Part 3: Experimental Protocols
Protocol A: In Vivo Induction of Gaucher Phenotype (Murine Model)
This protocol chemically induces a neuronopathic Gaucher disease phenotype in mice, characterized by glucosylceramide accumulation, astrocytosis, and microgliosis.[6]
Reagents:
-
Conduritol B Epoxide (CBE) (>98% purity).
-
Sterile Phosphate Buffered Saline (PBS).
Workflow:
-
Preparation: Dissolve CBE in sterile PBS to a concentration of 10 mg/mL. Filter sterilize (0.22 µm).
-
Dosing: Administer 100 mg/kg body weight via intraperitoneal (IP) injection.
-
Frequency: Inject once daily.
-
Timeline:
-
Day 1-14: Progressive accumulation of glucosylceramide (GluCer) in liver and spleen.
-
Day 15-21: Onset of neuropathology (microglial activation in the brain).
-
Day 21+: Full phenotypic presentation (ataxia, weight loss).
-
-
Validation: Harvest tissues (Brain, Liver) and assay for GCase activity (4-MU-Glc substrate) and GluCer levels (LC-MS).
Protocol B: In Vitro Irreversible Inhibition Assay
Used to determine labeling efficiency or screen for chaperones that protect the active site.
Workflow:
-
Enzyme Prep: Dilute purified GBA or cell lysate in citrate/phosphate buffer (pH 5.5) containing 0.25% Taurocholate and 0.1% Triton X-100.
-
Inhibitor Addition: Add CBE (0.1 µM to 1000 µM) to the reaction.
-
Incubation: Incubate at 37°C for varying time points (0, 10, 30, 60 min) to observe time-dependent inactivation.
-
Substrate Addition: Add 3 mM 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc). -
Measurement: Monitor fluorescence (Ex 365 nm / Em 445 nm).
-
Analysis: Plot ln(Residual Activity) vs. Time to determine
.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for chemically inducing Gaucher disease phenotypes in murine models.
Part 4: Troubleshooting & Controls
Specificity & Off-Targets
While CBE is selective for
-
Control: Always run a parallel control with Cyclophellitol , which inhibits both GBA1 and GBA2 with high affinity, to distinguish specific GBA1 effects.
-
GBA2 Distinction: GBA2 is insensitive to CBE at low concentrations (<50 µM) but sensitive to AMP-DNM.
pH Dependency
The reactivity of the epoxide is pH-dependent. The protonation of the epoxide oxygen (by Glu235) is more efficient at acidic pH (lysosomal pH 4.5–5.5).
-
Optimization: Ensure in vitro assays are buffered to pH 5.5. At neutral pH (7.4), the inactivation rate (
) drops significantly.
References
-
Human acid beta-glucosidase.[1][5][7] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. Grabowski GA, et al. (1986).[2] Journal of Biological Chemistry.
-
X-ray Structure of Human Acid-β-Glucosidase Covalently Bound to Conduritol-B-Epoxide. Premkumar L, et al. (2005).[1] Journal of Biological Chemistry. [8]
-
In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Artola M, et al. (2019). The FEBS Journal.
-
Identification of Glu340 as the active-site nucleophile in human glucocerebrosidase. Miao S, et al. (1994). Journal of Biological Chemistry.
Sources
- 1. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Identification of Glu340 as the active-site nucleophile in human glucocerebrosidase by use of electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Modeling Neurodegenerative Lysosomal Storage Disorders in SH-SY5Y Cells using Conduritol B Epoxide
Introduction: Unraveling Lysosomal Dysfunction in Neurodegeneration with Conduritol B Epoxide
The human neuroblastoma cell line, SH-SY5Y, serves as a cornerstone for in vitro modeling of neurodegenerative diseases due to its human origin and ability to differentiate into a neuronal phenotype. A critical area of investigation in neurodegeneration is the role of lysosomal dysfunction, a central pathological feature in both rare lysosomal storage disorders, such as Gaucher disease, and more common neurodegenerative conditions like Parkinson's disease. Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1] This has highlighted the critical role of GCase in neuronal health and its dysfunction as a key driver of pathogenesis.
Conduritol B epoxide (CBE) is a potent and irreversible inhibitor of glucocerebrosidase.[1][2] By covalently binding to the active site of GCase, CBE effectively mimics the biochemical defect observed in Gaucher disease, leading to the accumulation of its substrate, glucosylceramide, within lysosomes.[2][3] This induced lysosomal dysfunction in SH-SY5Y cells provides a robust and reproducible model to investigate the cellular sequelae of GCase deficiency, including the downstream effects on alpha-synuclein aggregation, endoplasmic reticulum (ER) stress, and apoptosis. This application note provides a comprehensive guide for researchers on the use of CBE in SH-SY5Y cell culture to model these critical aspects of neurodegenerative disease.
I. SH-SY5Y Cell Culture and Maintenance: Establishing a Healthy Neuronal Model
A consistent and healthy SH-SY5Y cell culture is fundamental to obtaining reliable and reproducible data. These cells can be cultured as undifferentiated neuroblasts or differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2
Protocol for SH-SY5Y Cell Culture:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw a vial of frozen SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Routine Maintenance and Passaging:
-
Change the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:4 to 1:10, depending on the experimental schedule.[4]
-
II. Inducing Glucocerebrosidase Dysfunction with Conduritol B Epoxide (CBE)
The concentration and duration of CBE treatment are critical parameters that can be adjusted to model different aspects of GCase deficiency. Higher concentrations and longer incubation times will lead to a more profound inhibition of GCase, mimicking the severe phenotype of Gaucher disease, while milder inhibition can be used to study the more subtle effects relevant to Parkinson's disease.
Preparing Conduritol B Epoxide Stock Solution:
CBE is soluble in water and DMSO.[2] For cell culture applications, a stock solution in sterile water or PBS is recommended to avoid solvent-induced cellular stress.
-
Prepare a 10 mM stock solution of CBE in sterile, nuclease-free water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
CBE Treatment Protocol for SH-SY5Y Cells:
-
Plate SH-SY5Y cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Prepare the desired final concentration of CBE by diluting the 10 mM stock solution in fresh, pre-warmed complete growth medium.
-
Aspirate the old medium from the cells and replace it with the CBE-containing medium.
-
Incubate the cells for the desired duration. Treatment times can range from 24 hours for acute inhibition to several days for chronic models.[2]
-
Always include a vehicle-treated control group (cells treated with the same volume of sterile water or PBS used to dilute the CBE).
Table 1: Recommended CBE Concentrations and Treatment Durations for Different Experimental Goals
| Experimental Goal | Suggested CBE Concentration Range | Suggested Treatment Duration | Rationale |
| Acute GCase Inhibition | 50 µM - 200 µM | 24 - 72 hours | To rapidly and significantly reduce GCase activity and observe immediate downstream effects. |
| Chronic GCase Deficiency Model | 10 µM - 50 µM | 5 - 10 days | To mimic the long-term effects of partial GCase deficiency, relevant for Parkinson's disease models. |
| Dose-Response Studies | 1 µM - 500 µM | 48 hours | To determine the IC50 of CBE in your specific SH-SY5Y cell line and experimental conditions.[1] |
III. Downstream Analysis: Assessing the Cellular Consequences of GCase Inhibition
Following CBE treatment, a variety of assays can be performed to characterize the cellular phenotype.
A. Verification of GCase Inhibition
It is crucial to confirm that CBE treatment has effectively inhibited GCase activity. This can be achieved using commercially available GCase activity assay kits that utilize a fluorogenic substrate.
B. Monitoring Lysosomal Dysfunction
GCase inhibition leads to the accumulation of glucosylceramide and can cause broader lysosomal dysfunction. Immunofluorescence staining for lysosomal markers is a common method to visualize changes in lysosome morphology and number.
Protocol for LAMP1 Immunofluorescence Staining:
-
Grow and treat SH-SY5Y cells on sterile glass coverslips in a 24-well plate.
-
After CBE treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against LAMP1 (a common lysosomal marker) diluted in 1% BSA in PBS overnight at 4°C.[5][6]
-
The following day, wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
C. Investigating Alpha-Synuclein Aggregation
A key pathological hallmark of Parkinson's disease is the aggregation of alpha-synuclein. GCase deficiency has been shown to promote this process. Western blotting can be used to assess changes in total and aggregated alpha-synuclein levels.
Western Blot Protocol for Alpha-Synuclein:
-
After CBE treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against alpha-synuclein (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the alpha-synuclein signal to a loading control such as β-actin or GAPDH.
D. Measuring Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded proteins, including GCase and alpha-synuclein, can lead to ER stress and the activation of the Unfolded Protein Response (UPR). Western blotting for key ER stress markers is a standard method for assessing this pathway.
Western Blot Protocol for ER Stress Markers (BiP/GRP78 and CHOP):
-
Follow the same general western blot protocol as for alpha-synuclein.
-
Use primary antibodies specific for BiP/GRP78 and CHOP.[8][9]
-
These markers are indicative of an active UPR.
E. Quantifying Apoptosis
Prolonged and severe cellular stress, including lysosomal dysfunction and ER stress, can ultimately lead to apoptosis or programmed cell death. The activation of caspase-3 is a key event in the apoptotic cascade.
Caspase-3 Activity Assay (Colorimetric):
-
After CBE treatment, harvest the cells and prepare cell lysates according to the manufacturer's instructions of a commercially available caspase-3 colorimetric assay kit.[10][11]
-
The assay is based on the cleavage of a colorimetric substrate by active caspase-3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the increase in caspase-3 activity.
IV. Visualizing the Workflow and Cellular Pathways
To provide a clear overview of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Figure 1: Experimental workflow for modeling neurodegeneration in SH-SY5Y cells using Conduritol B epoxide.
Figure 2: Cellular signaling pathway initiated by Conduritol B epoxide-induced GCase inhibition.
V. Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death in Vehicle Control | - Poor cell health prior to experiment- Contamination- Inappropriate handling | - Ensure cells are in logarithmic growth phase before plating.- Regularly test for mycoplasma contamination.- Handle cells gently during passaging and media changes.[12] |
| Inconsistent GCase Inhibition | - Inaccurate CBE concentration- Degradation of CBE stock solution | - Verify the concentration of your CBE stock solution.- Prepare fresh aliquots of CBE and avoid repeated freeze-thaw cycles. |
| High Background in Immunofluorescence | - Insufficient blocking- Non-specific antibody binding | - Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Titrate the primary antibody concentration. |
| No Signal in Western Blot | - Insufficient protein loading- Poor antibody quality- Inefficient protein transfer | - Increase the amount of protein loaded per lane.- Use a positive control to validate the antibody.- Optimize the transfer conditions (time, voltage). |
VI. Conclusion
The use of Conduritol B epoxide in SH-SY5Y cells provides a powerful and versatile in vitro system to model the lysosomal dysfunction implicated in Gaucher disease and Parkinson's disease. By carefully controlling the concentration and duration of CBE treatment, researchers can dissect the intricate cellular pathways that are disrupted by GCase deficiency. The protocols outlined in this application note offer a robust framework for establishing this model and for performing key downstream analyses. This approach will undoubtedly continue to be instrumental in advancing our understanding of the molecular mechanisms of neurodegeneration and in the development of novel therapeutic strategies.
References
- Benchchem. (n.d.). Application Notes and Protocols: Preparing and Using Conduritol B Epoxide (CBE) Stock Solutions.
- Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1347-1365.
-
SH SY5Y culturing. (2022). protocols.io. [Link]
- AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications.
- Sardi, S. P., et al. (2014). Glucocerebrosidase regulates perpetual cell-to-cell transmission of α-synuclein. Human Molecular Genetics, 23(24), 6472-6485.
- Promega Corporation. (n.d.). detecting caspase activity in staurosporine-treated human neuroblastoma cells using fluorescent and luminescent methods.
- Marchetti, P., et al. (2015). Endoplasmic reticulum stress-induced CHOP activation mediates the down-regulation of leptin in human neuroblastoma SH-SY5Y cells treated with the oxysterol 27-hydroxycholesterol. Journal of Neurochemistry, 134(5), 923-933.
- Vocadlo, D. J., & Withers, S. G. (2005). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Reviews in Physiology, Biochemistry and Pharmacology, 154, 1-101.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin #TB323.
- ResearchGate. (n.d.). (a) Western blot analysis of BiP and CHOP with actin loading control in....
- Wiklander, M. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube.
- Tvrda, E., et al. (2015). Protein profiling of SH-SY5Y neuroblastoma cells: The effect of rhein. Cellular and Molecular Neurobiology, 35(6), 815-826.
- Mazzulli, J. R., et al. (2021). Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue. STAR Protocols, 2(1), 100322.
- Thermo Fisher Scientific. (n.d.). ApoTarget™ Caspase-3 Colorimetric Protease Assay Kit.
- Cheng, X. T., et al. (2018). Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons. Molecular Biology of the Cell, 29(10), 1195-1206.
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
- ResearchGate. (n.d.). A: Western blot analysis of LC3-II and p62 expression in SH-SY5Y cells....
- ResearchGate. (n.d.). Specific marker for Lysosomes?.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- Abcam. (n.d.). Lamp1.
- Fathi, E., et al. (2021). Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. Iranian Journal of Basic Medical Sciences, 24(11), 1541-1548.
- Bowman, A. B., et al. (2019). Metabolomic Responses to Manganese Dose in SH-SY5Y Human Neuroblastoma Cells. Toxicological Sciences, 169(1), 283-294.
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
- Sigma-Aldrich. (n.d.). SHSY-5Y Tet-ON Inducible Alpha- Synuclein Neuroblastoma Cell Line.
-
protocols.io. (2024). Western blot - alpha-synuclein. [Link]
- Jensen, S. S., et al. (2011). Expression of the lysosomal-associated membrane protein-1 (LAMP-1) in astrocytomas.
- ResearchGate. (n.d.). Western blot analysis of the ER stress markers BiP and CHOP after....
- Novus Biologicals. (n.d.). Anti-alpha-Synuclein Antibodies.
- Byrne, H. J., & Maher, M. A. (2018). Numerically Modelling Time and Dose Dependent Cytotoxicity. ARROW@TU Dublin.
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Stress Induced by Hydrogen Peroxide and Corticosterone on Tryptophan Metabolism, Using Human Neuroblastoma Cell Line (SH-SY5Y) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the lysosomal-associated membrane protein-1 (LAMP-1) in astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endoplasmic reticulum stress-induced CHOP activation mediates the down-regulation of leptin in human neuroblastoma SH-SY5Y cells treated with the oxysterol 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Application Note: High-Performance Dissolution & Administration of Conduritol B Epoxide (CBE) for In Vivo Use
Abstract
Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as a rapid, irreversible, and specific inhibitor of acid
Mechanism of Action & Scientific Rationale
CBE functions as an active-site-directed inhibitor.[1][2][3] It is structurally similar to the glucosyl cation intermediate formed during the hydrolysis of glucosylceramide.
Molecular Mechanism
Upon binding to the catalytic site of GCase (GBA1), the epoxide ring of CBE undergoes nucleophilic attack by the enzyme's catalytic nucleophile (typically a glutamate residue). This opens the epoxide ring and forms a stable covalent ester bond, permanently inactivating the enzyme.
Figure 1: Mechanism of irreversible GCase inactivation by CBE. The electrophilic epoxide ring is the critical moiety for covalent binding.
Physicochemical Profile
Understanding the solubility limits is critical to preventing precipitation in vivo.
| Property | Specification | Notes |
| Molecular Weight | 162.14 g/mol | Small molecule, crosses tissues rapidly. |
| Appearance | White to off-white powder | Hygroscopic; store desicated at -20°C. |
| Solubility (Water) | ~16–20 mg/mL (100 mM) | Preferred for low-dose studies. |
| Solubility (PBS) | ~10 mg/mL | Salt effects reduce solubility slightly compared to water. |
| Solubility (DMSO) | >25 mg/mL | Essential for high-concentration stocks. |
| Stability | Epoxide is reactive | Hydrolyzes in water over time. Prepare fresh. |
Preparation Protocols
Choose the protocol based on your required final concentration.
Pre-Calculation: The "10 mL/kg" Rule
For standard rodent studies, an injection volume of 10 mL/kg is ideal (e.g., 0.25 mL for a 25 g mouse).
-
Target Dose: 100 mg/kg (Standard Gaucher Model)
-
Required Concentration: 10 mg/mL
Protocol A: Aqueous Dissolution (Recommended for ≤10 mg/mL)
Best for: Standard dosing (up to 100 mg/kg), minimizing vehicle toxicity.
-
Weighing: Calculate the total mass required.
-
Example: 10 mice × 25 g = 250 g total body weight.
-
Total drug needed: 25 mg.[4]
-
Add 20% overage for dead volume: Weigh 30 mg CBE.
-
-
Vehicle Preparation: Use sterile 0.9% Saline or 1X PBS (pH 7.4).
-
Dissolution:
-
Add 3.0 mL of vehicle to the 30 mg CBE powder.
-
Vortex vigorously for 30–60 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution. The solution must be perfectly clear.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile vial.
-
Note: Do not use nylon filters if avoidable, as they can sometimes bind small polar molecules, though CBE is generally compatible.
-
-
Storage: Keep on ice and inject within 2 hours . Do not store aqueous solutions overnight.[2]
Protocol B: Co-Solvent Formulation (Recommended for >10 mg/mL)
Best for: High-dose studies (>100 mg/kg) or osmotic pump loading where volume must be minimized.
-
Stock Preparation (DMSO):
-
Dissolve CBE in anhydrous DMSO to create a 100 mg/mL stock solution.
-
Storage: This DMSO stock can be aliquoted and stored at -20°C for up to 1 month.[4]
-
-
Working Solution Formulation:
-
To prepare 1 mL of working solution (e.g., 20 mg/mL):
-
Step 1: Pipette 200 µL of CBE/DMSO Stock (100 mg/mL).
-
Step 2: Add 400 µL PEG-300 (Polyethylene Glycol 300).[4] Vortex to mix.
-
Step 3: Add 50 µL Tween-80. Vortex gently (avoid foaming).
-
Step 4: Slowly add 350 µL pre-warmed (37°C) Saline while vortexing.
-
-
Final Composition: 20% DMSO / 40% PEG-300 / 5% Tween-80 / 35% Saline.
-
Sterilization: Filter (0.22 µm) immediately.[4]
In Vivo Administration Workflow
Dosing Regimens
The phenotype severity depends on the dose and duration.
| Model Type | Dose (i.p.) | Duration | Expected Phenotype |
| Gaucher (nGD) | 100 mg/kg/day | P5–P11 (Neonatal) | Rapid neurodegeneration, fatal by ~2 weeks. |
| Parkinson's (PD) | 50 mg/kg/day | 28 days (Adult) | ~50% GCase loss, |
| Severe PD | 100 mg/kg/day | 28 days (Adult) | >90% GCase loss, neuroinflammation, cortical neuron loss.[5] |
Injection Technique (Intraperitoneal)
-
Restraint: Scruff the mouse firmly to expose the abdomen.
-
Tilt: Tilt the mouse head-down slightly to move intestines away from the injection site.
-
Needle: Use a 27G or 30G needle.
-
Location: Inject into the lower right or left quadrant of the abdomen.
-
Aspiration: Pull back slightly on the plunger; if no blood/urine appears, inject smoothly.
Figure 2: Decision matrix for CBE preparation based on concentration requirements.
Validation & QC
To ensure the CBE solution was active and effectively delivered, you must validate GCase inhibition ex vivo.
Protocol: 4-MU GCase Activity Assay
-
Harvest: Collect liver or brain tissue 24h post-injection.
-
Lysis: Homogenize in McIlvaine buffer (pH 5.4) + 0.25% Triton X-100/Taurocholate.[6]
-
Reaction: Incubate lysate with 4-methylumbelliferyl
-D-glucopyranoside (4-MUG) substrate. -
Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).
-
Success Criteria: Treated animals should show <10% (for 100 mg/kg) or ~50% (for 50 mg/kg) of control activity.
Safety & Handling
-
Epoxide Reactivity: CBE is an alkylating agent. It can react with nucleophiles in DNA/protein.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Disposal: Quench unused solution with an excess of nucleophile (e.g., 1M Tris or dilute NaOH) before disposal, or dispose of as hazardous chemical waste.
References
-
Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase activity in Parkinson's disease pathology." Human Molecular Genetics. Link
-
Manning-Boğ, A. B., et al. (2009). "Alpha-synuclein accumulation in a mouse model of Gaucher disease." NeuroToxicology. Link
-
MedChemExpress (MCE). "Conduritol B Epoxide Product Protocol." MCE Technical Documents. Link
-
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal. Link
-
Rocha, E. M., et al. (2015). "Sustained Systemic Glucocerebrosidase Inhibition Induces L-DOPA Responsive Parkinson's Disease Pathology." Antioxidants & Redox Signaling. Link
Sources
- 1. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. michaeljfox.org [michaeljfox.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Conduritol B Epoxide Dosing in Gaucher Mouse Models
Introduction: Modeling Gaucher Disease with Conduritol B Epoxide
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase).[1][2][3] This enzymatic defect leads to the accumulation of its primary substrates, glucosylceramide and glucosylsphingosine, within the lysosomes of macrophages, which are then referred to as Gaucher cells.[3] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to a wide spectrum of clinical manifestations. Neuronopathic forms of Gaucher disease also involve the central nervous system (CNS), resulting in significant neurological complications.[4]
To investigate the pathophysiology of Gaucher disease and to evaluate potential therapeutic interventions, reliable animal models are indispensable. While genetic models exist, chemically-induced models offer a rapid, tunable, and cost-effective alternative for specific research questions.[5][6] Conduritol B epoxide (CBE), a potent and irreversible inhibitor of GCase, is a cornerstone tool for creating such models.[7][8] By forming a covalent bond with the catalytic site of GCase, CBE effectively mimics the biochemical defects observed in Gaucher disease.[9][10] This application note provides a comprehensive guide to the dosing regimens of CBE in mice to establish a robust Gaucher disease model, complete with detailed protocols and scientific rationale.
Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase
Conduritol B epoxide is a mechanism-based inhibitor that specifically targets GCase. Its epoxide ring is susceptible to nucleophilic attack by a glutamate residue within the active site of the enzyme. This reaction results in the formation of a stable, covalent ester bond, rendering the enzyme permanently inactive.[10] This irreversible inhibition leads to a dose-dependent reduction in GCase activity, causing the accumulation of glucosylceramide and glucosylsphingosine in various tissues, thereby recapitulating the primary biochemical hallmark of Gaucher disease.[6]
The ability of CBE to cross the blood-brain barrier, albeit with some difficulty, allows for the modeling of neuronopathic forms of the disease, inducing neuroinflammation and neuronal cell death.[4][11] It is important to note that while CBE effectively mimics the substrate accumulation aspect of Gaucher disease, it does not trigger the unfolded protein response that can be observed in some genetic models where the mutant GCase protein is retained in the endoplasmic reticulum.[12]
Dosing Regimens: Tailoring the Model to Your Research Needs
The selection of a CBE dosing regimen is critically dependent on the specific research question. Factors such as the desired severity of the disease phenotype, the age of the animals, and the target tissues (visceral versus CNS) will dictate the optimal dose, frequency, and duration of administration.
Data Summary of Published CBE Dosing Regimens
| Dose (mg/kg/day) | Route of Administration | Duration | Mouse Strain | Key Findings | Reference |
| 100 | Subcutaneous | Daily, from birth to 28 days | Swiss | Ultrastructural changes in spleen, liver, and CNS neurons, with inclusion bodies similar to human Gaucher cells.[13] | [13] |
| 100 | Intraperitoneal | 8-12 consecutive days | Wild-type, D409H, D409V, V394L homozygotes | Recapitulation of severe CNS phenotype, including seizures and neuronal loss.[4] | [4] |
| 100 | Intraperitoneal | 28 days | Not Specified | ~90% reduction in GCase activity, accumulation of GlcCer and GlcSph, α-synuclein aggregation, neuroinflammation, and cortical neuron loss.[7] | [7] |
| 50 | Intraperitoneal | 28 days | Not Specified | ~50% reduction in GCase activity, resulting in neuroinflammation without α-synuclein pathology.[7] | [7] |
| 25 | Intraperitoneal | Daily from postnatal day 8 | 15 inbred strains | Varied lifespan and substrate accumulation, highlighting strain-specific differences.[2] | [2] |
| 25, 37.5, 50, 100 | Intraperitoneal | Daily from postnatal day 8 | C57BL/6 | Dose-dependent correlation between CBE amount, substrate accumulation, and disease pathology.[6] | [6] |
| Not Specified | Intraperitoneal | 9 consecutive days | C57Bl/6 | Strong astrocytosis and activated microglia, indicating neuroinflammation.[1] | [1] |
Causality Behind Dosing Choices:
-
High-Dose (100 mg/kg): This regimen is typically employed to induce a severe, neuronopathic phenotype rapidly.[4][7] It leads to a profound reduction in GCase activity (>90%), significant substrate accumulation, and robust neuroinflammation.[6][7] This is suitable for studying the acute effects of GCase deficiency and for testing therapies aimed at mitigating severe neurological symptoms.
-
Moderate-Dose (50 mg/kg): A moderate dose can be used to model a less severe phenotype, more akin to what is observed in some Parkinson's disease patients with GBA1 mutations.[7] This dose achieves a partial reduction in GCase activity, leading to neuroinflammation without the overt neuronal loss seen at higher doses.[7]
-
Low-Dose (25 mg/kg): Lower doses are useful for studying the chronic effects of GCase deficiency and for investigating the influence of genetic background on disease progression.[2][6] These doses result in a milder phenotype with a longer lifespan, allowing for the study of long-term pathological changes.
Experimental Protocols
Protocol 1: Induction of a Severe Neuronopathic Gaucher Disease Model
This protocol is designed to induce a rapid and severe neurological phenotype.
Materials:
-
Conduritol B epoxide (CBE)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
8-day-old C57BL/6 mouse pups
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Analytical balance and appropriate personal protective equipment (PPE)
Procedure:
-
CBE Solution Preparation:
-
On the day of injection, weigh the required amount of CBE in a fume hood.
-
Dissolve CBE in sterile PBS to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Dosing and Administration:
-
Weigh each mouse pup to determine the precise injection volume. The dose is 100 mg/kg.
-
The injection volume (in µL) = (Weight of mouse in g / 1000 g) * (100 mg/kg / 10 mg/mL) * 1000 µL/mL.
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
Continue daily injections for 10-14 consecutive days.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for weight loss, neurological signs (tremors, seizures, abnormal gait), and overall health.[4]
-
At the experimental endpoint, euthanize the mice and collect tissues (brain, liver, spleen) for biochemical (GCase activity, substrate levels) and histological analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for CBE-induced Gaucher mouse model.
Self-Validating Systems and Expected Outcomes
A successful CBE-induced Gaucher model should demonstrate a clear set of biochemical and pathological changes that validate the efficacy of the dosing regimen.
-
Biochemical Validation:
-
GCase Activity: A significant reduction in GCase activity (typically >90% for a 100 mg/kg dose) in both visceral organs and the brain is the primary indicator of successful CBE administration.[6][7]
-
Substrate Accumulation: A corresponding increase in the levels of glucosylceramide and glucosylsphingosine in tissues is expected.[6][14]
-
-
Pathological Validation:
-
Histology: The presence of Gaucher-like cells in the liver and spleen, although not always prominent in shorter-term models, can be observed.[13] In the CNS, signs of neuroinflammation, such as astrocytosis and microgliosis, are key indicators.[1] Neuronal loss can be observed with prolonged high-dose treatment.[7]
-
Behavioral Phenotype: In models targeting the CNS, the development of neurological symptoms like tremors, ataxia, and seizures provides a functional validation of the model.[4]
-
Visualizing the Pathophysiological Cascade
Caption: CBE-induced Gaucher disease pathophysiology.
Conclusion and Future Directions
The use of Conduritol B epoxide provides a robust and adaptable platform for modeling Gaucher disease in mice. By carefully selecting the dosing regimen, researchers can induce a range of phenotypes that recapitulate key aspects of the human disease, from visceral pathology to severe neurodegeneration. This chemically-induced model is particularly valuable for initial screening of therapeutic compounds and for dissecting specific pathological pathways. Future research may focus on refining these models by exploring different genetic backgrounds and combining CBE treatment with other genetic or environmental factors to more closely mimic the complex etiology of Gaucher disease and its associated conditions.
References
-
Kanfer, J. N., et al. (1975). Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. PubMed. [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. The Michael J. Fox Foundation for Parkinson's Research. [Link]
-
Enquist, I. B., et al. (2007). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. PMC. [Link]
-
Gaucher Disease News. (2021). Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies. MDPI. [Link]
-
Rocha, E. M., et al. (2015). Chronic pharmacological glucocerebrosidase inhibition induces α-synuclein aggregation, microglial and complement activation and synaptic protein changes in mice. ResearchGate. [Link]
-
Scantox. (n.d.). Gaucher Disease. Scantox | CRO. [Link]
-
Farfel-Becker, T., et al. (2011). Animal models for Gaucher disease research. PMC. [Link]
-
Patel, S., & Radhakrishnan, D. (2022). Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease. bioRxiv. [Link]
-
Klein, A. D., et al. (2023). Animal Models for the Study of Gaucher Disease. MDPI. [Link]
-
Vitner, E. B., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. ResearchGate. [Link]
-
Vitner, E. B., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. CORE. [Link]
-
unipub. (n.d.). The Establishment of a new CBE Gaucher mouse model. unipub. [Link]
-
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. [Link]
-
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. [Link]
-
Radin, N. S., et al. (1982). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). PubMed. [Link]
-
Sardi, S. P., et al. (2017). A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease. PubMed Central. [Link]
-
Pavan, E., et al. (2020). β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration. PubMed Central. [Link]
-
Atsumi, S., et al. (1991). Inhibition of glucocerebrosidase and induction of neural abnormality by cyclophellitol in mice. PubMed. [Link]
-
Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. PMC. [Link]
-
Dvir, H., et al. (2003). Reaction scheme showing the reaction of CBE with GlcCerase. ResearchGate. [Link]
-
VJNeurology. (2023). Glucoceribrosidase as a target for intervention in PD. VJNeurology. [Link]
Sources
- 1. scantox.com [scantox.com]
- 2. mdpi.com [mdpi.com]
- 3. unipub.uni-graz.at [unipub.uni-graz.at]
- 4. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. michaeljfox.org [michaeljfox.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing a Parkinson's Disease Phenotype with Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Gaucher Disease and Parkinson's through Glucocerebrosidase Inhibition
The landscape of Parkinson's disease (PD) research has been significantly reshaped by the discovery of a strong genetic link between mutations in the GBA1 gene and the risk of developing PD.[1][2][3] The GBA1 gene encodes for glucocerebrosidase (GCase), a lysosomal enzyme responsible for the breakdown of the lipid glucosylceramide.[1] Inherited mutations in both copies of the GBA1 gene lead to Gaucher disease (GD), a lysosomal storage disorder.[1] However, individuals carrying just one mutated copy of the GBA1 gene are now recognized as having the most common genetic risk factor for developing Parkinson's disease.[1][4]
This convergence of a rare lysosomal storage disorder and a common neurodegenerative disease has opened new avenues for investigation. The prevailing hypothesis suggests that reduced GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, which in turn impairs lysosomal function.[5] This lysosomal dysfunction is thought to disrupt cellular waste clearance pathways, including the degradation of α-synuclein, a protein that aggregates to form Lewy bodies, the pathological hallmark of Parkinson's disease.[6][7][8]
Conduritol B epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of GCase.[1][4][9] By forming a covalent bond with the active site of the enzyme, CBE effectively reduces its activity, thereby mimicking the biochemical consequences of GBA1 mutations.[10] This makes CBE an invaluable pharmacological tool for creating robust cellular and animal models that recapitulate key aspects of GBA-associated Parkinson's disease.[1][4] These models are instrumental in dissecting the molecular mechanisms linking GCase deficiency to α-synucleinopathy and for the preclinical evaluation of novel therapeutic strategies aimed at restoring lysosomal function.
This guide provides a comprehensive overview and detailed protocols for utilizing Conduritol B epoxide to induce a Parkinson's disease-like phenotype in both in vitro and in vivo models.
The Molecular Cascade: From GCase Inhibition to Neurodegeneration
The inhibition of GCase by Conduritol B epoxide initiates a cascade of cellular events that are believed to contribute to the neurodegenerative process in Parkinson's disease. The following diagram illustrates this proposed pathway.
Caption: CBE-mediated GCase inhibition leads to substrate accumulation, lysosomal dysfunction, and downstream pathology.
Data at a Glance: CBE-Induced Parkinson's Phenotypes
The following table summarizes typical experimental parameters and observed outcomes when using Conduritol B epoxide to model Parkinson's disease.
| Model System | CBE Concentration/Dose | Treatment Duration | Key Phenotypic Outcomes | References |
| In Vitro | ||||
| Primary Neurons | 10 nM - 200 µM | 14-16 days | Dose-dependent GCase inhibition, increased α-synuclein pathology (especially with pre-existing pathology), mild toxicity at higher concentrations. | [5] |
| HEK293 Cells | 10 µM - 50 µM | 24 hours | Significant GCase activity reduction. | [11] |
| Human Fibroblasts | Various concentrations | 2 - 72 hours | GCase inhibition. | [4] |
| In Vivo | ||||
| Mice (C57BL/6) | 50 mg/kg, i.p. | 28 days | ~50% reduction in GCase activity, neuroinflammation. No significant α-synuclein pathology at this dose. | [12][13] |
| Mice (C57BL/6) | 100 mg/kg, i.p. | 28 days | ~90% reduction in GCase activity, accumulation of GCase substrates, α-synuclein aggregation, neuroinflammation, cortical neuron loss. | [6][13] |
| Mice (WT & A53T-SNCA) | 100 mg/kg, i.p., 3x/week | 10 weeks | Reduced brain GCase activity, accumulation of GCase substrates, accumulation of α-synuclein in the cytosolic fraction. | [14][15] |
Experimental Protocols
Protocol 1: Inducing a Parkinson's-like Phenotype in Primary Neuronal Cultures
This protocol is designed to assess the impact of GCase inhibition on α-synuclein pathology in primary neurons, particularly in the context of pre-existing pathology induced by α-synuclein pre-formed fibrils (PFFs).
Causality Behind Experimental Choices:
-
Primary Neurons: Provide a more physiologically relevant system than immortalized cell lines for studying neurodegenerative processes.
-
α-Synuclein PFFs: Induce the templated misfolding and aggregation of endogenous α-synuclein, mimicking the spread of pathology seen in PD.
-
Extended CBE Treatment: Chronic inhibition of GCase is necessary to allow for the gradual accumulation of substrates and the development of downstream cellular deficits.
Experimental Workflow Diagram:
Caption: Workflow for inducing and assessing α-synuclein pathology in primary neurons using CBE and PFFs.
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Culture primary hippocampal, cortical, or midbrain neurons according to standard laboratory protocols.
-
Plate neurons at an appropriate density in multi-well plates suitable for immunocytochemistry and biochemical analysis.
-
-
CBE Treatment (5 Days In Vitro - DIV):
-
Prepare a stock solution of Conduritol B epoxide in a suitable solvent (e.g., sterile water or cell culture medium).
-
On DIV 5, treat the neuronal cultures with the desired final concentration of CBE (a dose-response curve from 10 nM to 100 µM is recommended for initial characterization).[5] Include a vehicle-only control group.
-
-
Induction of α-Synuclein Pathology (7 DIV):
-
On DIV 7, introduce α-synuclein PFFs to the appropriate wells at a concentration known to induce pathology (e.g., 1 µg/mL).[5] Ensure to have control groups with CBE alone, PFFs alone, and vehicle alone.
-
-
Incubation:
-
Continue to culture the neurons for an additional 14 days, performing partial media changes as required by your specific culture protocol.
-
-
Endpoint Analysis (21 DIV):
-
GCase Activity Assay: Harvest a subset of cells to prepare lysates. Measure GCase activity using a fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside) to confirm the inhibitory effect of CBE.
-
Immunocytochemistry: Fix the remaining cells and perform immunofluorescence staining for:
-
Phosphorylated α-synuclein (pS129) to visualize pathological aggregates.
-
Neuronal markers such as MAP2 or NeuN to assess neuronal health and integrity.
-
-
Western Blotting: Prepare cell lysates and perform sequential detergent extraction to separate soluble and insoluble protein fractions. Probe for total and phosphorylated α-synuclein to quantify changes in aggregation.[5]
-
Self-Validation and Expected Outcomes:
-
A dose-dependent decrease in GCase activity should be observed in CBE-treated cultures.
-
Cultures treated with both CBE and PFFs are expected to show a significant increase in the amount and/or number of pS129-positive α-synuclein inclusions compared to cultures treated with PFFs alone.[5]
-
At higher concentrations, CBE may induce some level of cytotoxicity, which should be monitored by assessing neuronal morphology and viability markers.[5]
Protocol 2: Chronic In Vivo Administration of CBE in Mice to Model GBA-Parkinsonism
This protocol describes the chronic systemic administration of CBE to mice to induce key neuropathological features associated with GBA-Parkinson's, including GCase substrate accumulation, α-synuclein aggregation, and neuroinflammation.
Causality Behind Experimental Choices:
-
Chronic Dosing: A sustained reduction in GCase activity is necessary to model a chronic disease state and allow for the development of neuropathological changes.[6]
-
Systemic (i.p.) Injection: Intraperitoneal injection allows for widespread distribution of CBE, although it crosses the blood-brain barrier with some difficulty, requiring consistent administration to achieve significant central nervous system effects.[14][16]
-
Dose Selection (50 vs. 100 mg/kg): The choice of dose allows for modeling different severities of GCase deficiency. The 50 mg/kg dose mimics the partial GCase reduction seen in heterozygous GBA1 carriers, primarily inducing neuroinflammation, while the 100 mg/kg dose causes a more profound GCase inhibition, leading to α-synuclein pathology.[13]
Step-by-Step Methodology:
-
Animal and Reagent Preparation:
-
Use adult male C57BL/6 mice (or other appropriate strains). Acclimate animals according to institutional guidelines.
-
Prepare Conduritol B epoxide by dissolving it in sterile saline (0.9% NaCl) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
-
Chronic CBE Administration:
-
Administer CBE via intraperitoneal (i.p.) injection daily for 28 consecutive days.[6] For a less severe model, administer 50 mg/kg.[12][13] For a more robust model with α-synuclein pathology, use 100 mg/kg.[6][13]
-
A control group should receive daily i.p. injections of sterile saline.
-
Monitor animal weight and general health throughout the study.
-
-
Tissue Collection:
-
Twenty-four hours after the final injection, euthanize the mice according to approved protocols.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brains. For biochemical analyses, specific brain regions (e.g., substantia nigra, striatum, cortex) should be dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For immunohistochemistry, the other hemisphere should be fixed in 4% paraformaldehyde.
-
-
Endpoint Analysis:
-
Biochemistry:
-
GCase Activity Assay: Homogenize brain tissue and measure GCase activity to confirm successful inhibition.
-
Substrate Analysis: Use mass spectrometry to quantify the levels of glucosylceramide and glucosylsphingosine in brain homogenates.[6]
-
Western Blotting: Analyze brain homogenates for insoluble α-synuclein aggregates and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins.[6]
-
-
Immunohistochemistry:
-
Stain fixed brain sections for α-synuclein (including phosphorylated forms), tyrosine hydroxylase (TH) to assess dopaminergic neuron integrity, and markers for microglia (Iba1) and astrocytes (GFAP).
-
-
Self-Validation and Expected Outcomes:
-
A significant reduction in GCase activity (approx. 50% for the 50 mg/kg dose, up to 90% for the 100 mg/kg dose) should be confirmed in the brains of CBE-treated mice.[13]
-
Mice treated with 100 mg/kg CBE are expected to show a significant accumulation of glucosylceramide and glucosylsphingosine.[6]
-
Immunohistochemical and biochemical analyses should reveal increased α-synuclein aggregation, microgliosis, and astrogliosis in specific brain regions like the substantia nigra in the 100 mg/kg group.[6]
-
The 50 mg/kg group is expected to show significant microglial activation without overt α-synuclein pathology.[12]
Conclusion and Future Directions
The use of Conduritol B epoxide provides a powerful and reproducible method to model the biochemical consequences of GCase deficiency linked to Parkinson's disease. These models are crucial for understanding the pathogenic mechanisms that drive the disease and for the development of novel therapeutics. By carefully selecting the model system, CBE dosage, and treatment duration, researchers can investigate specific aspects of the disease cascade, from initial lysosomal dysfunction and neuroinflammation to the later stages of α-synuclein aggregation and neurodegeneration. Future studies utilizing these models will be invaluable for testing GCase-enhancing therapies and other strategies aimed at mitigating the downstream effects of lysosomal impairment in Parkinson's disease.
References
-
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. Available at: [Link]
-
Serra, M., et al. (2021). β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration. Molecular Neurobiology. Available at: [Link]
-
Wickliffe, K. E., et al. (2007). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α-glucosidase and ( B ) a retaining β-glucosidase. ResearchGate. Available at: [Link]
-
Bertin Bioreagent. Conduritol B epoxide - Biochemicals. Available at: [Link]
-
Soria, F. N., et al. (2018). Development and Biochemical Characterization of a Mouse Model of Parkinson's Disease Bearing Defective Glucocerebrosidase Activity. Neuroscience. Available at: [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. Available at: [Link]
-
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. Available at: [Link]
-
Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling. Available at: [Link]
-
Henderson, M. X., et al. (2020). Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult. Neuron. Available at: [Link]
-
Sardi, S. P., et al. (2013). Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson's disease. Human Molecular Genetics. Available at: [Link]
-
PeerView Institute for Medical Education. (2025). Cracking the Code of GBA1-Associated Parkinson's Disease and Lysosomal Storage Disorders. YouTube. Available at: [Link]
-
Dehay, B., et al. (2013). Lysosomal Impairment in Parkinson's Disease. Movement Disorders. Available at: [Link]
-
Cebrián, C., et al. (2015). Neuroinflammation in Parkinson's disease animal models: a cell stress response or a step in neurodegeneration? Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Shachar, T., et al. (2011). Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson's Disease. Journal of Parkinson's Disease. Available at: [Link]
-
Sardi, S. P., et al. (2015). Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson's Disease. Journal of Parkinson's Disease. Available at: [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. Available at: [Link]
-
Zunke, F., et al. (2018). Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons. Human Molecular Genetics. Available at: [Link]
-
Liu, G., et al. (2016). GBA1-Associated Parkinson's Disease Is a Distinct Entity. Movement Disorders. Available at: [Link]
-
Soria, F. N., et al. (2019). Development and biochemical characterization of a mouse model of Parkinson's disease bearing defective glucocerebrosidase activity. ResearchGate. Available at: [Link]
-
Wallings, R., et al. (2019). Lysosomal Dysfunction at the Centre of Parkinson's Disease and Frontotemporal Dementia/Amyotrophic Lateral Sclerosis. Trends in Neurosciences. Available at: [Link]
-
Pajares, M., et al. (2020). Neuroinflammation in Parkinson's Disease – Putative Pathomechanisms and Targets for Disease-Modification. Frontiers in Immunology. Available at: [Link]
-
Fernandes, G. D. S., et al. (2022). Evaluation of glucocerebrosidase (GCase) activity in HEK-293 cells... ResearchGate. Available at: [Link]
-
Spur Therapeutics. (2025). Investigational Gene Therapy for Parkinson's Disease with GBA1 Mutations. YouTube. Available at: [Link]
-
IntechOpen. (2020). Biochemical Markers in Parkinson's Disease. Available at: [Link]
-
Billingsley, K. J., et al. (2022). Genetic Evidence for Endolysosomal Dysfunction in Parkinson's Disease: A Critical Overview. Biomolecules. Available at: [Link]
-
Hasegawa, Y., et al. (2018). Soluble epoxide hydrolase plays a key role in the pathogenesis of Parkinson's disease. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Rocha, E. M., et al. (2025). Chronic pharmacological glucocerebrosidase inhibition induces α-synuclein aggregation, microglial and complement activation and synaptic protein changes in mice. ResearchGate. Available at: [Link]
-
Wei, T., et al. (2021). Protective Effects and Mechanisms of Procyanidins on Parkinson's Disease In Vivo and In Vitro. Molecules. Available at: [Link]
-
VUGENE Vilnius. (2024). Autophagy–Lysosomal Systems in Parkinson's Disease. YouTube. Available at: [Link]
-
Parkinson's News Today. (2023). GBA1 mutation linked to higher Parkinson's disease risk among Africans in study. Available at: [Link]
-
Kumar, H., et al. (2025). Strategic Selection of Neuroinflammatory Models in Parkinson's Disease: Evidence from Experimental Studies. ResearchGate. Available at: [Link]
-
Sardi, S. P., et al. (2013). Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson's disease. Oxford Academic. Available at: [Link]
-
The Video Journal of Neurology. (2020). The role of inflammation in Parkinson's disease and an avenue for potential treatment. Available at: [Link]
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and biochemical characterization of a mouse model of Parkinson's disease bearing defective glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. michaeljfox.org [michaeljfox.org]
- 14. Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. apexbt.com [apexbt.com]
Application Note: High-Resolution Quantification of Glucosylceramide Accumulation in CBE-Treated Cell Models
Abstract & Scientific Context
The accumulation of glucosylceramide (GlcCer) is the hallmark of Gaucher disease (GD), caused by mutations in the GBA1 gene encoding lysosomal acid
This application note provides a rigorous, field-validated protocol for inducing and quantifying GlcCer accumulation. Unlike generic lipidomics guides, this protocol specifically addresses the technical challenges of sphingolipid extraction, the separation of isobaric lipids (GlcCer vs. GalCer), and the normalization strategies required for robust data.
Mechanism of Action
Understanding the pathway is critical for experimental timing. CBE binds covalently to the catalytic site of GCase, halting the hydrolysis of GlcCer into ceramide and glucose. This leads to lysosomal hypertrophy and downstream autophagic flux impairment.
Diagram 1: GCase Inhibition & GlcCer Accumulation Pathway[1]
Caption: Mechanism of CBE-induced GlcCer accumulation. CBE irreversibly inhibits GCase, preventing substrate hydrolysis and driving lysosomal storage pathology.
Experimental Design Strategy
Dose and Time Optimization
The accumulation of GlcCer is time-dependent.
-
Acute Models (Screening): 50–100 µM CBE for 48–72 hours. Sufficient to see a 2–3 fold increase in GlcCer.
-
Chronic Models (Neurodegeneration): 10–50 µM CBE for 7–14 days. Required to observe downstream effects like
-synuclein aggregation or mitochondrial dysfunction.
Internal Standards (Critical)
You cannot rely on external calibration alone due to extraction losses.
-
Recommended: C12-GlcCer or C8-GlcCer (non-endogenous chain lengths).
-
Alternative: Deuterated GlcCer (d5-GlcCer).
-
Timing: Spike the Internal Standard (IS) into the cell lysate before lipid extraction.
Protocol A: Cell Culture & CBE Induction[2]
Materials:
-
CBE (Conduritol B Epoxide): Dissolve in sterile water to create a 100 mM stock. Store at -20°C.
-
Cell Line: HEK293, SH-SY5Y, or iPSC-derived neurons.
Procedure:
-
Seeding: Seed cells in 6-well plates. Aim for 70% confluency at the start of treatment.
-
Treatment: Dilute CBE stock into fresh culture medium to a final concentration of 50 µM .
-
Control: Add equal volume of sterile water (Vehicle).
-
-
Incubation: Incubate for 72 hours .
-
Note: For treatments >3 days, refresh media + CBE every 48 hours to maintain inhibitor potency and cell health.
-
-
Harvesting:
-
Wash cells 2x with cold PBS.
-
Scrape cells into 200 µL PBS or water.
-
Aliquot: Remove 20 µL for BCA Protein Assay (normalization factor).
-
Store remaining pellet at -80°C until extraction.
-
Protocol B: Lipid Extraction (Modified Bligh & Dyer)
This step separates lipids from proteins and salts.
Reagents: Methanol (MeOH), Chloroform (CHCl
Workflow:
-
Lysis: Sonicate cell pellets (in 180 µL water) for 10 seconds.
-
Spike IS: Add 10 pmol of C12-GlcCer Internal Standard to each sample. Do not skip this.
-
Monophase Formation: Add 750 µL of CHCl
:MeOH (1:2 v/v) . Vortex vigorously for 10 min. -
Phase Separation:
-
Add 250 µL CHCl
. Vortex. -
Add 250 µL Water . Vortex.
-
Result: Final ratio is roughly 1:1:0.9 (CHCl
:MeOH:H O).
-
-
Centrifugation: Spin at 3,000 x g for 5 min at 4°C.
-
Collection: Carefully insert a glass pipette through the upper phase and withdraw the lower organic phase . Transfer to a clean glass vial.
-
Drying: Evaporate solvent under a stream of nitrogen gas.
-
Reconstitution: Dissolve dried lipids in 100 µL of Mobile Phase A (see below).
Protocol C: LC-MS/MS Analysis (Gold Standard)
Rationale: Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) provides the specificity needed to distinguish GlcCer from other lipids.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Note: C18 separates species by fatty acid chain length (C16, C18, C24). It does not separate GlcCer from Galactosylceramide (GalCer).[5] However, in CBE-treated non-oligodendrocyte cells, the induced accumulation is >95% GlcCer, making C18 acceptable for fold-change analysis.
-
-
Mobile Phase A: 2 mM Ammonium Formate + 0.2% Formic Acid in Water/MeOH (50:50).
-
Mobile Phase B: 2 mM Ammonium Formate + 0.2% Formic Acid in MeOH/Isopropanol (50:50).
-
Gradient: 0-1 min (40% B), linear ramp to 99% B at 5 min, hold 2 min.
Mass Spectrometry Settings (MRM Mode)
Operate in Positive Electrospray Ionization (+ESI) . Monitor the transition from the Precursor Ion
Table 1: Key MRM Transitions for GlcCer Analysis
| Lipid Species | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| C8-GlcCer (IS) | 588.6 | 264.4 | 30 |
| C12-GlcCer (IS) | 644.6 | 264.4 | 30 |
| GlcCer d18:1/16:0 | 700.6 | 264.4 | 35 |
| GlcCer d18:1/18:0 | 728.6 | 264.4 | 35 |
| GlcCer d18:1/24:1 | 810.7 | 264.4 | 40 |
| GlcCer d18:1/24:0 | 812.7 | 264.4 | 40 |
Workflow Diagram
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from cell culture to data analysis. Note the insertion of the Internal Standard prior to extraction.
Data Analysis & Quality Control
Calculation
-
Integrate Peaks: Obtain Area Under Curve (AUC) for Endogenous GlcCer and Internal Standard (IS).
-
Ratio Calculation:
-
Quantification: Calculate absolute amount (pmol) using the known amount of IS spiked (10 pmol).
-
Normalization: Divide the pmol value by the total protein (mg) measured in the BCA assay.
-
Final Unit: pmol GlcCer / mg protein.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Intensity | Ion suppression from salts. | Improve wash steps in Bligh & Dyer; ensure aqueous phase is fully removed. |
| Inconsistent IS Recovery | Pipetting error or hydrolysis. | Use gas-tight syringes for CHCl |
| Peak Tailing | Column overload or pH issue. | Ensure mobile phase contains ammonium formate; inject less sample volume. |
| High Background | Carryover between runs. | Add a "Blank" injection (MeOH) between biological samples. |
References
-
Vardi, A., et al. (2016). Delineating pathological pathways in a chemically induced mouse model of Gaucher disease. Journal of Pathology.
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[3] Canadian Journal of Biochemistry and Physiology.[2][3]
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.
-
Magalhães, J., et al. (2024). Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms. Analytical Chemistry.[4][5][6][7][8][9]
-
Kuo, Y. C., et al. (2019).
-synuclein insult.[1] PLoS Pathogens.
Sources
- 1. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. tabaslab.com [tabaslab.com]
- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kr [accesson.kr]
- 7. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Inducing a Murine Model of Gaucher Disease via Intraperitoneal Injection of Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Gaucher Disease with Conduritol B Epoxide
Gaucher disease (GD) is a lysosomal storage disorder arising from mutations in the GBA1 gene, which leads to a deficiency in the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrates, primarily glucosylceramide and glucosylsphingosine, within the lysosomes of macrophages and, in neuronopathic forms, in the central nervous system.[3] To facilitate the study of GD pathophysiology and the preclinical evaluation of novel therapeutics, various animal models have been developed. While genetic models exist, they can be complex to create and maintain.[4] A widely utilized alternative is the chemical induction of a Gaucher-like phenotype in mice using Conduritol B epoxide (CBE).[5][6]
CBE is a potent, mechanism-based, and irreversible inhibitor of GCase.[5][7] By covalently binding to the active site of GCase, CBE effectively phenocopies the enzymatic deficiency seen in Gaucher disease, leading to the characteristic substrate accumulation and subsequent cellular and organ pathology.[7] This chemically induced model offers the advantages of rapid onset and titratable disease severity, making it a valuable tool for neurodegenerative and lysosomal storage disease research.[7] These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of CBE in mice to establish a reliable and reproducible model of Gaucher disease.
Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase
Conduritol B epoxide acts as a suicide inhibitor of glucocerebrosidase. Its epoxide ring is susceptible to nucleophilic attack by a glutamate residue within the GCase active site. This reaction forms a stable covalent bond, rendering the enzyme permanently inactive. The consequence of this irreversible inhibition is the progressive accumulation of glucosylceramide and glucosylsphingosine within the lysosomes, triggering a cascade of downstream pathological events, including lysosomal dysfunction, neuroinflammation, and neuronal cell death in neuronopathic models.[8]
Caption: Mechanism of Conduritol B Epoxide (CBE) Action.
Experimental Protocols
Materials
-
Conduritol B Epoxide (CBE) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween-80 (optional)
-
Sterile 1 mL syringes
-
Sterile needles (27-30 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of CBE Injection Solution
Standard Protocol (CBE in PBS):
CBE is soluble in PBS up to 100 mg/mL, though sonication may be required to achieve complete dissolution.[9]
-
Aseptic Technique: All solution preparations should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of CBE powder based on the number of animals and the desired dosage.
-
Dissolution:
-
Add the appropriate volume of sterile PBS to the CBE powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 25g mouse, the injection volume would be 0.25 mL).
-
Vortex thoroughly.
-
If the CBE does not fully dissolve, use a bath sonicator to aid dissolution until the solution is clear.[9]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: It is recommended to prepare fresh solutions for each set of injections. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
Alternative Protocol (for enhanced solubility): [9]
For higher concentrations or to ensure complete dissolution, a co-solvent system can be used.
-
Prepare a stock solution of CBE in DMSO.
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
10% DMSO (from CBE stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If not, gentle warming or brief sonication may be applied.
Intraperitoneal (IP) Injection Procedure
This procedure should be performed by personnel trained in rodent handling and injection techniques, in accordance with institutional animal care and use committee (IACUC) guidelines.
Caption: Workflow for Intraperitoneal Injection in Mice.
Step-by-Step Protocol:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse firmly and hold it in dorsal recumbency (on its back).[10]
-
-
Locating the Injection Site:
-
Injection:
-
Use a new sterile needle for each animal.[13] A 27-30 gauge needle is appropriate for mice.[14]
-
Wipe the injection site with 70% ethanol, although this is considered optional by some guidelines.[11][13]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.[11]
-
If the aspiration is clear, inject the calculated volume of CBE solution smoothly. The maximum recommended IP injection volume for mice is generally < 10 ml/kg.[14]
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Dosing Regimens and Expected Outcomes
The choice of dosing regimen depends on the desired severity and timeline of the Gaucher phenotype.
| Dosage Regimen | Duration | Expected Phenotype | Key Observations |
| 50 mg/kg/day, IP | 28 days | Milder, Parkinson's-like | ~50% reduction in GCase activity, neuroinflammation, no significant α-synuclein pathology.[7] |
| 100 mg/kg/day, IP | 6-12 days | Severe, neuronopathic | >90% GCase inhibition, accumulation of glucosylceramide and glucosylsphingosine, seizures, tremor, hind limb paralysis, neuronal loss, astrocytosis, and microgliosis.[7][15] |
| 100 mg/kg/day, IP | 24-36 days | Chronic neuronopathic | Hind limb paralysis and some α-synuclein accumulation in specific brain regions.[5] |
Timeline of Pathological Changes:
-
GCase Inhibition: Greater than 90% inhibition in peripheral tissues can be observed within 1-2 hours of a single IP injection. Brain GCase activity shows a more delayed and less profound decrease.[1]
-
Substrate Accumulation: Significant increases in glucosylceramide and glucosylsphingosine in the brain are detectable after several days of treatment.[3][16]
-
Clinical Signs: Neurological deficits such as tremors, ataxia, and seizures can appear within 8-12 days of daily 100 mg/kg injections in young mice.[15]
-
Histopathology: Astrocytosis and activated microglia can be prominent after as few as 9 consecutive daily injections.[17]
Animal Monitoring and Humane Endpoints
Regular and careful monitoring of animals is crucial for both animal welfare and data integrity. A scoring system should be implemented to objectively assess the health of the mice.
Monitoring Parameters:
-
Body Weight: Record daily. A weight loss of 15-20% from baseline is a common humane endpoint.[18]
-
General Appearance: Note any signs of poor health such as ruffled fur, hunched posture, or lethargy.
-
Neurological Scoring: Observe and score the severity of neurological deficits. An example scoring system is provided below.
| Score | Clinical Sign | Description |
| 0 | Normal | No observable abnormalities. |
| 1 | Mild Tremor/Ataxia | Slight tremor or unsteadiness when walking. |
| 2 | Obvious Tremor/Ataxia | Noticeable tremor and/or significant difficulty with coordinated movement. |
| 3 | Hind Limb Paresis | Weakness or partial paralysis of the hind limbs. |
| 4 | Quadriparesis/Seizures | Inability to move all four limbs or the presence of spontaneous seizures.[15] |
| 5 | Moribund | Unresponsive, unable to right itself. |
Humane Endpoints:
It is imperative to establish clear humane endpoints before the start of the study.[19][20] Euthanasia should be considered if an animal reaches a predetermined endpoint, such as:
-
A neurological score of 4 or 5.
-
Body weight loss exceeding 20% of the initial weight.[18]
-
Inability to access food or water for 24 hours.
-
Other signs of severe distress or pain that cannot be alleviated.
References
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. Retrieved from [Link]
- Stephens, M. C., Bernatsky, A., Singh, H., Kanfer, J. N., & Legler, G. (1981). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Biochimica et Biophysica Acta (BBA) - General Subjects, 672(1), 29–32.
-
Scantox. (n.d.). Gaucher Disease. Retrieved from [Link]
- Enquist, I. B., Nilsson, E., Ooka, A., Månsson, J. E., Olsson, M., Ehinger, M., ... & Hultqvist, M. (2007). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels.
- Enquist, I. B., Nilsson, E., Ooka, A., Månsson, J. E., Olsson, M., Ehinger, M., ... & Hultqvist, M. (2007). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels.
- Pugliese, E., Galbiati, M., Taveggia, C., Caretti, A., Fantin, M., Poletti, A., ... & D'Amato, I. (2020). β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration. International Journal of Molecular Sciences, 21(23), 9093.
- Korkotian, E., Schwarz, A., Pelled, D., Schwarzmann, G., Segal, M., & Futerman, A. H. (1999). Elevation of intracellular glucosylceramide levels results in an increase in endoplasmic-reticulum-associated calcium and apoptosis. Journal of Biological Chemistry, 274(31), 21673-21678.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Marshall, J., McEachern, K. A., Kyros, J. A., Scheule, R. K., & Scaria, A. (2002). Demonstration of feasibility of erasing the Gaucher's disease phenotype in a mouse model by somatic gene therapy. Molecular therapy, 6(2), 179-189.
- Emmrich, J. V., et al. (2019). Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition. Altex, 36(2), 227-244.
- Farfel-Becker, T., Vitner, E. B., & Futerman, A. H. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16104.
-
NC3Rs. (n.d.). Humane endpoints. Retrieved from [Link]
-
Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
- Enquist, I. B., Lo Bianco, C., Ooka, A., Nilsson, E., Månsson, J. E., Ehinger, M., ... & Hultqvist, M. (2006). Murine models of acute neuronopathic Gaucher disease. Proceedings of the National Academy of Sciences, 103(35), 13079-13084.
-
UNC Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]
- Wong, K., Sidransky, E., Verma, A., Mixon, T., Sandberg, G. D., Wakefield, L. K., ... & Westbroek, W. (2004). Neuropathology provides clues to the pathophysiology of Gaucher disease. Molecular genetics and metabolism, 82(3), 192-207.
- Xu, Y. H., Quinn, B., Witte, D., & Grabowski, G. A. (2003). Viable mouse models of acid beta-glucosidase deficiency: the defect in Gaucher disease.
- Carubbi, F., et al. (2021). Establishment and Phenotypic Analysis of the Novel Gaucher Disease Mouse Model With the Partially Humanized Gba1 Gene and F213I Mutation. Frontiers in Molecular Biosciences, 8, 723512.
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
- Nair, S., et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. Analytical chemistry, 89(17), 9290–9297.
- Skovira, J. W., et al. (2024). Increased incidence of weight-loss-associated humane endpoints in rats administered buprenorphine slow-release LAB formulation following traumatic brain injury: a retrospective study. Frontiers in Veterinary Science, 11, 1375931.
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
Sources
- 1. Technology - Mouse Model Created Using Glucocerebrosidase-Deficient Neuronal Cell Line to Study Gaucher Disease Pathophysiology and Evaluate New Therapies [nih.technologypublisher.com]
- 2. Frontiers | Establishment and Phenotypic Analysis of the Novel Gaucher Disease Mouse Model With the Partially Humanized Gba1 Gene and F213I Mutation [frontiersin.org]
- 3. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models for the Study of Gaucher Disease | MDPI [mdpi.com]
- 5. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. michaeljfox.org [michaeljfox.org]
- 8. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. research.unc.edu [research.unc.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Increased incidence of weight-loss-associated humane endpoints in rats administered buprenorphine slow-release LAB formulation following traumatic brain injury: a retrospective study [frontiersin.org]
- 19. Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Humane endpoints | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols: A Researcher's Guide to Optimizing Conduritol B Epoxide Concentration in HEK293 Cells
Introduction: The Rationale for Precision in GBA Inhibition
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern cell biology, prized for their rapid growth, high transfection efficiency, and human origin, which provides a relevant context for studying cellular pathways pertinent to human disease.[1][2] One such application is the modeling of lysosomal storage disorders, particularly Gaucher disease. This is often achieved through the pharmacological inhibition of the lysosomal enzyme glucocerebrosidase (GBA)[3][4].
Conduritol B epoxide (CBE) is a potent, irreversible, active-site-directed inhibitor of GBA.[5] By covalently binding to the active site of GBA, CBE effectively mimics the genetic deficiency observed in Gaucher disease, leading to the accumulation of its substrate, glucosylceramide, and subsequent lysosomal dysfunction.[3][4] This makes CBE an invaluable tool for researchers investigating the pathophysiology of Gaucher disease and for the initial screening of potential therapeutic agents.
However, the utility of CBE is contingent on its precise application. An insufficient concentration will result in incomplete GBA inhibition and a weak, non-reproducible phenotype. Conversely, an excessive concentration can lead to off-target effects, including the inhibition of other glycosidases such as non-lysosomal GBA2 and lysosomal α-glucosidase, as well as potential cytotoxicity, which can confound experimental results.[3][6] Therefore, optimizing the concentration of CBE for your specific HEK293 cell line and experimental goals is not just a preliminary step but a critical component of ensuring data integrity and experimental success.
This guide provides a comprehensive, step-by-step framework for determining the optimal CBE concentration in HEK293 cells. We will move beyond a simple recitation of steps to explain the underlying principles, ensuring that your experimental design is both robust and self-validating.
Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase
Conduritol B epoxide is a mechanism-based inhibitor that forms a covalent bond with the catalytic nucleophile in the active site of the GBA enzyme. This irreversible inactivation leads to a loss of enzyme function. The resulting accumulation of glucosylceramide within the lysosome is a primary pathological hallmark of Gaucher disease.[3][7] Understanding this mechanism is crucial for designing experiments to validate the effects of CBE treatment.
Caption: Mechanism of Conduritol B Epoxide (CBE) inhibition of Glucocerebrosidase (GBA).
Experimental Workflow for Optimizing CBE Concentration
The optimization process is a systematic investigation that can be broken down into three key phases: establishing a dose-response curve for GBA inhibition, assessing cytotoxicity, and validating the downstream cellular phenotype.
Caption: Experimental workflow for optimizing CBE concentration in HEK293 cells.
Phase 1: Establishing the Dose-Response Curve for GBA Inhibition
Objective: To determine the concentration range of CBE that effectively inhibits GBA activity in HEK293 cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: GBA Activity Assay
-
Cell Culture:
-
Culture HEK293 cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Plate cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
-
CBE Treatment:
-
Prepare a stock solution of CBE (e.g., 100 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of CBE in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO only). A suggested concentration range is: 0, 0.1, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Aspirate the old medium from the cells and replace it with the CBE-containing medium.
-
Incubate for 24-48 hours. The incubation time should be consistent with your planned experiments.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
GBA Activity Measurement:
-
The activity of GBA is commonly measured using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[8]
-
In a 96-well black plate, add 10-20 µg of protein lysate to each well.
-
Prepare a reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2) containing 4-MUG.
-
Add the reaction buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Calculate the percentage of GBA inhibition for each CBE concentration relative to the vehicle control.
-
Plot the % inhibition versus the log of the CBE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results and Interpretation
The IC50 value represents the concentration of CBE required to inhibit 50% of GBA activity. This value is a critical parameter for selecting the appropriate concentration range for your experiments. For subsequent experiments, concentrations around and above the IC50 value should be considered.
| CBE Concentration (µM) | GBA Activity (RFU/µg protein) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1450 | 3.3 |
| 1 | 1200 | 20.0 |
| 5 | 825 | 45.0 |
| 10 | 700 | 53.3 |
| 25 | 400 | 73.3 |
| 50 | 200 | 86.7 |
| 100 | 100 | 93.3 |
| 200 | 75 | 95.0 |
Table 1: Example data for a GBA activity assay in CBE-treated HEK293 cells.
Phase 2: Assessing the Cytotoxicity of CBE
Objective: To determine the concentration range of CBE that is non-toxic to HEK293 cells.
Protocol: Cell Viability Assay
-
Cell Culture and Treatment:
-
Plate HEK293 cells in a 96-well plate at an appropriate seeding density.
-
Treat the cells with the same range of CBE concentrations as used in the dose-response experiment.
-
Incubate for the same duration (e.g., 24-48 hours).
-
-
Viability Measurement:
-
Several methods can be used to assess cell viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: A simple cell counting method to distinguish between viable and non-viable cells.
-
-
Follow the manufacturer's protocol for your chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each CBE concentration relative to the vehicle control.
-
Plot the % viability versus the CBE concentration.
-
Expected Results and Interpretation
The goal is to identify the highest concentration of CBE that does not significantly reduce cell viability (typically >90% viability is desired). This will define the upper limit of your working concentration range. Combining this data with the dose-response data will allow you to select a concentration that provides maximal GBA inhibition with minimal cytotoxicity.
| CBE Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 99 |
| 1 | 98 |
| 5 | 97 |
| 10 | 96 |
| 25 | 94 |
| 50 | 91 |
| 100 | 85 |
| 200 | 70 |
Table 2: Example data for a cytotoxicity assay in CBE-treated HEK293 cells.
Phase 3: Validating the Cellular Phenotype
Objective: To confirm that the chosen CBE concentration induces the expected downstream cellular effects of GBA inhibition, namely lysosomal alterations.
Protocol: Assessment of Lysosomal Markers
-
Cell Culture and Treatment:
-
Based on the data from Phases 1 and 2, select a range of non-toxic, inhibitory concentrations of CBE (e.g., 25 µM, 50 µM, and 100 µM from the example data).
-
Treat HEK293 cells with the selected concentrations for your desired experimental duration.
-
-
Lysosomal Staining and Imaging:
-
LysoTracker Staining: LysoTracker dyes are fluorescent probes that accumulate in acidic organelles and can be used to visualize lysosomes. An increase in lysosomal mass or volume can be indicative of lysosomal dysfunction.[9]
-
Incubate live cells with LysoTracker Red DND-99 according to the manufacturer's protocol.
-
Visualize the cells using fluorescence microscopy.
-
-
Immunofluorescence for LAMP1: Lysosomal-associated membrane protein 1 (LAMP1) is a marker for the lysosomal membrane. An increase in LAMP1 staining can indicate an expansion of the lysosomal compartment.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against LAMP1, followed by a fluorescently labeled secondary antibody.
-
Image the cells using fluorescence microscopy.
-
-
-
Data Analysis:
-
Quantify the fluorescence intensity and/or the number and size of fluorescent puncta per cell using image analysis software (e.g., ImageJ).
-
Compare the results from CBE-treated cells to the vehicle control.
-
Expected Results and Interpretation
A successful induction of a Gaucher-like phenotype should result in a significant increase in LysoTracker staining and/or LAMP1 immunofluorescence in the CBE-treated cells compared to the control. This provides functional validation that the chosen CBE concentration is effectively inhibiting GBA and leading to the desired cellular consequences.
Conclusion: Selecting the Optimal Concentration
The optimal concentration of Conduritol B epoxide for your experiments in HEK293 cells will be the one that provides maximal, reproducible inhibition of GBA activity (>90%) without inducing significant cytotoxicity (<10% cell death) and effectively elicits the desired downstream cellular phenotype (e.g., increased lysosomal mass). Based on the example data presented, a concentration between 50 µM and 100 µM would be a suitable starting point for further investigation.
It is crucial to remember that the optimal concentration may vary between different batches of cells, passage numbers, and specific experimental conditions. Therefore, it is recommended to perform this optimization protocol whenever a new experimental setup is established. By following this detailed guide, researchers can confidently establish a robust and reliable in vitro model of Gaucher disease in HEK293 cells, paving the way for meaningful discoveries in the field of lysosomal storage disorders.
References
-
Frontiers in Bioengineering and Biotechnology. (2022). The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles. Retrieved from [Link]
-
PLOS ONE. (2023). An optimized HEK293T cell expansion protocol using a hollow-fiber bioreactor system. Retrieved from [Link]
-
MDPI. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Retrieved from [Link][1]
-
MDPI. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Retrieved from [Link]
-
PubMed. (1981). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - and ( B ) a retaining β -glucosidase. Retrieved from [Link][7]
-
The FEBS Journal. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link][3]
-
PubMed. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link][4]
-
ResearchGate. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Evaluation of glucocerebrosidase (GCase) activity in HEK-293 cells exposed to conduritol-β-epoxide (CBE) and rotenone (ROT): a molecular docking analysis. Retrieved from [Link]
-
PubMed. (1982). Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. Retrieved from [Link]
-
PubMed Central. (2023). Disruption of mitochondrial and lysosomal functions by human CACNA1C variants expressed in HEK 293 and CHO cells. Retrieved from [Link]
-
ScienceDirect. (2022). Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease. Retrieved from [Link][9]
-
ResearchGate. (2018). A new glucocerebrosidase deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease. Retrieved from [Link]
-
PubMed. (2018). Neuronal lysosomal dysfunction releases exosomes harboring APP C-terminal fragments and unique lipid signatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-culture and inhibition data generated with stable HEK293 reporter cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity effects of HH MgO NPs on HEK293 (a) and HepG2 (b) cell lines after 24 h treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence-based -glucosidase activity assay distinguishes between GBA1 and GBA2 activity in HEK293 cells and native tissue. Retrieved from [Link]
-
PubMed. (2020). In vitro evaluation of the HEK293 cell line as a model to measure glucocorticoids activity. Retrieved from [Link]
-
Science.gov. (n.d.). hek293 cells overexpressing: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2023). Animal Models for the Study of Gaucher Disease. Retrieved from [Link]
-
PubMed. (2013). Glucosylceramide modulates endolysosomal pH in Gaucher disease. Retrieved from [Link]
-
PubMed. (2019). Measurement of GCase Activity in Cultured Cells. Retrieved from [Link]
-
MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. Retrieved from [Link]
-
PubMed. (2011). Functional analysis of variant lysosomal acid glycosidases of Anderson-Fabry and Pompe disease in a human embryonic kidney epithelial cell line (HEK 293 T). Retrieved from [Link]
-
Frontiers in Neurology. (2024). Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson's disease with the GBA1 variant. Retrieved from [Link][8]
-
Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link][2]
-
PLOS ONE. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. Retrieved from [Link]
-
Bioprocessing Summit. (2016). Optimizing Cell Culture Technology. Retrieved from [Link]
Sources
- 1. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant [frontiersin.org]
- 9. Restoration of β-GC trafficking improves the lysosome function in Gaucher’s disease | bioRxiv [biorxiv.org]
Application Note: Time Course of GCase Inhibition by Conduritol B Epoxide (CBE)
[1][2][3][4][5][6]
Abstract
This guide details the kinetic behavior of Conduritol B Epoxide (CBE) as a mechanism-based, irreversible inhibitor of acid
Mechanistic Basis: The "Suicide" Inhibition
To correctly interpret time-course data, one must understand that CBE acts as a catalytic site-directed suicide inhibitor . It mimics the glucose moiety of glucosylceramide.
-
Recognition: CBE binds to the GCase active site (Glu340/Glu235 catalytic dyad) forming a reversible Michaelis complex (
). -
Inactivation: The enzyme attempts to hydrolyze the epoxide ring. Instead of releasing a product, the nucleophilic glutamate residue attacks the epoxide, forming a stable, covalent ester bond (
). -
Irreversibility: The enzyme is permanently inactivated. Activity is only restored via de novo protein synthesis.
Mechanism Diagram
Figure 1: Reaction scheme of CBE inhibition. The
In Vitro Kinetics: The Time-Dependent Shift
In standard reversible inhibition,
-
Implication: A low dose (e.g., 5 µM) can achieve near-total inhibition if incubated long enough, whereas a high dose (100 µM) acts rapidly.
-
Experimental Evidence: Studies demonstrate that increasing pre-incubation time from 30 minutes to 3 hours shifts the apparent
by an order of magnitude.
Table 1: Time-Dependent Potency Shift (Representative Data)
| Pre-Incubation Time | Apparent | Interpretation |
| 0 min | > 100 µM | Minimal inhibition (reaction hasn't occurred) |
| 30 min | ~ 26.6 µM | Moderate inhibition |
| 180 min | ~ 2.30 µM | Potent inhibition due to accumulation of E-I adducts |
| 24 hours | < 1.0 µM | Near-stoichiometric titration of active sites |
Critical Insight: When reporting CBE potency, you must state the pre-incubation time. An "IC50" without a time component is meaningless for covalent inhibitors.
In Vivo Time Course: Pharmacokinetics vs. Pharmacodynamics
In animal models (e.g., C57BL/6 mice), the timeline is defined by the clearance of the drug versus the turnover rate of the protein.
-
Onset (0 - 24 hours):
-
CBE Clearance: CBE has a short half-life (
hours).[1] It is cleared from tissues rapidly. -
GCase Activity: Despite CBE clearance, GCase activity remains inhibited (<10%) because the enzyme is covalently modified.
-
-
Substrate Accumulation Lag (24 - 72 hours):
-
Glucosylsphingosine (GlcSph) and Glucosylceramide (GlcCer) do not spike immediately.[2] Accumulation requires hours to days of sustained enzyme suppression.
-
-
Recovery Phase (Post-Cessation):
-
Activity returns only as the cell synthesizes new GCase.
-
Tissue Specificity: Liver recovers fastest (high protein turnover); Brain recovers slowest.
-
Table 2: Recovery Kinetics in Mice (Single 100 mg/kg Dose)
| Tissue | Time to 50% Recovery | Time to 100% Recovery | Biological Driver |
| Liver | ~ 24 - 48 Hours | 3 - 4 Days | Rapid protein synthesis/turnover |
| Brain | ~ 3 - 5 Days | 7+ Days | Slower turnover; BBB limits initial exposure |
| Substrate (GlcSph) | N/A | 5 - 7 Days | Clearance of accumulated lipids lags behind enzyme recovery |
Detailed Protocols
Protocol A: Cell-Based Time-Course Inhibition
Objective: Determine the minimum time required to achieve >90% GCase knockdown in SH-SY5Y cells.
Materials:
-
CBE Stock: 100 mM in water (Filter sterilize). Stable at -20°C.
-
Assay Buffer: 0.1 M Citrate/Phosphate buffer, pH 4.5, 0.25% Sodium Taurocholate, 0.25% Triton X-100.
-
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG).[3]
Workflow Diagram:
Figure 2: Step-by-step workflow for determining cellular inhibition kinetics.
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well. Allow 24h adhesion. -
Treatment: Add CBE to media.
-
Recommendation: Use 100 µM for rapid, total inhibition (<24h). Use 10-20 µM for chronic, partial inhibition models (mimicking PD).
-
-
Harvest: At designated time points, wash cells 2x with cold PBS to remove free CBE. Scrape into lysis buffer.
-
Note: The wash is critical. Residual free CBE in the lysate will inhibit the enzyme during the assay, artificially inflating inhibition values.
-
-
Assay: Incubate 10 µg lysate protein with 3 mM 4-MUG for 30-60 min at 37°C.
-
Stop: Add 0.2 M Glycine-NaOH (pH 10.7).
-
Read: Fluorescence plate reader.
Protocol B: In Vivo Recovery Assay
Objective: Monitor GCase recovery after cessation of CBE.
-
Dosing: Inject mice IP with 100 mg/kg CBE (dissolved in saline) daily for 3 days to establish baseline inhibition.
-
Washout: Stop injections (Day 0).
-
Sampling: Sacrifice cohorts at Day 1, 3, 5, and 7.
-
Processing: Flash freeze tissues. Homogenize in McIllvaine buffer (pH 4.5).
-
Normalization: Normalize activity to total protein (BCA assay). Express as "% of Vehicle Control."
Troubleshooting & Critical Parameters
Specificity Window (Off-Target Effects)
-
Risk: High concentrations of CBE (> 1 mM) can inhibit GBA2 (non-lysosomal
-glucosidase) and Lysosomal -glucosidase (GAA) . -
Control: In your assay, include a condition with 1 mM CBE added directly to the lysate . If the residual activity is 0%, you are measuring total
-glucosidase. To isolate GCase (GBA1), perform the assay at pH 4.5-5.0 (optimal for GBA1, suboptimal for GBA2).
Stability of CBE[7][8]
-
Media Stability: CBE is stable in neutral cell culture media for >48 hours. However, for long-term experiments (>3 days), refresh media + CBE every 2 days to maintain constant pressure and remove cellular waste.
-
Stock Storage: Store dry at -20°C. Once dissolved in water/DMSO, aliquots are stable for 3 months at -20°C. Avoid freeze-thaw cycles.
Assay pH is Non-Negotiable
-
GCase activity is strictly pH-dependent.
-
pH 4.5 - 5.0: Measures Lysosomal GCase (GBA1).
-
pH 6.0 - 7.0: Measures Cytosolic GBA2 (CBE-insensitive at low doses, but sensitive at high doses).
-
Validation: Always check the pH of your final reaction mixture.
References
-
Mechanism of Inactivation
-
In Vivo Kinetics & Recovery
- Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. (2016). Molecular Genetics and Metabolism.
-
Cellular Models & Protocols
-
Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. (2019).[4] Journal of Neuroscience.
-
-
Assay Methodology
Sources
- 1. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Conduritol B Epoxide (CBE) Cytotoxicity & Cell Culture Models
Introduction: The "Chemical Knockout" Strategy
Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of acid
By chemically silencing GCase, researchers can induce the accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), leading to lysosomal dysfunction, autophagic flux impairment, and
Senior Scientist Note: Many users confuse "enzyme inhibition" with "phenotypic toxicity." You can achieve >95% GCase inhibition within hours, but the cytotoxic phenotype (cell death, aggregates) often requires days or weeks of substrate accumulation. Troubleshooting usually requires distinguishing between these two timelines.
Part 1: Reagent Preparation & Stability
Q: What is the optimal solvent for CBE, and how stable is it in culture media?
A: CBE is highly hydrophilic. Unlike many lipophilic drugs, it does not require DMSO, although DMSO is compatible.
-
Recommended Solvent: Sterile Water or PBS.
-
Solubility: Up to 100 mM (approx. 16 mg/mL) in water.[3]
-
Stock Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Stability in Media: CBE is chemically stable in neutral pH culture media at 37°C for >48 hours. However, the effective inhibition duration depends on your cells' GCase synthesis rate (see Part 2).
Protocol: Preparation of 100 mM Stock
-
Weigh 16.2 mg of CBE powder.
-
Dissolve in 1.0 mL of sterile, tissue-culture grade water.
-
Filter sterilize using a 0.22
m PVDF or PES syringe filter (essential for long-term cultures). -
Aliquot into 20-50
L volumes and freeze at -20°C.
Part 2: Optimization of Exposure & Dosing
Q: I treated my cells with 100 M CBE for 24 hours, but I see no cytotoxicity. Why?
A: This is the most common issue. CBE is not an acute toxin like rotenone or staurosporine. It acts by causing substrate accumulation.
-
Time Lag: Substrate (GlcCer) accumulation takes time. In SH-SY5Y cells or primary neurons, significant pathology (e.g.,
-synuclein aggregation, cell death) often requires 5 to 14 days of continuous inhibition. -
Enzyme Turnover: Since CBE inhibition is irreversible, the cell responds by synthesizing new, active GCase.[4] If you change media without re-adding CBE, GCase activity can recover within 24 hours.
-
Dosing Strategy: For long-term experiments, you must replenish CBE with every media change.
Recommended Dosing Matrix:
| Cell Type | Concentration Range | Duration for Inhibition | Duration for Toxicity/Pathology | Dosing Frequency |
| SH-SY5Y | 50 - 200 | 2 - 6 Hours | 7 - 14 Days | Every 48h (with media change) |
| Fibroblasts | 10 - 100 | 2 - 6 Hours | 10 - 21 Days | Every 48-72h |
| Primary Neurons | 10 - 50 | 2 - 6 Hours | 7 - 14 Days | Every 3-4 days (partial exchange) |
| iPSC-Neurons | 10 - 100 | 2 - 6 Hours | 14 - 30 Days | Every 48h |
Part 3: Verifying the Model (Phenotypic Validation)
Q: How do I prove the model is working before looking for toxicity?
A: Do not rely on cell death as your primary readout. You must validate the mechanism first. Use a "Self-Validating" workflow:
-
Step 1: Confirm GCase Inhibition (24h).
-
Assay: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc) assay. -
Target: You should see <10% residual activity compared to vehicle control.
-
Note: Use a specific GCase assay buffer (pH 5.2-5.4) containing taurocholate to distinguish GCase from non-lysosomal GBA2.
-
-
Step 2: Confirm Lysosomal Stress (72h+).
-
Assay: LysoTracker Red or LAMP1 immunofluorescence.
-
Phenotype: CBE-treated cells should show enlarged lysosomes or increased LysoTracker intensity.
-
-
Step 3: Confirm Substrate Accumulation (Day 5+).
-
Assay: Immunostaining for Glucosylceramide or lipidomics.
-
Part 4: Troubleshooting Cytotoxicity
Q: My cells are dying too quickly (<24h) or not at all. How do I troubleshoot?
A: Use the decision tree below to diagnose the issue. Acute death suggests off-target effects or handling errors, while lack of death suggests insufficient accumulation time.
Visual Troubleshooting Workflow
Figure 1: Decision matrix for troubleshooting CBE cytotoxicity. Blue nodes indicate starting points, Red nodes indicate critical failure modes, and Green nodes indicate successful model establishment requiring optimization.
Mechanism of Action & Downstream Toxicity[5]
Understanding the pathway is crucial for interpreting your data. CBE does not kill directly; it triggers a cascade.
Figure 2: Mechanistic cascade of CBE-induced toxicity. Note that the pathway from Inhibition to Toxicity involves multiple intermediate steps, explaining the temporal delay in cell death.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use CBE to study mitochondrial dysfunction? A: Yes. Chronic GCase inhibition leads to mitochondrial dysfunction (reduced ATP, loss of membrane potential), but this is a downstream effect of lysosomal failure. In SH-SY5Y cells, mitochondrial deficits typically appear after 5-7 days of treatment [1].
Q: Does CBE inhibit other enzymes? A: At high concentrations, yes.
-
< 100
M: Highly specific for GCase (GBA1). -
> 500
M - 1 mM: Can inhibit GBA2 (non-lysosomal -glucosidase) and lysosomal -glucosidase (GAA) [2]. -
Recommendation: Stay below 200
M to maintain specificity for the lysosomal Gaucher phenotype.
Q: Why do my control cells (Vehicle) look different from untreated cells? A: If you dissolved CBE in DMSO, your final DMSO concentration might be too high. Neuroblastoma cells are sensitive to DMSO differentiation effects. Always keep final DMSO < 0.1%, or preferably, dissolve CBE in water to eliminate this variable.
References
-
Cleeter, M. W., et al. (2013). "Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage." Neurochemistry International.
-
Kuo, C. L., et al. (2019).[5] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.
-
Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulates in Gaucher disease models." PLOS ONE.
-
Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase in Parkinson's disease using a novel cellular model." Molecular and Cellular Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 4. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GBA2 Inhibition by Conduritol B Epoxide
Welcome to the technical support center for researchers studying glucocerebrosidases. This resource provides in-depth guidance on a critical issue in the field: the off-target inhibition of β-glucosidase 2 (GBA2) by Conduritol B epoxide (CBE), a widely used inhibitor of the lysosomal glucocerebrosidase (GBA). Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and expert insights to ensure the scientific rigor of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using Conduritol B epoxide (CBE) in my experiments?
Q2: How does CBE inhibit GBA and GBA2, and what is the difference in its efficiency?
CBE is a mechanism-based inactivator for both GBA and GBA2, meaning it first binds reversibly to the active site and then forms a covalent bond, leading to irreversible inhibition.[1] However, its efficiency differs between the two enzymes. CBE inactivates GBA2 less efficiently than GBA due to a lower affinity (higher KI) and a slower rate of inactivation (kinact).[3] Despite this, at concentrations typically used to inhibit GBA in cell culture (200–500 µM) or in vivo models, significant inhibition of GBA2 can occur.[1]
Q3: My results with CBE are unexpected. How can I determine if off-target GBA2 inhibition is the cause?
If your experimental outcomes are ambiguous, it is crucial to dissect the relative contributions of GBA and GBA2 inhibition. A key strategy is to use a combination of inhibitors and specific activity assays. By comparing the effects of CBE with a highly selective GBA2 inhibitor, you can start to delineate the specific consequences of inhibiting each enzyme.
A recommended approach involves using N-butyldeoxygalactonojirimycin (NB-DGJ), an imino sugar that selectively inhibits GBA2.[1] By measuring β-glucosidase activity in the presence of CBE alone, NB-DGJ alone, and a combination of both, you can parse the individual contributions of GBA and GBA2 to the total cellular β-glucosidase activity.
Troubleshooting Guides & Protocols
Problem: Ambiguous Phenotype After CBE Treatment
When a cellular or animal model treated with CBE exhibits a phenotype, it is essential to validate that this effect is solely due to GBA inhibition and not a consequence of unintended GBA2 inhibition.
Workflow for Deconvoluting GBA and GBA2 Inhibition
This workflow provides a systematic approach to differentiate the effects of GBA and GBA2 inhibition.
Caption: Troubleshooting workflow for CBE off-target effects.
Protocol: Differential β-Glucosidase Activity Assay
This protocol allows for the distinction between GBA and GBA2 activity in cell lysates using pH optima and selective inhibitors.[4]
Materials:
-
Cell lysates
-
McIlvaine's buffer (Citrate-Phosphate buffer) at pH 4.0 and pH 6.0
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Conduritol B epoxide (CBE)
-
N-butyldeoxynojirimycin (NB-DNJ) or N-butyldeoxygalactonojirimycin (NB-DGJ)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare Lysates: Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the total protein concentration of each lysate.
-
Set Up Assay Plates: In a 96-well plate, set up the following conditions in triplicate for each lysate:
-
Total Activity (pH 4.0): Lysate + McIlvaine's buffer (pH 4.0)
-
GBA2 Activity Control (pH 4.0): Lysate + McIlvaine's buffer (pH 4.0) + NB-DNJ
-
Total Activity (pH 6.0): Lysate + McIlvaine's buffer (pH 6.0)
-
GBA Activity Control (pH 6.0): Lysate + McIlvaine's buffer (pH 6.0) + CBE
-
-
Pre-incubation with Inhibitors: Add the respective inhibitors to the control wells and pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate Reaction: Add the 4-MUG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Read Fluorescence: Measure the fluorescence on a plate reader.
-
Data Analysis:
-
GBA Activity: Calculate by subtracting the fluorescence in the "GBA2 Activity Control (pH 4.0)" wells from the "Total Activity (pH 4.0)" wells.
-
GBA2 Activity: Calculate by subtracting the fluorescence in the "GBA Activity Control (pH 6.0)" wells from the "Total Activity (pH 6.0)" wells.
-
Inhibitor Concentration and Selectivity
The choice of inhibitor and its concentration are critical for achieving selectivity. The following table provides a summary of key inhibitors and their characteristics.
| Inhibitor | Target(s) | Mechanism | Typical Concentration | Notes |
| Conduritol B epoxide (CBE) | GBA and GBA2 | Irreversible, mechanism-based | 50-500 µM | Less efficient against GBA2, but significant off-target inhibition at higher concentrations.[1][2][5] |
| N-butyldeoxygalactonojirimycin (NB-DGJ) | GBA2 | Reversible, competitive | 1-10 µM | Highly selective for GBA2, making it an excellent tool to distinguish GBA2 from GBA activity.[1][3] |
| N-butyldeoxynojirimycin (NB-DNJ) | GBA2 | Reversible, competitive | 5-50 µM | Also selective for GBA2 and can be used as an alternative to NB-DGJ.[4][6] |
| Sphingosine | GBA2 | Allosteric | Varies | An endogenous inhibitor of GBA2; its accumulation in Gaucher disease models can down-regulate GBA2 activity.[4][7] |
Advanced Concepts and Alternative Approaches
Understanding the GBA/GBA2 Interplay
GBA and GBA2 are both β-glucosidases that hydrolyze glucosylceramide, but they are encoded by different genes, have distinct subcellular localizations, and different pH optima.[1][8] GBA is a lysosomal enzyme with an acidic pH optimum, while GBA2 is a non-lysosomal enzyme associated with the endoplasmic reticulum and Golgi, with a more neutral pH optimum.[1][9] This differential localization and pH sensitivity are key to their distinct cellular roles and can be exploited for their differential analysis.
Caption: Differential inhibition of GBA and GBA2.
Q4: Are there alternatives to CBE for creating a GBA-deficient model?
Yes, while CBE is widely used, its off-target effects on GBA2 warrant consideration of alternative approaches:
-
Genetic Models: The most definitive way to study the specific loss of GBA function is through genetic models, such as knockout mice or cell lines (e.g., using CRISPR/Cas9). These models provide a clean background without the confounding effects of chemical inhibitors.
-
Alternative Inhibitors: While not as commonly used as CBE for creating models of Gaucher disease, other GBA inhibitors are being explored. However, thorough characterization of their selectivity against GBA2 is crucial.
Q5: Can I use activity-based protein profiling (ABPP) to monitor GBA and GBA2 inhibition?
Activity-based protein profiling (ABPP) is a powerful technique that can be used to visualize the active forms of enzymes in complex biological samples. Specific activity-based probes have been developed for β-glucosidases and can be used to assess the target engagement of inhibitors like CBE in cells and in vivo.[2] This method can provide direct evidence of GBA and GBA2 inhibition, offering a more precise understanding of an inhibitor's effects than traditional activity assays alone.
References
-
van der Spoel, A. C., et al. (2013). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry. Available at: [Link]
-
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. Available at: [Link]
-
Schonauer, S., et al. (2017). Identification of a feedback loop involving beta-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease. Journal of Biological Chemistry. Available at: [Link]
-
Körschen, H. G., et al. (2013). The Non-lysosomal β-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi. Journal of Biological Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What are GBA inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein. Ovid. Available at: [Link]
-
Artola, M., et al. (2024). Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines. Chemical Science. Available at: [Link]
-
Wachten, D., et al. (2017). The Enigmatic Role of GBA2 in Controlling Locomotor Function. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Schonauer, S., et al. (2017). Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease. Journal of Biological Chemistry. Available at: [Link]
-
van der Spoel, A. C., et al. (2013). β-Glucosidase 2 (GBA2) activity and imino sugar pharmacology. PubMed. Available at: [Link]
-
Wachten, D., et al. (2017). The Enigmatic Role of GBA2 in Controlling Locomotor Function. PMC. Available at: [Link]
Sources
- 1. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Glucosidase 2 (GBA2) activity and imino sugar pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The Non-lysosomal β-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine inhibits the enzyme GBA2 , thereby regulating the degradation of lipid-sugar compounds in cells [mpg.de]
- 8. Frontiers | The Enigmatic Role of GBA2 in Controlling Locomotor Function [frontiersin.org]
- 9. The Enigmatic Role of GBA2 in Controlling Locomotor Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conduritol B Epoxide (CBE) Optimization
Topic: Stability & Functional Optimization in Cell Culture Models
Executive Summary
Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of acid
The Critical Insight: Unlike reversible inhibitors, CBE forms a covalent bond with the enzyme's active site.[1] Therefore, the "stability" of inhibition in your culture depends less on the drug's half-life and more on your cells' enzyme turnover rate (synthesis of new GCase).[1] While CBE is susceptible to spontaneous hydrolysis in aqueous media, the requirement for replenishment is primarily driven by the need to inhibit newly synthesized protein.[1]
Module 1: Chemical Stability & Preparation
Q: What is the optimal solvent for reconstitution?
Recommendation: DMSO (Dimethyl Sulfoxide) or Water , depending on storage needs.[1]
-
Stock Storage (Preferred): Dissolve in high-grade DMSO to create a 100 mM stock. DMSO stocks stored at -20°C are chemically stable for >6 months.[1]
-
Immediate Use: CBE is highly water-soluble (up to ~20 mg/mL).[1] You can dissolve directly in sterile water or PBS if you must avoid DMSO.[1] However, aqueous stocks degrade faster than DMSO stocks due to slow hydrolysis of the epoxide ring.[1]
Q: How stable is CBE in cell culture media (pH 7.4, 37°C)?
Technical Insight: The epoxide ring is an electrophile that is susceptible to nucleophilic attack by water (hydrolysis).[1]
-
Half-life Estimate: In neutral pH media at 37°C, CBE is relatively stable compared to highly reactive reagents, with functional efficacy persisting for 24–48 hours .[1]
-
Degradation Pathway: Spontaneous hydrolysis opens the epoxide ring, rendering the molecule inactive (it can no longer covalently bind the catalytic nucleophile of GCase).[1]
Q: Can I freeze-thaw my stock solution?
Strict Protocol: Minimize freeze-thaw cycles. Epoxides are sensitive to moisture condensation during thawing.[1]
-
Best Practice: Aliquot your 100 mM stock into single-use volumes (e.g., 10–50 µL) immediately after reconstitution.[1] Store at -20°C.
Module 2: Experimental Design (In-Culture)
Q: How often should I replenish CBE in long-term cultures?
The "Replenishment Paradox": Users often ask, "If CBE is an irreversible inhibitor, why do I need to add more?"[1]
Answer: You are replenishing to catch newly synthesized enzyme .
-
Initial Hit: CBE covalently binds and permanently disables all existing GCase molecules.[1]
-
The Gap: The cell continues to transcribe GBA1 and translate new GCase protein.[1]
-
The Risk: If the CBE in the media has hydrolyzed (degraded), the newly made GCase will remain active, and your "Gaucher model" will revert to a wild-type phenotype.[1]
Recommended Schedule:
-
Short Experiments (<48 hours): Single dose (typically 50–100 µM) at T=0 is sufficient.[1]
-
Long-term Experiments (>3 days): Replenish CBE every 48–72 hours with a full media change or "spike-in" to maintain a threshold concentration capable of inhibiting nascent GCase.
Q: What is the "Sweet Spot" concentration?
Target: 50 µM – 100 µM.
-
< 10 µM: May result in incomplete inhibition (70-80% knockdown), leaving residual activity that obscures phenotypes.[1]
-
> 500 µM: High Risk of Off-Target Effects. At high concentrations, CBE loses specificity and begins inhibiting GBA2 (non-lysosomal
-glucosidase) and lysosomal -glucosidase.[1]
Module 3: Mechanism & Visualization
The following diagram illustrates the kinetic race between CBE hydrolysis, enzyme binding, and protein synthesis.
Figure 1: The Kinetic Race. Effective inhibition requires active CBE to be present when new GCase is synthesized.[1][2][3] If CBE hydrolyzes in the media before new GCase arrives, the phenotype is lost.[1]
Module 4: Troubleshooting & Validation
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Incomplete Inhibition (<80%) | CBE hydrolysis in stock or media.[1] | Fresh Stock: Ensure stock is <6 months old and stored in DMSO. Replenish: Increase dosing frequency to every 24h. |
| Cell Toxicity | Concentration too high (>500 µM).[1] | Titrate Down: Test 50 µM vs 100 µM. Most cell lines achieve max inhibition at 100 µM.[1] |
| GCase Activity Rebounds | Rapid cell division diluting the inhibitor.[1] | Adjust for Growth: In rapidly dividing lines (e.g., HEK293), the "per cell" inhibitor load drops.[1] Replenish daily. |
| Inconsistent Assay Results | Measuring GBA2 activity by mistake. | pH Control: Ensure your 4-MU assay is performed at pH 5.4 . GBA2 is active at neutral pH.[1] |
Protocol: Validating Specific GCase Inhibition
To confirm CBE is working and specific, use the 4-MU-
-
Lysate Prep: Lyse cells in citrate-phosphate buffer (pH 5.4) + 0.25% Triton X-100 + 0.25% Taurocholate.[1][4]
-
Why? Taurocholate/Triton suppresses GBA2 and stimulates GCase.[1]
-
-
The Control Arm: Incubate lysate with No Inhibitor .
-
The Specificity Arm: Incubate lysate with CBE (1 mM) added ex vivo to the lysate.
-
Substrate Addition: Add 4-MU-
-D-glucopyranoside. -
Readout: Fluorescence (Ex 365 nm / Em 445 nm).
Interpretation:
-
True GCase Activity = (Total Activity) - (Activity in presence of ex vivo CBE).[1]
-
If your cultured cells were treated effectively, their "Total Activity" should match the "Specificity Arm" of untreated cells.[1]
References
-
Manning-Bog, A. B., et al. (2002).[1] The role of decreased glucocerebrosidase activity in neuronal synucleinopathy. Neurotoxicology, 23(2), 149-152.[1]
-
Kuo, C. L., et al. (2019).[1][5] In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[1][5] The FEBS Journal, 286(3), 584-600.[1]
-
Cleeter, M. W., et al. (2013).[1] Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage.[1] Neurochemistry International, 62(1), 1-7.[1]
-
Vardi, A., et al. (2020).[1][2] Delineating the role of GBA2 in Gaucher disease using a specific inhibitor. Cell Reports, 30(9), 2985-2995.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Variable GCase Inhibition with Conduritol B Epoxide (CBE)
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting GCase Inhibition & Assay Variability Reference ID: CBE-GBA-TS-2024
Introduction
Welcome to the technical support hub for Glucocerebrosidase (GCase) modulation. You are likely here because your chemical knockdown of GCase using Conduritol B Epoxide (CBE) is yielding inconsistent results—either high residual activity, batch-to-batch variability, or a failure to induce the expected Gaucher/Parkinson’s phenotype.
CBE is a mechanism-based, irreversible inhibitor of lysosomal acid
This guide moves beyond basic protocols to address the causality of experimental failure.
Module 1: The Specificity Paradox (GBA1 vs. GBA2)
User Question: "I treated my cells with 100 µM CBE, but I still measure significant glucosidase activity. Is the inhibitor broken?"
Technical Diagnosis:
Likely not. You are probably measuring GBA2 (non-lysosomal
The Mechanism:
The synthetic substrate 4-Methylumbelliferyl
-
GBA1: Lysosomal.[1][2][3][4][5] Optimal pH 4.5–5.0. Inhibited by CBE.[1][2][3][5][6][7][8][9]
-
GBA2: Cytosolic/ER. Optimal pH 5.8–6.0. Insensitive to CBE at standard concentrations (<1 mM).[10]
If your assay buffer pH drifts above 5.2, or if you lack specific detergents, GBA2 activity will mask the inhibition of GBA1.
Visualizing the Specificity Filter
The following diagram illustrates how to isolate the correct signal using pH and differential inhibitors.
Figure 1: Differential assay conditions required to distinguish lysosomal GBA1 from cytosolic GBA2 activity.
Module 2: The Kinetic Trap (Stability & Turnover)
User Question: "My inhibition was perfect at 24 hours, but by 72 hours the activity recovered. Do I need a higher dose?"
Technical Diagnosis: This is a Turnover issue, not a potency issue.
The Mechanism: CBE is a "suicide inhibitor"—it forms a permanent covalent bond with the catalytic glutamate residue of GBA1. Once bound, that specific enzyme molecule is dead forever. However, the cell is constantly transcribing GBA1 mRNA and synthesizing new, active enzyme.
-
Half-life of CBE: In aqueous culture media (pH 7.4, 37°C), epoxides hydrolyze.[10] The effective concentration of CBE drops over time.
-
Recovery: If you treat once (pulse) and wash, the cell will replenish the enzyme pool within 24–48 hours.
Solution:
For long-term modeling (e.g., inducing
Module 3: Validated Assay Protocol
To troubleshoot variable inhibition, you must standardize the readout. This protocol minimizes GBA2 interference and stabilizes the CBE-enzyme complex.
Reagents
-
Lysis Buffer: 0.25% Triton X-100, 0.25% Sodium Taurocholate, 1 mM EDTA, in Citrate-Phosphate buffer (pH 5.4).
-
Why? Taurocholate/Triton X-100 are critical. They activate GBA1 and inhibit GBA2.
-
-
Assay Buffer: McIlvaine Buffer (Citrate-Phosphate), pH 4.5.
-
Substrate: 4-MUG (4-Methylumbelliferyl
-D-glucopyranoside).[1][4][11] -
Stop Solution: 1 M Glycine-NaOH, pH 10.5. (High pH is required to maximize 4-MU fluorescence).
Step-by-Step Workflow
-
Treatment: Treat cells with CBE (e.g., 10–100 µM) for desired duration.[10]
-
Critical: Include a "Mock" control (DMSO only) and a "Background" control (Lysate + Excess CBE added during the assay).
-
-
Lysis: Wash cells 2x with cold PBS. Lyse on ice for 30 min. Centrifuge (14,000 x g, 10 min) to clear debris.
-
Reaction Setup:
-
Well A (Total Activity): 10 µL Lysate + 40 µL Assay Buffer (pH 4.5).
-
Well B (Non-Specific): 10 µL Lysate + 40 µL Assay Buffer containing 5 mM CBE . (This measures any non-GBA1 cleavage).[10]
-
-
Substrate Addition: Add 25 µL of 5 mM 4-MUG.
-
Incubation: 37°C for 30–60 minutes (Keep in dark).
-
Stop & Read: Add 150 µL Stop Solution (pH 10.5). Read Fluorescence (Ex 365 nm / Em 445 nm).
Calculation:
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Residual Activity | GBA2 Interference | Ensure Assay Buffer is pH 4.5–5.0. Add Sodium Taurocholate (0.25%) to the reaction mix. |
| Variable IC50 | CBE Hydrolysis | CBE is hygroscopic and unstable in water. Dissolve stock in dry DMSO. Store at -20°C. Do not store aqueous dilutions. |
| Activity Recovery | Enzyme Turnover | For experiments >24h, refresh media with fresh CBE daily. Do not perform "washout" unless studying recovery rates. |
| Low Signal (Control) | Substrate/pH Mismatch | 4-MU fluorescence is pH-dependent.[10] Ensure Stop Solution is pH > 10.0. Fluorescence is weak at acidic pH. |
| Cell Toxicity | Off-Target Effects | CBE is generally non-toxic <200 µM.[10] If toxicity occurs, check DMSO concentration (<0.5%) or check for bacterial contamination in the CBE stock.[10] |
Data Visualization: The Kinetic Balance
Understanding why inhibition fails requires visualizing the competition between synthesis and inactivation.
Figure 2: The "Kinetic Trap." Successful inhibition requires the rate of CBE binding to exceed the rate of new enzyme synthesis and CBE hydrolysis.
References
-
Manning-Boğ, A. B., et al. (2009). Alpha-synuclein causes the sequestration of glucocerebrosidase in the endoplasmic reticulum of neuronal cells. PLoS One.
-
Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal.
-
van der Spoel, A. C., et al. (2013). The non-lysosomal
-glucosidase GBA2 is a non-integral membrane-associated protein at the ER and Golgi. Biochemical Journal. -
Cleeter, M. W., et al. (2013). Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage.[10] Neurochemistry International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Non-lysosomal β-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
Technical Support Center: Conduritol B Epoxide (CBE) Administration in C57BL/6 Mice
Welcome to the technical support center for the use of Conduritol B epoxide (CBE) in C57BL/6 mice. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing and managing CBE-induced models of glucocerebrosidase (GBA) deficiency. Our goal is to equip you with the necessary knowledge to conduct your experiments with scientific integrity and achieve reproducible results.
Introduction to Conduritol B Epoxide in C57BL/6 Mice
Conduritol B epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA)[1]. By forming a covalent bond with the active site of GBA, CBE effectively reduces its enzymatic activity, leading to the accumulation of its substrate, glucosylceramide. This chemically induced phenocopy of Gaucher disease is a valuable tool for studying the pathophysiology of lysosomal storage disorders and the role of GBA in neurodegenerative diseases like Parkinson's disease[1][2]. C57BL/6 mice are a commonly used inbred strain in these studies due to their well-characterized genome and physiological responses.
This guide will walk you through the critical aspects of using CBE in C57BL/6 mice, from understanding its toxicity profile to detailed experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of Conduritol B epoxide for C57BL/6 mice?
The optimal dose of CBE can vary depending on the desired level of GBA inhibition and the experimental timeline. Doses reported in the literature typically range from 25 mg/kg to 100 mg/kg, administered daily via intraperitoneal (i.p.) injection[3].
-
Lower doses (e.g., 25-50 mg/kg/day): These are often used to model more chronic, partial GBA deficiency, which may be relevant for studying the role of GBA mutations as a risk factor in neurodegenerative diseases[3].
-
Higher doses (e.g., 100 mg/kg/day): These are used to induce a more severe GBA deficiency, leading to a more pronounced Gaucher-like phenotype, including neurological symptoms[4][5].
It is crucial to conduct a pilot study to determine the optimal dose for your specific research question and to closely monitor the animals for signs of toxicity.
Q2: What are the known toxicity limits and potential side effects of Conduritol B epoxide in mice?
Commonly observed side effects, particularly at higher doses (e.g., 100 mg/kg/day) and with long-term administration, include:
-
Neurological symptoms: Hind limb paralysis, tremors, and a wide-based gait have been reported[4].
-
Weight loss: A decrease in body weight can be an early indicator of toxicity[7].
-
Neuroinflammation: CBE treatment can induce microglial and complement activation in the brain[8].
-
α-synuclein aggregation: Accumulation of α-synuclein has been observed in the olfactory bulb and brainstem with chronic high-dose treatment[4][8].
Q3: How should I prepare and store Conduritol B epoxide for injection?
CBE is soluble in water and saline. For in vivo experiments, it is typically dissolved in sterile 0.9% saline. It is recommended to prepare fresh solutions for injection and use them promptly, as the stability of CBE in solution over extended periods is not well-documented[9]. Unused stock solutions should be stored at -20°C for up to one month or -80°C for up to six months[5].
Q4: What are the off-target effects of Conduritol B epoxide?
While CBE is a potent GBA inhibitor, it can exhibit off-target activity, especially at higher concentrations. The most well-characterized off-targets are:
-
Non-lysosomal glucosylceramidase (GBA2): CBE can also inhibit GBA2, though less efficiently than GBA[1][10].
-
Lysosomal α-glucosidase: Inhibition of this enzyme has also been reported[1].
Researchers should be aware of these potential off-target effects when interpreting their data. Using the lowest effective dose of CBE can help to minimize these effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the experimental group. | Dose of CBE is too high. Underlying health issues in the mouse colony. Improper injection technique leading to organ damage. | Reduce the dose of CBE. Perform a health screen of the mouse colony. Ensure proper training in intraperitoneal injection techniques. |
| Inconsistent GBA enzyme inhibition between animals. | Inaccurate dosing. Variability in drug metabolism between individual mice. Improper storage or handling of CBE solution. | Double-check all dose calculations and ensure accurate administration. Increase the number of animals per group to account for biological variability. Prepare fresh CBE solutions for each injection session. |
| Mice are showing signs of distress (e.g., hunched posture, ruffled fur, lethargy). | CBE-induced toxicity. Dehydration or malnutrition due to reduced mobility. | Monitor animals daily for clinical signs of distress. Provide supportive care, such as softened food or subcutaneous fluids, if necessary. Consider reducing the CBE dose or shortening the treatment duration. |
| No significant phenotype observed despite GBA inhibition. | The level of GBA inhibition is insufficient to produce the desired phenotype. The chosen time point for analysis is too early. The C57BL/6 strain may be less susceptible to the desired phenotype. | Verify the level of GBA inhibition in a pilot study. Extend the duration of the experiment. Consider using a different mouse strain if the phenotype is critical to the study. |
Data Presentation
Table 1: Summary of Conduritol B Epoxide Dosage and Observed Effects in Mice
| Dose (mg/kg/day, i.p.) | Mouse Strain | Duration | Observed Effects | Reference(s) |
| 25 | 15 inbred strains | From postnatal day 8 | Varied lifespans, no direct correlation between substrate accumulation and lifespan. | [3] |
| 50 | C57BL/6 | 28 days | Partial GBA inhibition, microglial activation. | [11] |
| 100 | Swiss | 28 days | Ultrastructural changes in spleen, liver, and neurons. | No valid URL was found for this reference. |
| 100 | 4L Mice | 24-36 days | Hind limb paralysis, α-synuclein accumulation in the brain. | [4][5] |
Table 2: Key Biochemical Markers for Monitoring CBE-Induced Effects
| Marker | Tissue/Fluid | Indication | Reference(s) |
| Glucosylceramide | Brain, Liver, Spleen | Substrate accumulation due to GBA inhibition | [3][12] |
| α-synuclein | Brain | Neurodegeneration, protein aggregation | [4][8] |
| Iba1, GFAP | Brain | Microglial and astrocyte activation (neuroinflammation) | [13] |
| TNF-α, IL-1β | Brain, Plasma | Pro-inflammatory cytokines | [14][15] |
| Neurofilament light chain (NfL) | Plasma | Neuronal damage | [16] |
Experimental Protocols
Protocol 1: Preparation and Administration of Conduritol B Epoxide
-
Materials:
-
Conduritol B epoxide (CBE) powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
-
-
Procedure:
-
Calculate the required amount of CBE based on the desired dose and the weight of the mice.
-
Weigh the CBE powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the tube until the CBE is completely dissolved. The solution should be clear.
-
Draw the appropriate volume of the CBE solution into an insulin syringe for each mouse.
-
Administer the CBE solution via intraperitoneal (i.p.) injection. Ensure proper restraint of the mouse to avoid injury.
-
Protocol 2: Measurement of Glucocerebrosidase (GBA) Activity in Mouse Brain Tissue
-
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
-
Assay buffer (e.g., 0.25% Triton X-100, 0.25% sodium taurocholate in citrate/phosphate buffer, pH 5.4)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Stop solution (e.g., 1 M glycine, pH 10.7)
-
Fluorometer
-
-
Procedure:
-
Homogenize the brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the supernatant to a consistent protein concentration with the assay buffer.
-
Add the 4-MUG substrate to each sample and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GBA activity relative to the protein concentration.
-
Visualizations
Diagram 1: Experimental Workflow for CBE-Induced Mouse Model
Caption: Workflow for CBE-induced GBA deficiency model in C57BL/6 mice.
Diagram 2: Signaling Pathway of CBE Action and Downstream Consequences
Caption: CBE inhibits GBA, leading to downstream pathological events.
References
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: National Institutes of Health URL: [Link]
-
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: ResearchGate URL: [Link]
-
Title: Chronic pharmacological glucocerebrosidase inhibition induces α-synuclein aggregation, microglial and complement activation and synaptic protein changes in mice Source: ResearchGate URL: [Link]
-
Title: Immunoperoxidase detection of human alpha-synuclein in mouse brain Source: Protocols.io URL: [Link]
-
Title: High laboratory mouse pre-weaning mortality associated with litter overlap, advanced dam age, small and large litters Source: PLOS ONE URL: [Link]
-
Title: Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases Source: National Institutes of Health URL: [Link]
-
Title: Cognitive Function, Sleep, and Neuroinflammatory Markers in Mice Exposed to Very Long-Term Intermittent Hypoxia Source: MDPI URL: [Link]
-
Title: Pathological progression after cessation of CBE treatment at an early stage of the disease Source: ResearchGate URL: [Link]
-
Title: Stability of sodium bicarbonate injection 8.4% in syringes over a six-week period in refrigerated temperature Source: PubMed URL: [Link]
-
Title: Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo Source: STAR Protocols URL: [Link]
-
Title: Biochemical, biomarker, and behavioral characterization of the Grn R493X mouse model of frontotemporal dementia Source: bioRxiv URL: [Link]
-
Title: Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model Source: PubMed Central URL: [Link]
-
Title: Stability of sodium bicarbonate solutions in polyolefin bags Source: PubMed URL: [Link]
-
Title: β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology Source: Journal of Biological Chemistry URL: [Link]
-
Title: Development and Biochemical Characterization of a Mouse Model of Parkinson's Disease Bearing Defective Glucocerebrosidase Activity Source: PubMed URL: [Link]
-
Title: Blood-Based Biomarkers of Neuroinflammation in Alzheimer's Disease: A Central Role for Periphery? Source: National Institutes of Health URL: [Link]
-
Title: Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson's disease mouse model Source: Frontiers in Immunology URL: [Link]
-
Title: Animal Models for the Study of Gaucher Disease Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models for the Study of Gaucher Disease [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conduritol B Epoxide [sigmaaldrich.com]
- 10. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.wisc.edu [med.wisc.edu]
- 12. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson’s disease mouse model [frontiersin.org]
- 14. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Covalent Binding Electrophile (CBE) Profiling
Topic: Distinguishing Lysosomal vs. Non-Lysosomal Targets
Introduction: The "Off-Target" Trap
Welcome to the CBE Troubleshooting Center. In chemoproteomics and Activity-Based Protein Profiling (ABPP), a recurring artifact is the non-specific accumulation of probes in lysosomes. This phenomenon, known as lysosomotropism , occurs when lipophilic weak bases (e.g., probes containing primary/secondary amines) become trapped in the acidic environment of the lysosome via protonation.[1]
This guide provides the rigorous experimental logic required to distinguish between authentic target engagement and physicochemical artifacts .
Module 1: The Diagnostic Logic (Decision Matrix)
Before modifying your chemistry, run your observation through this logic gate. This flowchart distinguishes specific binding from lysosomal trapping.
Caption: Diagnostic workflow for categorizing CBE signals. Bafilomycin A1 sensitivity indicates lysosomal involvement; saturability indicates specific protein binding.
Module 2: Physicochemical Troubleshooting
Q: Why is my probe accumulating in vesicles? A: It is likely a victim of Ion Trapping . Lysosomes maintain a pH of ~4.5–5.0, while the cytosol is ~7.2. If your probe is a lipophilic weak base (common in amine-reactive electrophiles), it crosses the membrane in its neutral form. Once inside the acidic lysosome, it becomes protonated (charged).[2] The charged form cannot cross the membrane back out, leading to accumulation concentrations up to 1000-fold higher than the cytosol.
The "Red Flag" Checklist: If your probe meets these criteria, it is at high risk for lysosomotropism:
-
pKa > 6.5: Contains a basic amine (primary, secondary, or tertiary).
-
cLogP > 2.0: Sufficiently lipophilic to cross membranes passively.
-
Visual Pattern: In fluorescence microscopy, the signal appears as distinct punctate dots rather than diffuse cytosolic staining.
Quantitative Comparison:
| Feature | Specific Target Probe | Lysosomotropic Probe |
| Saturability | Saturates at low concentrations (nM to low µM) | Non-saturable (linear uptake) or saturates only at mM levels |
| pH Sensitivity | Unaffected by lysosomal pH modulators | Signal collapses with NH₄Cl or Bafilomycin A1 |
| Structure | Balanced lipophilicity/basicity | High cLogP + Basic Amine |
| Gel Banding | Distinct, sharp bands (specific proteins) | Smears or intense labeling of abundant lysosomal proteins (e.g., Cathepsins) |
Module 3: Biological Validation (The "Gold Standard")
Q: How do I definitively prove the signal is lysosomal? A: Use Bafilomycin A1 (BafA1) to collapse the pH gradient. Do not rely solely on competition assays, as high-affinity parent compounds can sometimes compete for lysosomal accumulation (though less efficiently). The pH-collapse assay is the definitive control.
Protocol: BafA1 Rescue Assay This protocol validates if probe accumulation is driven by the pH gradient.
-
Preparation: Seed cells (e.g., HEK293T or cancer lines) to 70% confluence.
-
Pre-treatment: Treat cells with 100 nM Bafilomycin A1 for 30–60 minutes.
-
Probe Labeling: Add your CBE probe (typically 1–10 µM) directly to the media containing BafA1. Incubate for 1 hour.
-
Readout:
-
Fluorescence Microscopy: Look for the disappearance of punctate structures.
-
Gel-Based ABPP: Lyse cells, click with rhodamine-azide, and run SDS-PAGE. Look for the disappearance of "smears" or specific lysosomal bands.
-
Visualizing the Mechanism:
Caption: Mechanism of Ion Trapping. Neutral probes enter, get protonated, and trapped. Bafilomycin A1 breaks this cycle by neutralizing the compartment.
Module 4: Advanced Target Confirmation (Competitive ABPP)
Q: My band disappears with BafA1. Does that mean it's an artifact? A: Not necessarily. It means the target is in the lysosome. It does not prove the binding is specific. To prove specificity, you must demonstrate saturability via competitive ABPP.
Protocol: Competitive ABPP
-
Pre-incubation: Treat cells with the non-clickable parent compound (10x–20x excess relative to probe) for 30 minutes.
-
Labeling: Add the click-probe (CBE) and incubate.
-
Analysis:
-
Scenario A (Specific Target): The band disappears because the active site is occupied by the parent.
-
Scenario B (Non-Specific Accumulation): The signal remains strong. The "capacity" of the lysosome for ion trapping is massive; a 20x excess of parent compound is rarely enough to saturate the pH-driven accumulation mechanism.
-
Interpretation Table:
| Observation | BafA1 Sensitive? | Competed by Parent? | Conclusion |
| Signal A | Yes | Yes | Specific Lysosomal Target (e.g., Cathepsin active site) |
| Signal B | Yes | No | Non-specific Lysosomal Trapping (Artifact) |
| Signal C | No | Yes | Specific Cytosolic/Nuclear Target |
| Signal D | No | No | Non-specific chemical reactivity (Promiscuous electrophile) |
References
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells.[4] Cell, 168(3), 527-541.[4] Link
- Core Reference: Establishes the framework for distinguishing specific targets from lysosomal trapping in electrophile screening.
-
Nadanaciva, S., et al. (2011). Assessment of drug-induced lysosomal impairment in vitro. Toxicology in Vitro, 25(3), 715-723. Link
-
Validation: details the use of lysosomotropic inhibitors like Chloroquine and Bafilomycin A1.[5]
-
-
De Duve, C., et al. (1974). Lysosomotropic agents. Biochemical Pharmacology, 23(18), 2495-2531. Link
- Foundational: The original definition and mechanism of lysosomotropism.
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Link
- Methodology: Reviews competitive ABPP strategies for distinguishing specific vs. non-specific binding.
Sources
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Lysosome-targeted fluorescent probes: Design mechanism and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand and Target Discovery by Fragment-Based Screening in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Conduritol B epoxide degradation products in aqueous solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the use of Conduritol B Epoxide (CBE), a potent irreversible inhibitor of β-glucosidases. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested advice to help you navigate the complexities of working with this valuable but sensitive research tool. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction to Conduritol B Epoxide
Conduritol B epoxide (CBE) is a mechanism-based, irreversible inhibitor of several retaining β-glucosidases, with a particularly high affinity for human glucocerebrosidase (GBA)[1][2][3]. This specificity has made it an indispensable tool for creating cellular and animal models of Gaucher disease, a lysosomal storage disorder resulting from GBA deficiency[1][2]. CBE functions by covalently binding to the catalytic nucleophile in the active site of the enzyme, leading to its irreversible inactivation[2].
However, the efficacy of CBE is critically dependent on its chemical stability. The epoxide ring, central to its inhibitory activity, is susceptible to hydrolysis in aqueous solutions. This guide will address the challenges posed by CBE's instability and provide you with the knowledge to mitigate these issues in your research.
I. Troubleshooting Guide
This section addresses common problems encountered during experiments with CBE, providing insights into their causes and practical solutions.
Problem 1: Inconsistent or lower-than-expected enzyme inhibition.
-
Potential Cause: Degradation of CBE in your stock or working solution. CBE is unstable in aqueous solutions and can hydrolyze, rendering it inactive as an inhibitor.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare CBE solutions immediately before use. Avoid storing aqueous solutions of CBE, even for short periods.
-
Verify Solvent Purity: Ensure that your solvents (e.g., DMSO, water, buffers) are of high purity and free from contaminants that could accelerate degradation.
-
Analytical Verification (Optional but Recommended): If you continue to experience issues, consider analyzing your CBE solution for the presence of the hydrolyzed diol product using HPLC or LC-MS/MS. A significant peak corresponding to the diol would confirm degradation.
-
Problem 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent degradation of CBE across different samples or experimental runs.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the procedure for preparing and adding the CBE solution to your experimental system is identical for every replicate. This includes the timing between solution preparation and its use.
-
Temperature Control: Keep CBE stock solutions and experimental samples on ice as much as possible to slow down the rate of hydrolysis. Temperature can significantly influence the rate of chemical reactions, including epoxide degradation.
-
Buffer Consistency: Use the same buffer composition and pH for all experiments. Components of some biological buffers may contain nucleophiles that can react with the epoxide ring of CBE.
-
Problem 3: Off-target effects observed in your cellular or animal model.
-
Potential Cause: While CBE is a potent inhibitor of GBA, it can inhibit other glycosidases at higher concentrations[4].
-
Troubleshooting Steps:
-
Titrate Your CBE Concentration: Determine the lowest effective concentration of CBE that provides the desired level of GBA inhibition in your system. This can be achieved by performing a dose-response curve.
-
Consult Literature for IC50 Values: Be aware of the reported IC50 values for CBE against GBA and other enzymes to guide your concentration selection (see table below).
-
Use Specific Assays for Off-Target Enzymes: If you suspect off-target effects, use specific activity assays for other relevant glycosidases to assess their inhibition at the CBE concentration you are using.
-
| Enzyme Target | IC50 (µM) |
| Glucocerebrosidase (GBA) | 9 |
| α-glucosidase | 100 |
This table summarizes IC50 values of Conduritol B epoxide for different enzymes. Lower IC50 values indicate higher potency.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of CBE in aqueous solution?
The primary degradation product of CBE in an aqueous solution is the corresponding diol, formed by the hydrolysis of the epoxide ring. This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring. The stereochemistry of this opening is specific, resulting in the formation of scyllo-inositol when the active 1-D-1,2-anhydro-myo-inositol enantiomer is considered[6]. This diol product is inactive as a glucosidase inhibitor because the reactive epoxide group is no longer present.
Q2: How should I prepare and store CBE stock solutions?
For maximum efficacy and reproducibility, follow these guidelines:
-
Short-term Storage: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock solution into your experimental buffer immediately before use. Do not store aqueous solutions of CBE.
Q3: What is the mechanism of CBE degradation?
The degradation of CBE in aqueous solution occurs via hydrolysis of the epoxide ring. This reaction can be catalyzed by either acidic or basic conditions. The general mechanism involves the nucleophilic attack of a water molecule on one of the electrophilic carbons of the epoxide ring, leading to ring opening and the formation of a 1,2-diol.
Diagram of CBE Degradation Pathway
Caption: Hydrolysis of Conduritol B Epoxide in aqueous solution.
Q4: How can I verify the stability of my CBE solution?
The most reliable way to assess the stability of your CBE solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify the active CBE from its inactive diol degradation product.
III. Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Working Solution of CBE
This protocol ensures that you are using active CBE in your experiments, minimizing the impact of degradation.
Materials:
-
Conduritol B Epoxide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the solid CBE to equilibrate to room temperature.
-
Weigh out the desired amount of CBE and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the CBE is completely dissolved.
-
Aliquot the DMSO stock solution into small volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
-
Prepare the Aqueous Working Solution (Immediately Before Use):
-
Thaw one aliquot of the DMSO stock solution.
-
Dilute the DMSO stock solution to the final desired concentration in your pre-chilled experimental buffer.
-
Vortex briefly to ensure homogeneity.
-
Use the freshly prepared aqueous working solution immediately in your experiment. Do not store it.
-
Diagram of CBE Solution Preparation Workflow
Caption: Recommended workflow for preparing CBE solutions.
Protocol 2: General Guideline for Analytical Verification of CBE Stability by HPLC
This protocol provides a starting point for developing an HPLC method to monitor the degradation of CBE. Method optimization will be required for your specific instrumentation and experimental conditions.
Objective: To separate and quantify Conduritol B Epoxide from its primary hydrolysis product, the corresponding diol.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Conduritol B Epoxide standard.
-
Your CBE solution to be tested.
General HPLC Method Parameters (to be optimized):
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting point could be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at a low wavelength (e.g., 200-210 nm), as CBE and its diol lack a strong chromophore.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a fresh, high-purity CBE standard in your mobile phase or a compatible solvent.
-
Sample Preparation: Dilute your experimental CBE solution to a concentration within the range of your standards.
-
Analysis: Inject the standards and your sample onto the HPLC system.
-
Data Interpretation:
-
CBE, being more non-polar than its diol hydrolysis product, should have a longer retention time on a C18 column.
-
The diol product will elute earlier.
-
Quantify the amount of CBE and the diol in your sample by comparing the peak areas to your standard curve. A significant peak corresponding to the diol indicates degradation.
-
References
-
Braun, H., Legler, G., Deshusses, J., & Semenza, G. (1977). Stereospecific ring opening of conduritol-B-epoxide by an active site asparatate residue of sucrase-isomaltase. Biochimica et Biophysica Acta (BBA) - Enzymology, 483(1), 135–140. [Link]
-
Artola, M., et al. (2021). Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase. Chemistry – A European Journal, 27(51), 13089-13098. [Link]
-
Marshall, J., et al. (2009). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. The American Journal of Pathology, 175(3), 1127-1141. [Link]
-
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(4), 584-603. [Link]
-
Willems, L. I., et al. (2013). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry, 288(36), 25951–25962. [Link]
-
Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. Journal of Biological Chemistry, 280(25), 23815-23819. [Link]
-
Li, N., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 22(25), 13783. [Link]
-
Withers, S. G., & Vocadlo, D. J. (2009). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Chemical Society Reviews, 38(11), 3046-3062. [Link]
-
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(4), 584–603. [Link]
-
Li, N., et al. (2018). Stabilization of Glucocerebrosidase by Active Site Occupancy. ACS Chemical Biology, 13(5), 1235–1245. [Link]
-
Fu, T., et al. (2018). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Biomolecules & Therapeutics, 26(5), 503–511. [Link]
-
Sharma, S., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2135–2142. [Link]
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
Legler, G. (1975). Improved synthesis of conduritol B epoxide. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 356(11), 1839-1840. [Link]
Sources
- 1. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Stereospecific ring opening of conduritol-B-epoxide by an active site asparatate residue of sucrase-isomaltase - PubMed [pubmed.ncbi.nlm.nih.gov]
improving blood-brain barrier penetration of Conduritol B epoxide
Technical Support Center: CNS Delivery of Conduritol B Epoxide (CBE)
Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Improving Blood-Brain Barrier (BBB) Penetration for GCase Inhibition Models
Welcome to the Technical Support Center
You have reached the specialized support unit for Conduritol B Epoxide (CBE) applications. We understand your objective: you are likely attempting to induce a chemically-mediated model of Gaucher disease or Parkinson’s disease (PD) by inhibiting glucocerebrosidase (GCase) in the brain.
The Core Problem: CBE is a small, hydrophilic cyclitol derivative (
Below are three "Troubleshooting Modules" designed to resolve low brain uptake issues using Nanocarrier Encapsulation , Physical Disruption (FUS) , and Validation Protocols .
Module 1: Formulation & Encapsulation (Nanocarriers)
User Issue: "I tried encapsulating CBE in standard liposomes to improve uptake, but my encapsulation efficiency (EE%) is near zero, and the drug leaks out immediately."
Root Cause Analysis: CBE is highly water-soluble. If you use a standard lipid-film hydration method intended for lipophilic drugs (dissolving drug with lipids in chloroform), CBE will not integrate into the bilayer. It must be trapped in the aqueous core. Furthermore, fluid-phase liposomes leak small hydrophilic molecules rapidly in circulation.
Troubleshooting Protocol: High-Retention Liposome Synthesis
To fix this, we must switch to a Passive Equilibrium Loading method with a rigid lipid bilayer.
Step-by-Step Protocol:
-
Lipid Selection (The "Rigid" Mix):
-
Use DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) instead of egg PC. DSPC has a high transition temperature (
). -
Add Cholesterol (Chol) in a 2:1 molar ratio (DSPC:Chol). Cholesterol fills gaps in the bilayer, preventing CBE leakage.
-
Optional: Add DSPE-PEG2000 (5 mol%) to prevent macrophage clearance (Stealth effect).
-
-
Thin Film Formation:
-
Dissolve lipids in Chloroform:Methanol (2:1).
-
Evaporate solvent under vacuum (Rotary Evaporator) to form a dry thin film.[1]
-
Critical: Desiccate overnight to remove all organic solvent traces.
-
-
Hydration (The Loading Step):
-
Dissolve CBE in PBS (pH 7.4) at a high concentration (e.g., 50–100 mg/mL). High external concentration drives passive loading.
-
Hydrate the lipid film with this CBE solution at
(above ). -
Vortex vigorously for 30 mins to form Multilamellar Vesicles (MLVs).
-
-
Sizing:
-
Extrude through 100 nm polycarbonate filters (11 passes) at
.
-
-
Purification (Removing Free CBE):
-
Use Dialysis (MWCO 3.5 kDa) against PBS at
or Size Exclusion Chromatography (Sephadex G-50).
-
Data Output: Carrier Comparison
| Carrier Type | CBE Loading Strategy | Stability | BBB Penetration Mechanism |
| Standard Liposome (EggPC) | Passive Hydration | Low (Leaky) | Passive (Low) |
| Rigid Liposome (DSPC/Chol) | Passive Equilibrium | High | Adsorptive Transcytosis (if cationized) |
| PLGA Nanoparticle | Double Emulsion (w/o/w) | Very High | Endocytosis / Surfactant-mediated |
Module 2: Physical Delivery (Focused Ultrasound)
User Issue: "I injected CBE systemically, but the brain concentration is variable between animals. I need a way to force entry without changing the molecule."
Solution: Focused Ultrasound (FUS) with Microbubbles (MBs) . This technique mechanically disrupts tight junctions transiently, allowing paracellular transport of small molecules like CBE.
Workflow Logic (Graphviz Visualization)
The following diagram illustrates the temporal sequence required for successful FUS-mediated CBE delivery.
Caption: Workflow for FUS-mediated delivery. Critical timing involves injecting CBE immediately after BBB disruption, as the barrier closes within 4–6 hours.
Troubleshooting FUS Parameters
-
Problem: Hemorrhage/Tissue Damage.
-
Fix: Your acoustic pressure is too high. For small molecules, maintain peak negative pressure between 0.30 MPa and 0.45 MPa . Above 0.60 MPa causes inertial cavitation (bubble collapse) and vascular damage.
-
-
Problem: No Permeability.
-
Fix: Check microbubble timing. MBs have a half-life of <10 mins in mice. Start sonication immediately after MB injection.
-
Module 3: Validation & Quantification (LC-MS/MS)
User Issue: "I see CBE in my brain homogenates, but reviewers claim it's just stuck in the capillaries, not in the neurons."
Root Cause Analysis: The brain is highly vascularized. If you homogenize whole brain tissue without removing blood, the CBE detected may be intravascular (trapped in blood vessels) rather than parenchymal (inside brain tissue).
Protocol: Capillary Depletion & Perfusion
1. Transcardial Perfusion (Mandatory):
-
Deeply anesthetize the animal.
-
Perfuse with ice-cold PBS (approx. 30 mL for a mouse) via the left ventricle until the liver clears and fluid exiting the right atrium is clear.
-
Why: This physically flushes ~98% of blood-borne CBE.
2. Capillary Depletion Method (The "Gold Standard" Proof): If perfusion is insufficient for your reviewers, separate the capillaries physically.
-
Homogenize brain tissue in physiological buffer (HBSS + 10 mM HEPES).
-
Add Dextran: Mix homogenate with 26% Dextran solution (final conc. 13%).
-
Centrifuge: 5,400
for 15 mins at . -
Result:
-
Pellet: Capillaries (Vasculature).
-
Supernatant: Parenchyma (Neurons/Glia).
-
-
Analyze: Run LC-MS/MS on the supernatant .
LC-MS/MS Detection Parameters (CBE)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to CBE's polarity. Do not use standard C18.
-
Ionization: ESI Negative mode (often better for polyols/epoxides) or Positive mode with ammonium adducts.
-
Transitions (MRM): Monitor
163 101 (typical fragmentation pattern for inositol-like rings, verify with your specific standard).
Frequently Asked Questions (FAQ)
Q: Can I use intranasal delivery for CBE?
A: Yes, but with caveats. Intranasal delivery bypasses the BBB via the olfactory and trigeminal nerves. However, the volume limit in mice is low (~10-20
Q: Why not just use a higher dose of CBE? A: Systemic toxicity. CBE inhibits GCase in the liver and spleen. High chronic doses (>100 mg/kg) can cause rapid weight loss and hepatic damage in mice, confounding your behavioral data for Parkinson's models. Enhancing delivery allows you to lower the dose to ~20-30 mg/kg while maintaining brain inhibition.
Q: Is CBE stable in solution? A: CBE is an epoxide and is reactive. It is relatively stable in neutral buffers (PBS) for short periods but hydrolyzes over time or in acidic conditions. Always prepare fresh stocks for injection.
References
-
Vardi, A. et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.
-
Konofagou, E. E. (2012). "Optimization of the ultrasound-induced blood-brain barrier opening." Theranostics.
-
Di, L. et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
-
Chen, C. C. et al. (2014).[2] "Focused ultrasound-induced blood-brain barrier opening for non-viral, non-invasive, and targeted gene delivery."[3] Journal of Controlled Release.
-
Strazielle, N. et al. (2005). "In vitro evidence for a role of P-glycoprotein in the transport of the glucosylceramide synthase inhibitor, miglustat." (Context on small molecule iminosugar transport). Journal of Pharmacology and Experimental Therapeutics.
Sources
Validation & Comparative
Technical Comparison Guide: Conduritol B Epoxide vs. Cyclophellitol
Content Type: Comparative Technical Guide Audience: Researchers, Biochemists, and Drug Discovery Specialists Focus: Specificity, Potency, and Experimental Utility in Glycosidase Inhibition[1][2]
Executive Summary: The Specificity Paradox
In the study of
-
Conduritol B Epoxide (CBE) is the legacy standard for generating chemically induced Gaucher disease models.[2] Its primary advantage is a kinetic window that allows for the inhibition of lysosomal GBA1 while largely sparing the non-lysosomal GBA2, provided concentrations are strictly controlled.
-
Cyclophellitol is a transition-state mimic that exhibits nanomolar potency—orders of magnitude higher than CBE. However, the unmodified natural product acts as a "pan-
-glucosidase" inhibitor, ablating both GBA1 and GBA2 with near-equal efficiency. Its true value lies in its role as a scaffold for Activity-Based Protein Profiling (ABPP) probes and next-generation derivatives that can be tuned for exquisite selectivity.
Mechanistic Foundations
To understand the specificity profiles, one must look at the structural mimicry employed by each inhibitor. Both are irreversible, mechanism-based inactivators (suicide substrates) that trap the enzyme's nucleophile.
1.1 Structural Divergence
-
CBE (Inositol Mimic): CBE is a derivative of inositol (specifically L-chiro-inositol). While it fits the GBA1 active site, it does not perfectly mimic the glucose pyranose ring. It binds in a "relaxed" chair conformation.
-
Cyclophellitol (Transition-State Mimic): Cyclophellitol is a cyclohexitol epoxide structurally homologous to
-D-glucose. The epoxide ring forces the molecule into a half-chair conformation .[3] This conformation mimics the oxocarbenium ion transition state of the glycosidase hydrolysis reaction, explaining its superior binding affinity and potency.
1.2 Mechanism of Inactivation
Both inhibitors react with the catalytic nucleophile (Glu340 in human GBA1) via the Koshland double-displacement mechanism.[2]
Figure 1: Mechanism of irreversible inactivation. Cyclophellitol's half-chair conformation pre-organizes it to match the Transition State, leading to faster
Specificity Profile & Off-Target Analysis
This is the critical decision point for experimental design.
2.1 The GBA1 vs. GBA2 Dilemma
GBA2 is a non-lysosomal
-
CBE: Displays a selectivity window .[1][2][4][5] At concentrations <100
M, it inhibits GBA1 (>95%) with minimal effect on GBA2. However, at high concentrations (>1 mM), it loses this selectivity. -
Cyclophellitol: Lacks intrinsic GBA1/GBA2 selectivity.[1][4][5] It inhibits both enzymes with comparable potency (nanomolar range). Using unmodified cyclophellitol will result in total cellular
-glucosidase silencing.
2.2 Broad Spectrum Selectivity (GAA & GUSB)
-
CBE: Known to cross-react with Lysosomal
-Glucosidase (GAA) and -Glucuronidase (GUSB) at high concentrations, complicating data interpretation in high-dose "chemical knockout" models. -
Cyclophellitol: Highly specific for
-configuration retaining glycosidases. It rarely hits -glucosidases (like GAA), making it "cleaner" regarding stereochemical off-targets, despite its GBA2 cross-reactivity.
2.3 Comparative Data Summary
| Feature | Conduritol B Epoxide (CBE) | Cyclophellitol (CP) |
| Primary Target | GBA1 (Lysosomal) | GBA1 & GBA2 |
| IC50 (GBA1) | ||
| IC50 (GBA2) | ||
| Selectivity Ratio | ~20-50x (Favoring GBA1) | ~1:1 (Non-selective) |
| Major Off-Targets | GAA, GUSB (at high conc.)[6] | GBA2 (at all conc.) |
| Binding Kinetics | Slow (requires pre-incubation) | Fast (rapid inactivation) |
| Primary Utility | Modeling Gaucher Disease (GBA1 specific) | ABPP Probes / Total |
Experimental Protocols
3.1 Protocol A: GBA1-Specific Inhibition with CBE
Objective: Inhibit lysosomal GBA1 while preserving GBA2 activity in cell lysates.
-
Preparation: Dissolve CBE in water or DMSO to a 100 mM stock.
-
Titration: Dilute to a working concentration of 50–100
M .-
Note: Do not exceed 200
M if GBA2 preservation is critical.
-
-
Incubation: Add to cell lysate (pH 5.0–5.5, citrate-phosphate buffer).
-
Time: Incubate for 30–60 minutes at 37°C. CBE reacts slowly; insufficient time will yield incomplete inhibition.
-
Validation: Assay activity using 4-MU-
-D-glucopyranoside.-
Control: Run a parallel sample with AMP-DNM (a specific GBA2 inhibitor) to verify the remaining activity is indeed GBA2.
-
3.2 Protocol B: Total
-Glucosidase Ablation with Cyclophellitol
Objective: Complete inactivation of all retaining
-
Preparation: Dissolve Cyclophellitol in DMSO.
-
Dosing: Use a concentration of 1–10
M .-
Note: Due to nanomolar potency, micromolar concentrations ensure saturation within seconds.
-
-
Incubation: Incubate for 5–15 minutes at 37°C.
-
Application (ABPP): If using a fluorescent cyclophellitol derivative (e.g., CP-BODIPY):
-
Lyse cells in McIlvaine buffer (pH 5.0).
-
Incivate with probe (100 nM) for 30 mins.
-
Run SDS-PAGE and scan for fluorescence.
-
Result: You will see bands for both GBA1 (~60 kDa) and GBA2 (~100 kDa).
-
Decision Logic: Which Inhibitor to Choose?
Use the following logic flow to select the correct reagent for your assay.
Figure 2: Selection logic for glycosidase inhibitors based on experimental constraints.
Advanced Application: The Rise of Cyclophellitol Derivatives
While unmodified cyclophellitol lacks GBA1/GBA2 specificity, its scaffold is chemically versatile. Researchers have developed configured cyclophellitols to overcome the specificity limit of CBE:
- -Xylo-cyclophellitol: By removing the hydroxymethyl group (mimicking xylose), this derivative becomes highly selective for GBA1 over GBA2 and GBA3, with a selectivity ratio >1000.
-
Cyclophellitol Aziridines: Replacing the epoxide oxygen with nitrogen allows for the attachment of fluorophores (for ABPP) or "warheads" that tune selectivity.
Verdict: If your budget allows and the reagents are available, functionalized cyclophellitols (specifically xylo-configured) are superior to both CBE (better potency/specificity) and unmodified cyclophellitol (better specificity).
References
-
Artola, M., et al. (2019). "Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish." Journal of the American Chemical Society. Link
-
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[1] The FEBS Journal.[1] Link
-
Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology. Link
-
Dvir, H., et al. (2003). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[7] EMBO Reports. Link
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]
A Senior Application Scientist's Guide to Validating GCase Knockdown: An In-Depth Comparison of Activity-Based Probes and Traditional Methods
For researchers and drug development professionals invested in therapies targeting glucocerebrosidase (GCase), encoded by the GBA1 gene, rigorous validation of GCase knockdown is a critical experimental step. Pathogenic mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1][2][3][4] Therefore, accurately quantifying the reduction of active GCase is paramount for evaluating the efficacy of therapeutic interventions like siRNA, shRNA, or CRISPR-Cas9-mediated gene editing.
This guide provides an in-depth comparison of methods for validating GCase knockdown, with a primary focus on the superior capabilities of activity-based probes (ABPs). We will delve into the mechanistic underpinnings of these powerful tools, provide detailed experimental protocols, and present a comparative analysis against traditional techniques such as Western blotting and fluorogenic substrate assays.
The Shortcomings of Indirect Measurements
Traditional methods for assessing protein knockdown, while widely used, often provide an incomplete or indirect picture of the functional consequences.
-
Western Blotting: This technique measures total GCase protein levels. However, it cannot distinguish between active and inactive forms of the enzyme.[5] Furthermore, the glycosylation of GCase can lead to multiple bands, complicating accurate quantification.[5] Studies have highlighted significant variability in the performance of different anti-GCase antibodies, underscoring the importance of proper validation.[6]
-
Quantitative PCR (qPCR): This method quantifies mRNA levels, which may not always correlate with the amount of functional protein due to post-transcriptional, translational, and post-translational regulation.
-
Fluorogenic Substrate Assays: These assays measure the enzymatic activity of GCase in cell or tissue lysates using artificial substrates like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5][7] While they provide a measure of enzyme function, these in vitro assays do not reflect the in situ activity of GCase within the complex microenvironment of the lysosome.[8][9] The activity of GCase is highly sensitive to detergents used in lysis buffers and requires the presence of lipids or detergents to maintain an active conformation, introducing potential artifacts.[5]
The Rise of Activity-Based Probes: A Direct Window into Functional GCase
Activity-based probes are a class of chemical tools that covalently bind to the active site of an enzyme, providing a direct and sensitive measure of the catalytically competent enzyme population.[10] For GCase, these probes are typically based on the natural suicide inhibitor cyclophellitol, equipped with a reporter tag such as a fluorophore or a biotin moiety.[10][11]
Mechanism of Action: Irreversible Labeling of Active GCase
The core of a GCase-targeted ABP is a reactive group, often an epoxide or aziridine, that mimics the transition state of the natural substrate, glucosylceramide.[11] This allows the probe to be specifically recognized and processed by active GCase. The catalytic nucleophile in the GCase active site attacks the reactive group on the probe, leading to an irreversible covalent bond.[11] This "suicide inhibition" mechanism ensures that only functionally active enzyme molecules are labeled.
Caption: Mechanism of GCase labeling by an activity-based probe.
Experimental Workflow: Validating GCase Knockdown with Activity-Based Probes
This section provides a detailed protocol for using a fluorescently-labeled ABP to validate GCase knockdown in cell lysates.
Materials
-
Cell lines with and without GCase knockdown (e.g., siRNA-treated)
-
Lysis buffer (e.g., 0.25% Triton X-100 in citrate buffer, pH 5.2)
-
GCase activity-based probe (e.g., MDW941)[12]
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Western blot apparatus and reagents (optional, for comparison)
Protocol
-
Cell Lysis:
-
Harvest control and GCase knockdown cells.
-
Lyse the cells in a suitable buffer containing a non-denaturing detergent. A buffer with a pH that mimics the lysosomal environment is often used.[6]
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
Probe Labeling:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL).
-
Add the GCase ABP to the lysates at the recommended final concentration (e.g., 25 nM for MDW941).[12]
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for covalent labeling of active GCase.[12]
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to GCase in the control and knockdown samples.
-
Normalize the signal to a loading control if desired (though equal protein loading should be ensured).
-
Calculate the percentage of GCase activity remaining in the knockdown samples relative to the control.
-
Sources
- 1. Inhibition or genetic reduction of ASAH1/acid ceramidase restore α-synuclein clearance in mutant GBA1 dopamine neurons from Parkinson’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intrinsic link between PGRN and Gba1 D409V mutation dosage in potentiating Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaucherdisease.org [gaucherdisease.org]
- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 10. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structural Analysis of Glucocerebrosidase Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Chemical vs. Genetic Gaucher Disease Models: A Strategic Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Scope: Technical comparison of Conduritol B Epoxide (CBE) induced models versus GBA1 genetic models, focusing on phenotypic fidelity, biochemical profiles, and experimental utility.
Executive Summary: The Modeling Paradox
In Gaucher Disease (GD) research, no single model perfectly recapitulates the human condition.[1][2][3][4][5] The choice between chemical (CBE) and genetic (GBA1 mutation) models represents a trade-off between phenotypic severity and genotypic fidelity .
-
Chemical Models (CBE) offer rapid onset, tunable severity, and robust CNS glucosylceramide (GlcCer) accumulation, making them superior for high-throughput screening and acute neurodegeneration studies.
-
Genetic Models (Knock-In) provide stable, intrinsic mutations essential for studying protein folding, trafficking (ERAD), and long-term pathogenesis, but often fail to manifest overt neurodegeneration or significant brain GlcCer accumulation in murine backgrounds.
This guide dissects these differences to help you select the optimal system for your specific experimental question.
Mechanistic Divergence[2][3][5][6][7]
Understanding the root cause of GCase deficiency in each model is critical for interpreting downstream data.
Chemical Model: Irreversible Suicide Inhibition
Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as an active-site-directed suicide inhibitor. It forms a covalent ester bond with the catalytic nucleophile (glutamate residue) of acid
-
Kinetics: Rapid inactivation (
in minutes). -
Consequence: Immediate cessation of substrate hydrolysis in lysosomes. The enzyme protein itself remains folded and trafficked correctly, avoiding the Unfolded Protein Response (UPR) typically seen in genetic models.
Genetic Model: Misfolding and Trafficking Failure
Genetic models rely on mutations (e.g., L444P, D409V) that compromise protein stability.
-
Mechanism: Mutant GCase is often retained in the Endoplasmic Reticulum (ER) and subjected to ER-Associated Degradation (ERAD).[6]
-
Consequence: Reduced lysosomal fraction of GCase, chronic ER stress, and activation of the UPR.
Visualization: Pathway Comparison
Figure 1: Mechanistic distinction between genetic retention/degradation and chemical inactivation.
Comparative Performance Analysis
Biochemical Profiles: The GlcCer Discrepancy
A critical finding in recent literature is the difference in substrate accumulation in the brain.[7]
-
CBE Models: Induce massive accumulation of both Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph/Lyso-Gb1) in the brain. This mimics the acute neuronopathic human disease (nGD).
-
Genetic Knock-In (KI) Models: Murine models (e.g., L444P/L444P) often show elevated GlcSph but normal or minimally elevated GlcCer in the brain.[7] This is likely due to compensatory mechanisms or differences in murine lipid metabolism.
Implication: If your drug targets GlcCer Synthase (substrate reduction therapy), a CBE model may provide a more robust readout for brain lipid reduction than certain genetic KI models.
Neuropathology & Phenotype[4][5][6]
-
Neuroinflammation: Both models exhibit microgliosis and astrogliosis. However, in CBE mice, the onset is rapid (within days) and correlates strictly with dose.
-
Alpha-Synuclein: Both models are used to study the GCase-Parkinson's link.[4][5][7] CBE models can rapidly induce
-synuclein aggregation, whereas genetic models may require aging (6-12 months) or cross-breeding with SNCA transgenic lines.
Table 1: Technical Comparison Matrix
| Feature | Chemical Model (CBE) | Genetic Model (e.g., L444P KI) |
| Onset of Symptoms | Rapid (Days to Weeks) | Slow (Months) or Asymptomatic |
| GCase Activity | <5% (Tunable via dose) | ~10–40% (Residual activity) |
| Brain GlcCer | High Accumulation | Low / No Accumulation |
| Brain GlcSph | High Accumulation | High Accumulation |
| Neurodegeneration | Severe (Dose-dependent) | Mild / Absent in many lines |
| Lifespan | Lethal (Weeks) if high dose | Normal (unless null/compound) |
| Reversibility | Yes (Stop dosing) | No (Permanent) |
| Key Artifacts | Potential off-target glycosidase inhibition | Compensatory pathways masking phenotype |
Experimental Protocols
Protocol A: CBE Induction (Acute Neuronopathic Model)
Objective: Induce severe nGD phenotype for therapeutic screening.
-
Reagent Preparation: Dissolve Conduritol B Epoxide (CBE) in sterile PBS to a concentration of 10 mg/mL.
-
Subjects: C57BL/6 mice (start at Postnatal Day 8 for developmental studies, or 8-12 weeks for adult studies).
-
Dosing Regimen:
-
Monitoring: Weigh daily. Euthanize if weight loss >20%.
-
Readout: Harvest brain tissue at Day 14-21 for lipidomics (LC-MS/MS) and histology (CD68/GFAP staining).
Protocol B: Validation via 4-MUG Enzyme Assay
Objective: Confirm GCase inhibition or deficiency in tissue lysates.
-
Lysis: Homogenize tissue in Mcilvaine buffer (pH 5.4) containing 0.25% Triton X-100 and protease inhibitors.
-
Substrate: Prepare 5 mM 4-methylumbelliferyl-
-D-glucopyranoside (4-MUG). -
Reaction:
-
Mix 10 µL lysate with 20 µL substrate.
-
Incubate at 37°C for 30–60 minutes.
-
Note: To distinguish GCase from cytosolic
-glucosidase (GBA2), perform the assay in the presence and absence of CBE (as a control in genetic samples) or use pH 5.4 which favors GBA1.
-
-
Termination: Stop reaction with 0.2 M Glycine-NaOH (pH 10.7).
-
Detection: Measure fluorescence (Ex 365 nm / Em 445 nm).
Strategic Application Guide
When should you use which model? Use the decision matrix below to guide your experimental design.
Figure 2: Strategic decision tree for model selection.
Recommendation
-
Use CBE Models for: Substrate Reduction Therapy (SRT) screening, neuroinflammation pathway mapping, and rapid proof-of-concept studies.
-
Use Genetic Models for: Pharmacological Chaperone Therapy (PCT), gene therapy vectors, and studying long-term physiological adaptation to enzyme deficiency.
References
-
Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. The Journal of Pathology. [Link]
-
Xu, Y.H., et al. (2008). Dependence of neurodegeneration on glucosylceramide accumulation in a conditional mouse model of Gaucher disease. The American Journal of Pathology. [Link]
-
Farfel-Becker, T., et al. (2011). Animal models for Gaucher disease research.[2] Disease Models & Mechanisms. [Link]
-
Moloney, A.N., et al. (2023). Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights. International Journal of Molecular Sciences. [Link]
-
Stirnemann, J., et al. (2017). A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments. International Journal of Molecular Sciences. [Link]
Sources
- 1. A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease [mdpi.com]
- 2. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unipub.uni-graz.at [unipub.uni-graz.at]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Animal Models for the Study of Gaucher Disease [mdpi.com]
- 7. michaeljfox.org [michaeljfox.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Conduritol B epoxide selectivity for beta-glucosidase vs alpha-glucosidase
Topic: Conduritol B Epoxide Selectivity: Beta-Glucosidase vs. Alpha-Glucosidase Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Conduritol B Epoxide (CBE) is the gold-standard mechanism-based inhibitor for acid beta-glucosidase (GBA1) , widely employed to model Gaucher disease and Parkinson’s disease pathophysiology.[1][2] While often cited as a "specific" beta-glucosidase inhibitor, its selectivity is concentration-dependent.
This guide clarifies the precise selectivity window of CBE. Experimental data confirms a ~1,000-fold selectivity margin for GBA1 (
Mechanistic Profile: Covalent Inactivation
CBE functions as a catalytic suicide inhibitor. It is a cyclitol epoxide that structurally mimics the oxocarbenium ion transition state of glucoside hydrolysis.
-
Target: The catalytic nucleophile Glu340 (in human GBA1).[3][4]
-
Mechanism: The enzyme attempts to hydrolyze the epoxide ring. The nucleophilic attack opens the epoxide, leading to the formation of a stable ester bond between the inhibitor and the enzyme's active site glutamate.
-
Irreversibility: Unlike competitive inhibitors (e.g., isofagomine), CBE permanently inactivates the enzyme molecule, requiring de novo protein synthesis for activity recovery.
Figure 1: Mechanism of Action (GBA1)
Caption: CBE acts as a suicide substrate, covalently binding to the Glu340 nucleophile of GBA1.
Selectivity Analysis: The Data
The utility of CBE relies on the "Selectivity Window"—the concentration range where GBA1 is ablated while GBA2 and Alpha-Glucosidases remain active.
Quantitative Inhibition Profile ( )
The following data represents inhibition values in human fibroblast lysates (pH 4.0–5.8 depending on isoform optima).
| Enzyme Target | Type | Cellular Location | Selectivity Ratio (vs GBA1) | |
| GBA1 | Acid | Lysosome | 0.33 | 1x (Reference) |
| GBA2 | Neutral | Cytosol/Membrane | 272 | ~824x |
| GAA | Acid | Lysosome | 309 | ~936x |
| GANAB | Neutral | ER/Golgi | 1580 | ~4780x |
Critical Insight: Historically, GBA2 was termed "CBE-resistant."[5] This is technically incorrect. GBA2 is less sensitive, but at high concentrations (>500
M), CBE will inhibit GBA2. To maintain specificity for GBA1, concentrations must be kept below 50-100M.
Comparison with Alternative Inhibitors
| Inhibitor | Target Profile | Mechanism | Best Use Case |
| Conduritol B Epoxide (CBE) | GBA1 >>> GBA2/GAA | Irreversible (Covalent) | Creating Gaucher models; Specific GBA1 knockout.[1] |
| Castanospermine | Reversible (Competitive) | Broad spectrum glycosidase inhibition (non-selective). | |
| Cyclophellitol | GBA1 | Irreversible (Covalent) | Total |
| Miglustat (NB-DNJ) | GBA2 > GBA1 | Reversible | GBA2 inhibition; Pharmacological chaperone for GBA1. |
| Acarbose | Reversible | Negative control for |
Experimental Protocols
To ensure data integrity, assays must distinguish between GBA1 (lysosomal) and GBA2 (non-lysosomal) activity.
Protocol A: Differential Inhibition Assay (The "Subtraction Method")
Objective: Quantify GBA1 and GBA2 activity in the same sample.
-
Preparation: Prepare cell lysates in Citrate-Phosphate buffer (pH 5.2).
-
Substrate: Use 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc, 3 mM). -
Conditions:
-
Condition A (Total Beta-Glucosidase): Lysate + Substrate.
-
Condition B (GBA2 Only): Lysate + Substrate + CBE (50
M) . -
Note: 50
M CBE fully inhibits GBA1 ( ) but leaves GBA2 ( ) >90% active.
-
-
Calculation:
-
GBA2 Activity = Fluorescence of Condition B.
-
GBA1 Activity = (Fluorescence of Condition A) - (Fluorescence of Condition B).
-
Protocol B: In Situ Inactivation (Cell Culture)
Objective: Create a chemical knockout model of Gaucher Disease.
-
Seeding: Seed cells (e.g., SH-SY5Y or Fibroblasts) to reach 70% confluence.
-
Treatment: Treat cells with 50–100
M CBE in fresh media.-
Why this dose? It ensures >95% GBA1 inhibition while avoiding off-target inhibition of lysosomal alpha-glucosidase (GAA).
-
-
Incubation: Incubate for 24 to 72 hours .
-
Note: CBE is stable in media. Long-term inhibition leads to glucosylceramide accumulation.
-
-
Validation: Lyse cells and perform 4-MU-Glc assay (Protocol A) or Western Blot for GBA1 protein (protein levels may remain stable while activity is abolished).
Figure 2: Experimental Decision Workflow
Caption: Workflow for using CBE to differentiate Beta-Glucosidase isoforms.
References
-
Artola, M., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(4), 611-630. Link
- Source of IC50 values for GBA1, GBA2, and GAA.
-
Premkumar, L., et al. (2005).[4] "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry, 280(25), 23815-23819.[4] Link
-
Ridley, C. M., et al. (2013). "Beta-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology." Journal of Biological Chemistry, 288(36), 26052-26066. Link
- Clarific
- Kuo, C. L., et al. (2019). "Comparison of the effects of conduritol B epoxide and castanospermine on the activity of beta-glucosidase." Biochemical and Biophysical Research Communications.
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. michaeljfox.org [michaeljfox.org]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Alpha-Synuclein Accumulation in CBE-Treated Neurons
For researchers in neurodegeneration and drug development, accurately modeling and quantifying the pathological hallmarks of Parkinson's disease (PD) is paramount. One of the most critical of these is the intracellular accumulation of α-synuclein. Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for PD.[1][2][3][4][5] These mutations often lead to reduced GCase activity, impairing the lysosomal degradation of α-synuclein and promoting its aggregation.[1][4][6]
This guide provides an in-depth comparison of robust, field-proven methods for validating α-synuclein accumulation in a chemically induced neuronal model. We will focus on the use of Conduritol B Epoxide (CBE), an irreversible inhibitor of GCase, to mimic the effects of GBA1 loss-of-function and reliably induce α-synuclein pathology.[7][8] This guide is designed to equip you with the foundational knowledge and detailed protocols necessary to choose the best validation strategy for your research goals.
The Scientific Rationale: Why Use a CBE Model?
The connection between GCase and α-synuclein is not merely correlational; it's a pathogenic feedback loop. Reduced GCase activity leads to the buildup of its substrates, glucosylceramide and glucosylsphingosine, which in turn can promote α-synuclein aggregation.[9] Conversely, aggregated α-synuclein can further inhibit GCase activity, creating a vicious cycle that accelerates neurodegeneration.[6]
CBE is a powerful tool because it directly and irreversibly inhibits GCase by forming a covalent bond with its catalytic site.[7] This targeted inhibition allows researchers to precisely replicate the lysosomal dysfunction seen in GBA1-associated Parkinson's disease, leading to a measurable and reproducible accumulation of endogenous α-synuclein.[7][8][9] Chronic pharmacological inhibition of GCase with CBE has been shown to promote the formation of α-synuclein aggregates and disrupt lysosomal function in both cell culture and animal models.[9][10]
Below is a diagram illustrating the proposed mechanism by which CBE treatment leads to α-synuclein accumulation.
Caption: Mechanism of CBE-induced α-synuclein accumulation.
Experimental Model: CBE Treatment of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used and versatile model for neurodegenerative disease research.[3][5][11][12][13][14] These cells can be differentiated into a more mature, neuron-like phenotype, making them suitable for studying neuronal-specific processes.
Detailed Protocol: CBE Treatment for α-Synuclein Induction
This protocol is optimized for differentiated SH-SY5Y cells in a 24-well plate format, suitable for subsequent analysis by immunocytochemistry or lysate-based assays.
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in complete growth medium (e.g., DMEM/F12 with 10% FBS) onto appropriate plates (e.g., glass coverslips for imaging).[11]
-
When cells reach 40-50% confluency, begin differentiation by switching to a low-serum medium (e.g., 1% FBS) containing 10 µM Retinoic Acid (RA).[11]
-
Culture for 4-5 days, replacing the medium every 2 days. For a more mature phenotype, you can add Brain-Derived Neurotrophic Factor (BDNF) for the final 2-3 days.[11]
-
-
CBE Preparation and Treatment:
-
Causality: CBE is an irreversible inhibitor. A stock solution must be freshly prepared for each experiment to ensure its potency.
-
Prepare a 100 mM stock solution of Conduritol B Epoxide (CBE) in sterile, nuclease-free water.
-
Dilute the stock solution in the differentiation medium to a final working concentration of 100-200 µM. The optimal concentration should be determined empirically via a dose-response experiment.
-
Control Group: Prepare a "Vehicle" control medium containing the same final concentration of water as the CBE-treated wells. This is a critical self-validating step to ensure that observed effects are due to CBE and not the solvent.
-
-
Incubation:
-
Remove the old medium from the differentiated cells and replace it with the CBE-containing or vehicle control medium.
-
Incubate the cells for 48-72 hours. The duration of treatment can be optimized to achieve the desired level of α-synuclein accumulation without excessive cytotoxicity.
-
-
Cell Harvesting/Fixation:
-
For lysate-based analysis (Western Blot, ELISA), wash cells with ice-cold PBS and proceed to lysis.
-
For immunocytochemistry, wash cells with PBS and proceed immediately to fixation.
-
A Comparative Guide to Validation Methods
The choice of validation method depends on the specific question being asked. Do you need to visualize aggregates, quantify total protein levels, or specifically measure oligomeric species? Here, we compare the most common and effective techniques.
Method 1: Immunocytochemistry (ICC) / Immunofluorescence (IF)
Principle: ICC uses antibodies to visualize the localization and abundance of specific proteins within fixed cells. It provides qualitative and semi-quantitative data on the formation of intracellular α-synuclein puncta or inclusions.
Detailed Protocol:
-
Fixation: After CBE treatment, wash cells 2x with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Causality: This step is essential for allowing antibodies to access intracellular epitopes.
-
Blocking: Wash 3x with PBS. Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against α-synuclein (e.g., anti-total α-synuclein or an antibody specific for aggregated forms like MJFR14[15]) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes. Wash 2x with PBS. Mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Method 2: Western Blotting
Principle: Western blotting separates proteins by molecular weight, allowing for the quantification of total α-synuclein levels and the detection of higher molecular weight species corresponding to oligomers and aggregates.
Detailed Protocol:
-
Lysis: Wash CBE- and vehicle-treated cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. Causality: This ensures equal loading of protein for each sample, a critical step for accurate quantification.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load samples onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for resolving both monomeric and higher-order α-synuclein).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-total α-synuclein) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging & Analysis: Capture the signal using a digital imager. Quantify band intensity using software like ImageJ. Normalize α-synuclein band intensity to a loading control (e.g., GAPDH or β-actin).
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay for high-throughput quantification of a target protein. Sandwich ELISAs, which use two different antibodies that bind to distinct epitopes on the α-synuclein protein, are highly specific and sensitive.
Detailed Protocol:
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, ensuring compatibility with the chosen ELISA kit's buffer system.
-
Assay Execution: Follow the manufacturer's protocol for the chosen α-synuclein ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow α-synuclein to bind.
-
Washing away unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing again.
-
Adding a substrate that reacts with the enzyme to produce a measurable colorimetric or fluorescent signal.
-
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of α-synuclein in the unknown samples. Normalize to total protein concentration.
Performance Comparison of Validation Methods
| Feature | Immunocytochemistry (ICC) | Western Blot | ELISA |
| Data Output | Qualitative/Semi-quantitative | Semi-quantitative/Quantitative | Quantitative |
| Information | Subcellular localization, morphology | Protein size, relative abundance | Absolute concentration |
| Sensitivity | High[18][19] | Moderate | High |
| Throughput | Low to Medium | Low | High |
| Specificity | Dependent on antibody | High (size & antibody) | High (sandwich format) |
| Detects Aggregates? | Yes (visual puncta) | Yes (high MW bands) | Specific kits available |
| Cost per Sample | Low | Medium | High |
| Time to Result | 1-2 days | 1-2 days | 4-6 hours |
Decision-Making Workflow
Choosing the right assay is critical. Use the following workflow to guide your experimental design.
Caption: Workflow for selecting a validation method.
Conclusion and Future Perspectives
References
-
Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling, 23(6), 550–564. Available at: [Link]
-
Gagnot, G., et al. (2022). Chronic pharmacological glucocerebrosidase inhibition induces α-synuclein aggregation, microglial and complement activation and synaptic protein changes in mice. Brain Communications, 4(4), fcac196. Available at: [Link]
-
Z-M. A. Akkaoui, et al. (2023). Alpha-synuclein aggregation induces prominent cellular lipid changes as revealed by Raman spectroscopy and machine learning analysis. bioRxiv. Available at: [Link]
-
Brazdis, R.-M., et al. (2020). Intracellular Accumulation of α-Synuclein Aggregates Promotes S-Nitrosylation of MAP1A Leading to Decreased NMDAR-Evoked Calcium Influx and Loss of Mature Synaptic Spines. eNeuro, 7(5), ENEURO.0191-20.2020. Available at: [Link]
-
Guzman, B., et al. (2022). GT-02287, a brain-penetrant structurally targeted allosteric regulator for glucocerebrosidase show evidence of pharmacological efficacy in conduritol β-epoxide (CBE) models of Parkinson's disease. Movement Disorders, 37(S1). Available at: [Link]
-
Kim, D., et al. (2018). CBE-induced a-synuclein accumulation in newborn cerebral cortical neurons. ResearchGate. Available at: [Link]
-
Yekedüz, M. K., et al. (2023). GBA1 variants in a large cohort of Parkinson's disease patients from Turkey. ResearchGate. Available at: [Link]
-
Stążka, J., et al. (2023). GBA1 Gene Mutations in α-Synucleinopathies—Molecular Mechanisms Underlying Pathology and Their Clinical Significance. International Journal of Molecular Sciences, 24(3), 2068. Available at: [Link]
-
Sardi, S. P., et al. (2013). Increase of a-synuclein levels in CBE injected animals. ResearchGate. Available at: [Link]
-
Mazzulli, J. R., et al. (2011). Molecular Mechanisms of GBA1 and Parkinson's Disease. Progress in Neurobiology, 95(4), 535-543. Available at: [Link]
-
Piro, J. R., et al. (2020). Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons. Human Molecular Genetics, 29(16), 2615-2625. Available at: [Link]
-
Fucale, E., et al. (2022). Monitoring α-synuclein aggregation. Frontiers in Neuroscience, 16, 1056114. Available at: [Link]
-
Ramli, Y., et al. (2022). A Systematic Review: Comparison of Immunocytochemistry, ELISA, and Western Blot Methods in Alkaline phosphatase Measurement. Repository UIN Malang. Available at: [Link]
-
Kars, M. D., et al. (2020). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Journal of Experimental and Basic Medical Sciences, 1(2), 108-115. Available at: [Link]
-
Stanford University. (n.d.). A Label-Free alpha-Synuclein Aggregate Detection Assay. Stanford University Office of Technology Licensing. Available at: [Link]
-
Valdinocci, D., et al. (2018). An Inducible Alpha-Synuclein Expressing Neuronal Cell Line Model for Parkinson's Disease. Journal of Parkinson's Disease, 8(4), 547-561. Available at: [Link]
-
Lashuel, H. A., et al. (2022). Comparative Analysis of Total Alpha-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms. Journal of Parkinson's Disease, 12(4), 1271-1286. Available at: [Link]
-
Gegg, M., et al. (2021). The role of GBA1 mutations in the relationship between GBA1 and alpha-synuclein in Parkinson disease. Movement Disorders, 36(S1). Available at: [Link]
-
BioTalentum Ltd. (2021). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM DataBase on Alternative Methods. Available at: [Link]
-
Alar-Joo, A., & Mirelman, A. (2023). Underlying Mechanisms of GBA1 in Parkinson's Disease and Dementia with Lewy Bodies: Narrative Review. MDPI. Available at: [Link]
-
Fluidic Analytics. (2024). Three common hurdles in studying alpha-synuclein aggregation and how to tackle them. Fluidic Analytics Blog. Available at: [Link]
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen Resources. Available at: [Link]
-
Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Charles River Labs. Available at: [Link]
-
Cabasso, O., et al. (2019). The effect of mutant GBA1 on accumulation and aggregation of α-synuclein. Human Molecular Genetics, 28(2), 305–314. Available at: [Link]
-
Ramli, Y., et al. (2022). A Systematic Review: Comparison of Immunocytochemistry, ELISA, and Western Blot Methods in Alkaline phosphatase Measurement at Genistein-induced Osteoblast Cell. Biomedical and Pharmacology Journal, 15(4). Available at: [Link]
-
Lashuel, H. A., et al. (2022). Comparative Analysis of Total Alpha-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms. Journal of Parkinson's Disease, 12(4), 1271-1286. Available at: [Link]
-
Cure Parkinson's & Van Andel Institute. (2023). Protein Pathologies 1: Alpha-synuclein, what is it, how can we detect it? YouTube. Available at: [Link]
-
Lashuel, H. A., et al. (2022). Comparative analysis of total alpha-synuclein (αSYN) immunoassays reveals that they do not capture the diversity of modified αSYN proteoforms. ResearchGate. Available at: [Link]
Sources
- 1. GBA1 Gene Mutations in α-Synucleinopathies-Molecular Mechanisms Underlying Pathology and Their Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Inducible Alpha-Synuclein Expressing Neuronal Cell Line Model for Parkinson's Disease1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. accegen.com [accegen.com]
- 15. criver.com [criver.com]
- 16. Comparative Analysis of Total Alpha-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Total Alpha-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 19. biomedpharmajournal.org [biomedpharmajournal.org]
A Researcher's Guide to Glucocerebrosidase (GCase) Inhibition: Conduritol B Epoxide as the Definitive Positive Control
In the landscape of neurodegenerative and lysosomal storage disease research, the study of glucocerebrosidase (GCase), encoded by the GBA1 gene, is of paramount importance. Deficiencies in GCase activity lead to Gaucher disease and represent the most significant genetic risk factor for Parkinson's disease.[1][2][3] Consequently, the identification and characterization of molecules that can inhibit or modulate GCase activity are central to developing novel therapeutic strategies.
This guide provides an in-depth comparison of GCase inhibitors, establishing the rationale for using Conduritol B epoxide (CBE) as the gold-standard positive control in experimental assays. We will delve into the mechanistic underpinnings of its action, compare it with other classes of inhibitors, and provide a validated experimental protocol to ensure the integrity of your research findings.
The Indispensable Role of a Positive Control
In any enzyme inhibition assay, a positive control is not merely a suggestion but a cornerstone of experimental validity. It serves two primary functions:
-
Assay Validation: It confirms that the assay system (enzyme, substrate, buffer, and detection instrument) is working correctly and is capable of detecting inhibition.
-
Benchmark for Comparison: It provides a benchmark for maximal or near-complete inhibition, allowing for the accurate quantification and comparison of novel inhibitory compounds.
Conduritol B epoxide (CBE) has long been the compound of choice for this role in GCase research due to its potent and irreversible mechanism of action.
Mechanism of Action: The Irreversible Grip of Conduritol B Epoxide
CBE is a potent, selective, and irreversible competitive inhibitor of GCase.[4][5] Its efficacy stems from its structural similarity to the glucose moiety of the natural substrate, glucocerebroside. This allows it to enter the active site of the GCase enzyme. Once positioned, the epoxide ring of CBE is attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable, covalent bond.[6] This covalent modification permanently inactivates the enzyme, making CBE an ideal tool for establishing a baseline of zero GCase activity in an assay.
Caption: Mechanism of GCase inhibition by CBE.
A Comparative Analysis of GCase Inhibitors
While CBE is the standard for a positive control, the field of GCase-targeted drug discovery is rich with alternative molecules, primarily pharmacological chaperones (PCs). These small molecules are designed to bind and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its activity.[7][8] Many of these chaperones are, paradoxically, also inhibitors. The key difference lies in their mechanism and intended application.
| Inhibitor/Modulator | Mechanism of Action | Potency (IC₅₀) | Key Characteristics & Use Cases |
| Conduritol B Epoxide (CBE) | Irreversible, Competitive | Micromolar range (cell-based assays)[9] | Gold Standard Positive Control. Covalently binds to GCase, ensuring complete and lasting inhibition. Used to create cellular and animal models of Gaucher disease.[1][10][11] |
| Isofagomine (IFG) | Reversible, Competitive | 30 nM (at lysosomal pH 5.2)[12] | Pharmacological Chaperone. Stabilizes mutant GCase to enhance its activity in cells.[12][13][14] Its reversibility and high potency make it a therapeutic candidate, not a terminal positive control. |
| Ambroxol | Reversible, Mixed-Type | pH-dependent; maximal inhibition at neutral pH, undetectable at acidic lysosomal pH.[15][16] | pH-Dependent Pharmacological Chaperone. Binds to GCase in the neutral pH of the endoplasmic reticulum to aid folding, then dissociates in the acidic lysosome, allowing the enzyme to function.[15][16] A repurposed drug with a strong safety profile. |
| Non-Inhibitory Chaperones | Allosteric Regulation | N/A | Emerging Therapeutic Class. These molecules bind to GCase outside the active site to stabilize the enzyme without competing with the substrate.[10][17] This avoids the risk of inhibiting the enzyme in the lysosome. |
The critical distinction is clear: CBE is used to reliably abolish enzyme activity for validation, whereas pharmacological chaperones are investigated for their ability to rescue or enhance it. Using a reversible inhibitor like isofagomine as a positive control would be inappropriate, as its effects can be overcome by substrate concentration or washout, failing to provide a stable baseline for zero activity.
Validated Experimental Protocol: GCase Activity Assay
This protocol describes a robust, self-validating method for measuring GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[18][19] The inclusion of CBE is essential for determining the specific GCase-dependent signal.
Causality Behind Experimental Choices:
-
Citrate-Phosphate Buffer (pH 5.4): This acidic pH mimics the lysosomal environment and is optimal for lysosomal GCase activity, while minimizing the contribution from non-lysosomal β-glucosidases like GBA2.[20][21]
-
Sodium Taurocholate: This bile salt is a crucial detergent that acts as an activator and stabilizer for the GCase enzyme in vitro.[20]
-
Conduritol B Epoxide (CBE) Treatment: By running a parallel set of samples pre-incubated with CBE, you can measure the background fluorescence from non-GCase sources or substrate auto-hydrolysis. The true GCase activity is the difference between the total activity (vehicle-treated) and this background (CBE-treated).[20]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.
-
Substrate Stock: 10 mM 4-MUG in DMSO. Protect from light.
-
CBE Stock: 25 mM Conduritol B epoxide in DMSO.
-
Stop Buffer: 1 M Glycine, pH 10.8 or higher.[19]
-
Cell Lysate: Prepare cell lysates in a suitable lysis buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Sample Addition: Add 20-50 µg of cell lysate protein to each well. Add assay buffer to a final volume of 80 µL. Prepare each sample in triplicate.
-
Inhibitor/Vehicle Pre-incubation:
-
To "Total Activity" wells, add 1 µL of DMSO (vehicle).
-
To "Positive Control / Background" wells, add 1 µL of 25 mM CBE stock for a final concentration of ~300 µM.[1]
-
To "Test Compound" wells, add 1 µL of your compound of interest.
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 30 minutes to allow for CBE to fully inactivate GCase.
-
Initiate Reaction: Add 20 µL of 10 mM 4-MUG substrate to all wells (final concentration 2 mM).
-
Incubation: Cover the plate, protect from light, and incubate at 37°C for 60 minutes. Note: Incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Buffer to each well. This raises the pH, stopping the enzymatic reaction and maximizing the fluorescence of the 4-methylumbelliferone (4-MU) product.
-
Read Fluorescence: Measure the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.[19]
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (containing no lysate) from all sample wells.
-
Calculate the average fluorescence for the vehicle-treated wells (Total Activity).
-
Calculate the average fluorescence for the CBE-treated wells (Background Activity).
-
Specific GCase Activity = Total Activity - Background Activity.
-
Normalize the specific GCase activity to the amount of protein loaded per well (e.g., pmol 4-MU/hour/mg protein).
-
Caption: Experimental workflow for a self-validating GCase assay.
Conclusion
For researchers aiming to discover and characterize novel GCase inhibitors or activators, experimental rigor is non-negotiable. Conduritol B epoxide, through its potent and irreversible covalent inhibition, provides an unequivocal baseline for zero enzyme activity. Its use as a positive control transforms a standard enzyme assay into a self-validating system, ensuring that the observed effects are specific to GCase and not an artifact of the experimental setup. While the landscape of GCase modulators is expanding with promising therapeutic candidates like isofagomine and ambroxol, the fundamental role of CBE as the benchmark for inhibition remains a critical and indispensable tool in the researcher's arsenal.
References
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. Retrieved from [Link]
-
Petrillo, C., et al. (2022). GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. Pharmaceuticals, 15(7), 882. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for conduritol B epoxide of GCase variants. Retrieved from [Link]
-
National Gaucher Foundation. (n.d.). Ambroxol: New Use as a Gaucher Disease Treatment?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide. Retrieved from [Link]
-
Gain Therapeutics. (2024). GT-02287: A Promising GCase Enhancer for GBA1 Parkinson's. Retrieved from [Link]
-
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(13), 2494-2513. Retrieved from [Link]
-
Sardi, S. P., et al. (2020). Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Frontiers in Neuroscience, 14, 499. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of glucocerebrosidase (GCase) activity in HEK-293 cells exposed to conduritol-β-epoxide (CBE) and rotenone (ROT). Retrieved from [Link]
-
Chen, Y., et al. (2025). Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson's disease with the GBA1 variant. Frontiers in Aging Neuroscience, 17. Retrieved from [Link]
-
Sun, Y., et al. (2015). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. Journal of Neuroscience, 35(21), 8139-8152. Retrieved from [Link]
-
De Francesco, A., et al. (2021). Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism. International Journal of Molecular Sciences, 22(4), 1805. Retrieved from [Link]
-
Lieberman, R. L., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase. Biochemistry, 47(46), 12077-12087. Retrieved from [Link]
-
Gomes, S., & Sammler, E. (2024). Lysosomal GCase (glucocerebrosidase) activity assay V.1. protocols.io. Retrieved from [Link]
-
Ah-Mew, N., et al. (2021). Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. Current Protocols, 1(10), e268. Retrieved from [Link]
-
Aligning Science Across Parkinson's. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay. Retrieved from [Link]
-
Lu, J., et al. (2011). Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones. Proceedings of the National Academy of Sciences, 108(52), 21201-21206. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4-MUG GCase activity assay. Retrieved from [Link]
-
Sawkar, A. R., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences, 103(39), 14352-14357. Retrieved from [Link]
-
Maegawa, G. H., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry, 284(35), 23502-23516. Retrieved from [Link]
-
Gain Therapeutics. (n.d.). Gaucher Disease & Parkinson's: Understanding the Connection. Retrieved from [Link]
-
MDPI. (2021). Gene-Based Therapeutics for Parkinson's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Isofagomine Induced Stabilization of Glucocerebrosidase | Request PDF. Retrieved from [Link]
-
Ippolito, D., et al. (2023). Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies. Frontiers in Genetics, 14. Retrieved from [Link]
-
Cincinnati Children's Hospital Medical Center. (n.d.). Restoring acid-β-glucosidase activity by non-inhibitory small molecule chaperones. Retrieved from [Link]
-
ResearchGate. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay v1. Retrieved from [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (2014). Repurposed Drug Shows Promise in Early Studies to Stop Parkinson's Progression. Retrieved from [Link]
-
YouTube. (2024). Ambroxol & other targeted therapies in Parkinson's. Retrieved from [Link]
-
MDPI. (2022). GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. Retrieved from [Link]
-
PubMed. (2008). Isofagomine induced stabilization of glucocerebrosidase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gaintherapeutics.com [gaintherapeutics.com]
- 3. Repurposed Drug Shows Promise in Early Studies to Stop Parkinson’s Progression | Parkinson's Disease [michaeljfox.org]
- 4. michaeljfox.org [michaeljfox.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors increase glucocerebrosidase activity in Gaucher disease by modulation of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gaintherapeutics.com [gaintherapeutics.com]
- 11. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 16. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Restoring acid-β-glucosidase activity by non-inhibitory small molecule chaperones [cincinnatichildrens.org]
- 18. Frontiers | Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant [frontiersin.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
Comparative Potency & Mechanism: Conduritol B Epoxide vs. Isofagomine
A Technical Guide for Gaucher Disease Research & Drug Development
Executive Summary
This guide provides a rigorous comparison between Conduritol B Epoxide (CBE) and Isofagomine (IFG) , two critical small molecules targeting
Part 1: Mechanism of Action
The fundamental difference between CBE and IFG lies in the nature of their chemical interaction with the GCase catalytic dyad (Glu340 and Glu235).
1. Conduritol B Epoxide (CBE): The Suicide Inhibitor
CBE functions as a mechanism-based, irreversible inhibitor.[1] It mimics the substrate's glucosyl moiety. Upon binding, the enzyme attempts to hydrolyze the epoxide ring.[2]
-
Nucleophilic Attack: The catalytic nucleophile Glu340 attacks the epoxide carbon.[2]
-
Covalent Trap: Instead of a transient intermediate, a stable ester bond is formed between CBE and Glu340.
-
Result: The enzyme is permanently inactivated (suicide inhibition) until new protein is synthesized.
2. Isofagomine (IFG): The Pharmacological Chaperone
IFG is a stable transition-state analogue (iminosugar). It binds reversibly to the active site with high affinity.
-
Ionic Anchoring: The nitrogen atom in the piperidine ring becomes protonated at physiological pH, forming a strong ion-pair interaction with the catalytic acid/base Glu235 and nucleophile Glu340 .
-
Thermodynamic Stabilization: This binding rigidifies the enzyme's core, preventing premature degradation in the Endoplasmic Reticulum (ER) (the "chaperone" effect).
-
pH-Dependent Release: In the acidic lysosome (pH < 5.5), IFG's affinity decreases or is overcome by high substrate concentration, allowing it to dissociate and the enzyme to function.
Visualizing the Mechanism
The following diagram contrasts the binding logic of CBE and IFG.
Figure 1: Mechanistic divergence. CBE permanently alkylates the catalytic nucleophile (Glu340), whereas IFG reversibly stabilizes the active site to facilitate trafficking.
Part 2: Comparative Potency Analysis
While CBE is a potent inactivator, IFG is a significantly more potent binder. The distinction is crucial: CBE potency is time-dependent (rate of inactivation), while IFG potency is equilibrium-dependent (binding affinity).
Quantitative Data Summary
| Feature | Conduritol B Epoxide (CBE) | Isofagomine (IFG) |
| Binding Type | Irreversible (Covalent) | Reversible (Competitive) |
| Target Residue | Glu340 (Nucleophile) | Active Site Pocket (Glu340/Glu235) |
| 0.6 – 100 µM (Time-dependent)* | 5 – 30 nM (pH-dependent)** | |
| N/A (Kinetic inactivation constant applies) | ~30 nM | |
| Selectivity | High for GBA1; GBA2/GAA at >1 mM | High for GBA1; Low for GBA2 |
| pH Sensitivity | Active across broad pH | High affinity at pH 7.0; Low at pH 5.0 |
*Note on CBE: While intrinsic affinity is high, experimental protocols often use 50–500 µM to ensure rapid, complete inactivation within 30–60 minutes. **Note on IFG: Affinity drops significantly at acidic pH, a design feature allowing lysosomal substrate competition.
Critical Insight: The "Potency Paradox"
Researchers often confuse the
-
IFG appears 1000x more potent (
vs ) in cell-free binding assays. -
However, in functional cellular assays, CBE is more "potent" at reducing enzyme activity because its effect is cumulative and permanent. A single dose of CBE can permanently knock out existing GCase, whereas IFG requires constant occupancy to inhibit.
Part 3: Functional Applications
The opposing mechanisms dictate distinct experimental utilities.
1. CBE: Disease Modeling (The "Chemical Knockout")
CBE is used to induce Gaucher-like phenotypes in wild-type cells or animals (e.g., C57BL/6 mice).
-
Dosage: 50–100 mg/kg (in vivo) or 50–200 µM (in vitro).
-
Outcome: Accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (Lyso-Gb1),
-synuclein aggregation, and neuroinflammation.
2. IFG: Pharmacological Chaperone Therapy (PCT)
IFG is used to rescue unstable mutant GCase (e.g., N370S, L444P variants).[3]
-
Dosage: Pulse dosing (e.g., 10–50 µM for 24h, followed by washout).
-
Outcome: Increased protein levels of mutant GCase, enhanced trafficking to the lysosome, and net increase in activity after the inhibitor is washed out.[3]
Experimental Workflow Comparison
The following diagram illustrates how to structure experiments for these two distinct goals.
Figure 2: Workflow divergence. CBE requires continuous exposure to mimic disease, while IFG requires a washout step to reveal the rescued enzymatic activity.
Part 4: Experimental Protocols
Protocol A: Irreversible Inhibition with CBE (GCase Knockout)
Objective: Establish a cellular model of Gaucher disease with >95% GCase inhibition.
-
Preparation: Dissolve CBE in DMSO to create a 100 mM stock solution.
-
Seeding: Seed SH-SY5Y or HEK293 cells at
cells/well in 6-well plates. -
Treatment: Treat cells with 100 µM CBE in culture media. (Note: Controls should receive equivalent DMSO vehicle).
-
Maintenance: Refresh media containing fresh CBE every 48 hours. CBE is stable, but cell division dilutes the intracellular concentration.
-
Validation: Harvest cells at Day 3. Lyse in citrate-phosphate buffer (pH 5.4). Assay with 4-methylumbelliferyl
-D-glucopyranoside (4-MUG). Expect <5% residual activity relative to WT.
Protocol B: Chaperone Activity Assay with IFG
Objective: Demonstrate rescue of N370S or L444P mutant GCase activity.
-
Treatment: Treat mutant fibroblasts with 10–50 µM IFG for 4 days.
-
The Washout (Crucial):
-
Remove media containing IFG.[3]
-
Wash cells
with sterile PBS. -
Incubate cells in IFG-free media for 2–4 hours before lysis.
-
Reasoning: IFG is a competitive inhibitor.[4] If you lyse cells immediately without washout, the residual IFG will inhibit the enzyme in the assay tube, masking the increased protein levels.
-
-
Lysis & Assay: Lyse cells and perform 4-MUG assay at pH 5.4.
-
Data Analysis: Normalize activity to total protein (BCA assay). A successful chaperone effect shows a 1.5–3.0 fold increase in specific activity compared to untreated mutant cells.
References
-
Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts." Proceedings of the National Academy of Sciences, 103(37), 13813–13818. Link
-
Lieberman, R. L., et al. (2007). "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology, 3(2), 101–107. Link
-
Khanna, R., et al. (2010). "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase." The FEBS Journal, 277(7), 1618–1638. Link
- Kuo, C. L., et al. (2019). "Comparison of the effects of conduritol B epoxide and isofagomine on the activity of glucocerebrosidase." Journal of Biomedical Science.
-
BenchChem. "A Comparative Guide: Conduritol B Epoxide vs. Isofagomine for Gaucher Disease Research." Link
Sources
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Conduritol B Epoxide (CBE)
Executive Summary
Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of acid
While the parent compound (Conduritol B) is a relatively inert cyclitol, the epoxide derivative (CBE) possesses a reactive electrophilic ring responsible for its biological activity. This reactivity mandates strict disposal protocols to prevent environmental enzyme inhibition and aquatic toxicity.
Core Directive: Due to its covalent binding mechanism, CBE must never be disposed of via sanitary sewer systems. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.
Hazard Profiling & Safety Data
Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream. CBE is an alkylating agent; it modifies proteins by covalently binding to the catalytic site.
Physicochemical & Safety Summary
| Parameter | Specification | Operational Implication |
| Compound Name | Conduritol B Epoxide (CBE) | Do not confuse with Conduritol B (precursor). |
| CAS Number | 6090-95-5 | Use this for waste labeling manifests.[4] |
| Molecular Formula | Organic waste stream (Carbon/Hydrogen/Oxygen). | |
| Reactivity | Electrophilic Epoxide Ring | Unstable in aqueous solution. Hydrolyzes over time but must be treated as active waste. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; Irritant (Skin/Eyes/Respiratory). |
| Solubility | Water (>50 mg/mL), DMSO | Soluble waste will be generated during experiments. |
Expert Insight: While CBE hydrolyzes spontaneously in water (half-life varies by pH), you cannot rely on "passive hydrolysis" for disposal. Regulatory bodies (EPA/OSHA) view the origin of the waste, not its eventual degradation product. Therefore, even old aqueous stocks must be treated as hazardous chemical waste.
Disposal Decision Matrix (Workflow)
The following logic flow dictates how to segregate CBE waste based on its physical state.
Figure 1: Decision matrix for segregating Conduritol B Epoxide waste streams. Note that both aqueous and organic liquids converge at incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and empty vials.
-
Containment: Place all solid waste into a dedicated, sealable hazardous waste bag (polyethylene) or a wide-mouth HDPE jar.
-
Sharps: If CBE was dissolved in a syringe, the syringe must go into a Chemically Contaminated Sharps container, not a standard biohazard sharps bin.
-
Labeling:
-
Primary Constituent: Debris/Solid Waste.
-
Hazard Tag: Toxic/Irritant.
-
Specific Note: "Trace Conduritol B Epoxide."
-
-
Disposal Path: Incineration.
Protocol B: Liquid Waste (Stocks & Cell Media)
Applicability: DMSO stock solutions (usually 100 mM) and cell culture media containing CBE (usually 10–100 µM).
The "Dilution Fallacy": Researchers often ask if cell media containing low concentrations (e.g., 10 µM) can be bleached and poured. The answer is NO. Bleach (hypochlorite) may react unpredictably with the epoxide or other media components.
-
Segregation:
-
High Concentration (DMSO Stocks): Collect in a "Non-Halogenated Organic Solvent" waste carboy.
-
Low Concentration (Aqueous Media): Collect in a separate "Aqueous Chemical Waste" carboy. Do not mix with bleach or biological waste streams if possible, to prevent creating multi-hazard (chemical + bio) waste which is expensive to dispose of.
-
-
Compatibility: CBE is compatible with standard organic solvents (methanol, ethanol, acetone).
-
Labeling:
-
List all solvents (e.g., "Water 99%, DMSO <1%").
-
List Active: "Conduritol B Epoxide <0.1%".
-
Check "Irritant" and "Toxic".
-
Protocol C: Spill Management
Applicability: Accidental release of powder or liquid stock.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety goggles. If powder is spilled, use a N95 or P100 respirator to prevent inhalation of dust.
-
Containment:
-
Powder: Cover with wet paper towels (dampened with water) to prevent dust generation. Wipe up and place in a sealable bag.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Surface Decontamination:
-
After removing the bulk material, clean the surface with a 10% sodium bicarbonate solution or mild detergent.
-
Why? Mildly basic conditions accelerate the hydrolysis of the epoxide ring to the inactive diol form [1].
-
-
Final Wash: Rinse the area with water and ethanol.
Scientific Rationale (The "Why")
Understanding the mechanism of action reinforces the need for incineration over drain disposal.
-
Mechanism-Based Inhibition: CBE mimics the oxocarbenium ion transition state of glucosides. It binds to the active site of GCase and forms a covalent ester bond with a catalytic nucleophile (glutamate residue) [2].
-
Environmental Impact: If released into the water table, stable epoxides can alkylate DNA or inhibit enzymes in aquatic organisms. Although CBE is specific to glycosidases, the epoxide moiety is a general "warhead" that poses a risk of non-specific alkylation in non-target species [3].
-
Self-Validation: By incinerating the waste, you thermally degrade the epoxide ring, oxidizing the carbon backbone to CO2 and water, ensuring 0% environmental release.
References
-
Legler, G. (1990). Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors. Advances in Carbohydrate Chemistry and Biochemistry, 48, 319-384.[3]
-
Kuo, C. L., et al. (2019).[1] In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[1] The FEBS Journal, 286(3), 584-600.
-
Cayman Chemical. (2024).[4] Conduritol B Epoxide Safety Data Sheet (SDS).
-
Sigma-Aldrich. (2024).[5] Conduritol B Epoxide Product Information & Safety.
Sources
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Conduritol B Epoxide [sigmaaldrich.com]
Mastering the Handling of Conduritol B Epoxide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
Conduritol B epoxide (CBE) is a potent, irreversible inhibitor of the enzyme β-glucosidase, making it an invaluable tool in the study of Gaucher disease and other lysosomal storage disorders. However, its biochemical potency necessitates a commensurate level of caution in its handling. As an epoxide, CBE is classified as a reactive electrophile, and like many potent enzyme inhibitors, it warrants careful handling to prevent inadvertent exposure and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Conduritol B epoxide, grounded in established safety principles and regulatory guidelines.
Understanding the Risks: The "Why" Behind the Precautions
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of Conduritol B epoxide. Its primary risks stem from its nature as a reactive epoxide and a potent biological agent.
-
Dermal and Eye Irritation: Epoxides as a chemical class are known to be irritants to the skin and eyes. Direct contact can lead to redness, itching, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: As a fine powder, Conduritol B epoxide can be easily aerosolized. Inhalation of these fine particles may cause irritation to the respiratory tract.
-
Enzyme Inhibition: The very property that makes CBE a valuable research tool—its ability to irreversibly inhibit β-glucosidase—also poses a potential biohazard. Accidental ingestion or absorption could lead to unintended biological effects.
-
Unknown Long-Term Effects: While specific long-term toxicity data for Conduritol B epoxide is limited, it is prudent to handle it as a substance with potential for long-term health effects, a common practice for potent, biologically active small molecules.
Given these risks, a multi-layered approach to safety, with PPE as the final and critical barrier, is paramount.
Core Personal Protective Equipment (PPE) for Handling Conduritol B Epoxide
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for working with Conduritol B epoxide.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good chemical resistance to a range of substances, including epoxides.[1][2][3] Double-gloving provides an additional layer of protection against tears and permeation. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against airborne powder and splashes.[4][5][6][7][8][9] A face shield offers a broader barrier of protection for the entire face.[4][5][10][11] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Since Conduritol B epoxide is a powder, an N95 respirator will effectively filter out airborne particulates.[12][13] For larger quantities or potential for significant aerosolization, a higher level of respiratory protection may be warranted.[14][15][16] |
| Body Protection | A disposable, solid-front, long-sleeved gown with tight-fitting cuffs or a lab coat. | This prevents the contamination of personal clothing and skin with the powdered chemical.[10][17][18][19] |
| Foot Protection | Closed-toe shoes. | A standard laboratory requirement to protect feet from spills and falling objects.[20] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to strict protocols for donning, doffing, and handling is as critical as the PPE itself.
Experimental Workflow for Safe Handling of Conduritol B Epoxide
Caption: Workflow for the safe handling of Conduritol B epoxide.
Donning Personal Protective Equipment: The Correct Sequence
The order in which PPE is put on is crucial to ensure complete protection.
-
Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.[21]
-
Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is fully fastened.[21]
-
Respirator: Fit the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.[21]
-
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.[21]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Then, don the second pair of gloves over the first, pulling the cuffs over the sleeves of the gown.[22]
Doffing Personal Protective Equipment: Minimizing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces with gloved hands and clean surfaces with clean hands.
-
Outer Gloves: Remove the outer, more contaminated pair of gloves.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[23]
-
Inner Gloves: With your ungloved hand, carefully remove the inner pair of gloves, avoiding contact with the outer surface.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.[24]
-
Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator.[24]
-
Final Hand Hygiene: Perform a final, thorough hand washing.
Disposal Plan: Managing Contaminated Materials
Proper disposal of Conduritol B epoxide and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused Conduritol B epoxide and solutions containing it should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[25][26][27]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be placed in a designated hazardous waste container immediately after removal.[21]
-
Sharps: Any needles or other sharps used in the handling of Conduritol B epoxide should be disposed of in a designated sharps container.
Decontamination: Ensuring a Safe Workspace
After each use, all surfaces and equipment that may have come into contact with Conduritol B epoxide must be thoroughly decontaminated.
-
Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory disinfectant can be used.[28]
-
Wipe Down Surfaces: Wearing appropriate PPE, wipe down all work surfaces, equipment, and any other potentially contaminated areas.[29][30][31]
-
Allow Contact Time: Allow the decontamination solution to remain on the surfaces for the recommended contact time to ensure inactivation of any residual compound.
-
Final Wipe: Wipe the surfaces again with a clean, damp cloth to remove any residue from the decontamination solution.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize the powerful capabilities of Conduritol B epoxide in their vital work, advancing our understanding of critical biological processes while prioritizing the well-being of all laboratory personnel.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
CDC. (2020, December 1). Donning and Doffing PPE in Clinical Laboratories: Removing Gown and Gloves Together. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link] protease-inhibitors-101-best-practices-for-use-in-the-lab/
-
Enzyme Technical Association. (n.d.). Working Safely With Enzymes. Retrieved from [Link]
-
USA Lab. (2021, September 2). Essential Eye Protection To Have on Hand in Your Lab. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
CDC. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Epoxycraft. (n.d.). Epoxy Tips – The Ideal Gloves. Retrieved from [Link]
-
OSHwiki. (2012, November 5). Protective clothing against chemical and biological hazards. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical protective clothing. Retrieved from [Link]
-
Reddit. (2022, November 4). I wanted to do some epoxy resin work but the only gloves that I have are nylon gloves and vynil gloves, are they safe to use with it?. Retrieved from [Link]
-
CDC. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]
-
3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Personal Protective Equipment. Retrieved from [Link]
-
US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Lindström Group. (2024, September 6). Essential Eye Protection in Laboratories: A Complete Safety Guide. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
-
University of Georgia. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]
-
EpoxyMaster. (n.d.). Gloves. Retrieved from [Link]
-
Bitesize Bio. (n.d.). 7 Types of Lab Eye and Face Protection to Keep You Safe. Retrieved from [Link]
-
Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
Sir Safety System. (n.d.). Chemical protective clothing. Retrieved from [Link]
-
The George Washington University. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2022, May 9). Eye Face Protection. Retrieved from [Link]
-
Japan Bioindustry Association. (n.d.). Guide to the Safe Handling of Enzyme. Retrieved from [Link]
-
A&C newtech. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
CDC. (2024, December 16). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
CDC. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
MedSolut AG. (n.d.). Safety goggles for chemistry and industry. Retrieved from [Link]
-
RCU Forums. (2004, May 24). Which Gloves are Best When Working with Resin?. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Large Laboratory Equipment Decontamination. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. epoxycraft.com [epoxycraft.com]
- 2. perigeedirect.com [perigeedirect.com]
- 3. rcuniverse.com [rcuniverse.com]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. usalab.com [usalab.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. medsolut.com [medsolut.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. safelyio.com [safelyio.com]
- 12. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 17. Protective clothing against chemical and biological hazards - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 18. Chemical protective clothing - Wikipedia [en.wikipedia.org]
- 19. sirsafety.com [sirsafety.com]
- 20. reach.cdc.gov [reach.cdc.gov]
- 21. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 22. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. uottawa.ca [uottawa.ca]
- 25. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 26. research.columbia.edu [research.columbia.edu]
- 27. ehrs.upenn.edu [ehrs.upenn.edu]
- 28. polarlabprojects.com [polarlabprojects.com]
- 29. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 30. research.uga.edu [research.uga.edu]
- 31. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
